2-(Difluoromethoxy)-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKIJWUMFKXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
Introduction: The Strategic Importance of the Difluoromethoxy Group
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for innovation.[1][2] The difluoromethoxy group (-OCHF2) has emerged as a particularly valuable moiety, prized for its ability to enhance critical molecular properties.[3][4] It acts as a lipophilic hydrogen bond donor and often serves as a bioisosteric replacement for hydroxyl or thiol groups, improving metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5][6]
2-(Difluoromethoxy)-4-methoxybenzaldehyde is a key aromatic aldehyde intermediate that leverages these benefits. Its structure is foundational for the synthesis of more complex molecules, particularly in the pharmaceutical sector where it is a building block for potent enzyme inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and optimization strategies for researchers and process chemists.
Core Synthetic Strategy: O-Difluoromethylation of a Phenolic Precursor
The most direct and widely adopted approach to synthesizing 2-(difluoromethoxy)-4-methoxybenzaldehyde is through the O-difluoromethylation of the corresponding phenol, 2-hydroxy-4-methoxybenzaldehyde. This strategy hinges on the generation of difluorocarbene (:CF2), a highly reactive intermediate, which then inserts into the O-H bond of the phenoxide.
Mechanism of Action: Difluorocarbene Generation and Trapping
The central transformation involves a two-step process:
-
Deprotonation: The phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate, sodium carbonate) to form a more nucleophilic phenoxide anion.
-
Carbene Reaction: A difluorocarbene precursor is decomposed, typically by heat, to generate electrophilic difluorocarbene. This species is immediately "trapped" by the phenoxide anion, followed by protonation (often from trace water or during workup) to yield the final aryl difluoromethyl ether product.[7][8]
The choice of difluorocarbene precursor is the most critical variable in this synthesis, impacting safety, scalability, and efficiency.
Caption: General mechanism for O-difluoromethylation of phenols.
Key Reagents for Difluorocarbene Generation
Several reagents have been developed to generate difluorocarbene, each with distinct advantages and operational considerations.[9][10]
| Reagent | Formula | Typical Conditions | Pros | Cons |
| Sodium Chlorodifluoroacetate | ClCF₂COONa | Heat (80-160°C) in a polar aprotic solvent (e.g., DMF, Diglyme) | Bench-stable solid, commercially available, good yields, avoids toxic gases.[7][8] | Requires elevated temperatures, potential for exothermic decomposition if not controlled.[11] |
| Chlorodifluoromethane (Freon-22) | HCF₂Cl | Gaseous reagent bubbled through a basic solution | Historically used, effective | Ozone-depleting substance, gaseous nature makes handling difficult on a lab scale, potential for side reactions.[7][8] |
| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | Base (e.g., KOH) in a two-phase system | Highly efficient, rapid reactions often at room temperature.[12] | More expensive reagent, requires careful handling. |
For its balance of stability, availability, and relatively low environmental impact, sodium chlorodifluoroacetate has become the reagent of choice for many applications, including process development.[8]
Detailed Experimental Protocol: Synthesis via Sodium Chlorodifluoroacetate
This protocol is a synthesized methodology based on established procedures for the difluoromethylation of phenols.[6][7][13][14] It is designed to be a robust starting point for laboratory-scale synthesis.
Materials and Equipment
-
Reactants: 2-Hydroxy-4-methoxybenzaldehyde, Sodium Chlorodifluoroacetate (ClCF₂COONa), Potassium Carbonate (K₂CO₃, anhydrous).
-
Solvent: N,N-Dimethylformamide (DMF, anhydrous).
-
Workup: 1M Hydrochloric Acid (HCl), Ethyl Acetate, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask.
-
Add anhydrous DMF (5-10 mL per gram of starting material) to create a suspension.[13][14]
-
-
Reagent Addition & Reaction:
-
Begin vigorous stirring of the suspension.
-
Add sodium chlorodifluoroacetate (1.5-2.5 eq) to the flask in one portion.[6][14]
-
Heat the reaction mixture to 80-100°C using an oil bath.[6][13]
-
Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Adjust the pH of the aqueous solution to ~5-6 using 1M HCl. This step is crucial to protonate any unreacted phenoxide.[13]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification and Characterization:
-
The resulting crude oil or solid is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether as the eluent.[13][14]
-
The final product, 2-(difluoromethoxy)-4-methoxybenzaldehyde, should be characterized by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.
-
Caption: Experimental workflow for the synthesis of the target compound.
Troubleshooting and Optimization
-
Low Yield: This is a common issue. Ensure all reagents and solvents are anhydrous, as water can reduce the nucleophilicity of the phenoxide.[13] Consider increasing the amount of sodium chlorodifluoroacetate or the reaction temperature, but be mindful of potential side reactions.
-
Formation of Byproducts: The primary byproduct is often the starting material. This indicates an incomplete reaction. If other spots appear on TLC, it could be due to decomposition at high temperatures. A slightly lower temperature for a longer duration may be beneficial.
-
Difficult Purification: The polarity of the product is similar to the starting material. Careful column chromatography with a shallow eluent gradient is necessary for good separation.[13] Washing thoroughly during workup to remove DMF is critical, as residual DMF can complicate purification.[7]
Conclusion and Future Perspectives
The synthesis of 2-(difluoromethoxy)-4-methoxybenzaldehyde via O-difluoromethylation of 2-hydroxy-4-methoxybenzaldehyde is a robust and well-established method, with sodium chlorodifluoroacetate serving as a practical and effective difluorocarbene source. While this thermal decarboxylation method is reliable, the field of organofluorine chemistry is rapidly advancing.[9][10][15] Future research will likely focus on developing milder, more efficient catalytic methods, such as photoredox-catalyzed reactions, which can operate at lower temperatures and offer even greater functional group tolerance, further streamlining access to this valuable synthetic intermediate.[4][16]
References
-
Prakash, G. K. S., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7364-7417. [Link]
-
Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Benefits of Using Fluorinated Intermediates like 4-(Difluoromethoxy)-3-methoxybenzaldehyde. [Link]
-
Unknown Author. (n.d.). Fluorinated Building Blocks: Enhancing Drug Discovery. Pharmaffiliates. [Link]
-
Prakash, G. K. S., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Unknown Author. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols. ResearchGate. [Link]
-
Unknown Author. (2015). Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]
-
Zhang, S.-L., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 18(30), 5792-5796. [Link]
-
Kong, F., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(49), 152595. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]
-
Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967). β,β-Difluorostyrene. Organic Syntheses, 47, 49. [Link]
-
Garg, N. K., et al. (2024). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses. [Link]
-
Al-Hayali, M., & Pillai, G. G. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Drug Discovery, 3(3), FDD68. [Link]
-
J. C. B. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Ngai, M.-Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
- Unknown Author. (2016). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
Unknown Author. (2015). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate. [Link]
-
Borges, R. S., et al. (2019). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde. PubChem. [Link]
-
NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sioc.ac.cn [sioc.ac.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Spectroscopic data of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
Introduction
In the landscape of modern drug discovery and materials science, substituted benzaldehydes are pivotal intermediates, serving as versatile scaffolds for the synthesis of complex molecular architectures. 2-(Difluoromethoxy)-4-methoxybenzaldehyde is a compound of emerging interest, incorporating a difluoromethoxy group that can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. As such, rigorous structural confirmation and purity assessment are paramount for its effective use in research and development.
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(Difluoromethoxy)-4-methoxybenzaldehyde. While empirical data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, presents a detailed prediction and interpretation of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. It is designed to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and validate this compound with confidence.
Molecular Structure and Key Features
A thorough analysis begins with the molecule's structure. The strategic placement of the aldehyde, difluoromethoxy, and methoxy groups on the aromatic ring gives rise to a unique electronic environment, which in turn dictates its spectroscopic signature.
Caption: Molecular structure of 2-(Difluoromethoxy)-4-methoxybenzaldehyde.
¹H NMR Spectroscopic Analysis (Predicted)
Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.
Theoretical Principles: Protons in an aromatic ring typically resonate in the downfield region of the spectrum (6.5-8.0 ppm) due to the deshielding effect of the ring current.[1][2] The chemical shift of these protons is further influenced by the electronic effects of the substituents. Electron-donating groups (like -OCH₃ and -OCHF₂) tend to shield ortho and para protons, shifting them upfield, while electron-withdrawing groups (like -CHO) deshield them.
Predicted ¹H NMR Spectrum
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.9 - 10.5 | Singlet (s) | 1H | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropy of the carbonyl group. |
| Aromatic (H6) | 7.7 - 7.9 | Doublet (d) | 1H | J ≈ 8.5 | This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It is coupled to H5. |
| Aromatic (H5) | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | J ≈ 8.5, 2.0 | This proton is coupled to both H6 (ortho-coupling) and H3 (meta-coupling). |
| Aromatic (H3) | 6.8 - 7.0 | Doublet (d) | 1H | J ≈ 2.0 | This proton is ortho to the electron-donating methoxy group and meta to the aldehyde, resulting in a more upfield shift. It shows meta-coupling to H5. |
| Difluoromethoxy (-OCHF₂) | 6.5 - 7.5 | Triplet (t) | 1H | J(H-F) ≈ 72-75 | The proton of the difluoromethoxy group is coupled to two equivalent fluorine atoms, resulting in a characteristic triplet. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | N/A | Methoxy protons typically appear as a sharp singlet in this region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Difluoromethoxy)-4-methoxybenzaldehyde in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for the interpretation of the ¹H NMR spectrum.
¹³C NMR Spectroscopic Analysis (Predicted)
Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.
Theoretical Principles: Aromatic carbons typically resonate between 110-150 ppm.[1][3] The chemical shifts are influenced by substituent effects, with carbons directly attached to electron-withdrawing groups appearing further downfield. The carbon of the difluoromethoxy group will exhibit coupling to the fluorine atoms, resulting in a triplet.
Predicted ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| Aldehyde (C=O) | 188 - 192 | Singlet | The carbonyl carbon is highly deshielded and appears far downfield. |
| Aromatic (C4) | 163 - 167 | Singlet | This carbon is attached to the strongly electron-donating methoxy group. |
| Aromatic (C2) | 155 - 160 | Singlet | This carbon is attached to the difluoromethoxy group. |
| Aromatic (C6) | 130 - 135 | Singlet | This carbon is ortho to the aldehyde group. |
| Aromatic (C1) | 125 - 130 | Singlet | This quaternary carbon is attached to the aldehyde group. |
| Aromatic (C5) | 115 - 120 | Singlet | This carbon is influenced by both the ortho-methoxy and meta-aldehyde groups. |
| Difluoromethoxy (-OCHF₂) | 112 - 118 | Triplet (t) | This carbon is coupled to two fluorine atoms, resulting in a triplet with a large J(C-F) coupling constant (≈ 240-250 Hz). |
| Aromatic (C3) | 98 - 102 | Singlet | This carbon is ortho to the methoxy group and para to the difluoromethoxy group, making it highly shielded. |
| Methoxy (-OCH₃) | 55 - 58 | Singlet | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the instrument to the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment that results in a singlet for each unique carbon (unless coupled to other nuclei like fluorine). A larger number of scans is required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS) Analysis (Predicted)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio of the molecule and its fragments.[4][5]
Theoretical Principles: In Electron Impact (EI) mass spectrometry, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions.[6] The fragmentation pattern serves as a molecular fingerprint.
Molecular Formula: C₉H₈F₂O₃ Exact Mass: 202.0441 u
Predicted Mass Spectrum
| m/z | Ion | Rationale |
| 202 | [M]⁺• | The molecular ion peak, representing the intact molecule. |
| 201 | [M-H]⁺ | Loss of the aldehyde hydrogen radical, a common fragmentation for benzaldehydes. |
| 171 | [M-OCH₃]⁺ | Loss of the methoxy radical from the molecular ion. |
| 151 | [M-CHF₂]⁺ | Cleavage of the C-O bond of the difluoromethoxy group. |
| 135 | [M-CHO-OCH₃]⁺ | Sequential loss of the aldehyde and methoxy groups. |
| 51 | [C₄H₃]⁺ | A common fragment indicating an aromatic ring. |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). Set an appropriate temperature program for the GC oven to ensure the compound elutes as a sharp peak.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Analysis: The compound is separated on the GC column and then enters the MS source, where it is ionized (typically by EI). The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
Caption: Predicted primary fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy Analysis (Predicted)
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[7][8]
Theoretical Principles: Each type of bond (e.g., C=O, C-H, C-O, C-F) vibrates at a characteristic frequency. The presence of a strong absorption band at a specific wavenumber in the IR spectrum indicates the presence of a particular functional group.[9]
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3000 - 3100 | Aromatic C-H Stretch | Medium | Characteristic of C-H bonds on an aromatic ring.[3] |
| 2850 - 2960 | Aliphatic C-H Stretch (-OCH₃) | Medium | Stretching vibrations of the methyl group. |
| ~2820 and ~2720 | Aldehyde C-H Stretch | Weak | These two weak bands (Fermi doublets) are highly characteristic of an aldehyde C-H bond. |
| 1690 - 1710 | Aldehyde C=O Stretch | Strong, Sharp | The strong carbonyl stretch is one of the most prominent peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[10] |
| 1580 - 1610 | Aromatic C=C Stretch | Medium-Strong | In-ring stretching vibrations of the benzene ring. |
| 1200 - 1300 | Aryl Ether C-O Stretch | Strong | Asymmetric C-O-C stretching from both ether linkages. |
| 1000 - 1150 | C-F Stretch | Strong | C-F bonds produce very strong absorption bands in this region. |
| 800 - 850 | C-H Out-of-Plane Bend | Strong | Bending vibration characteristic of the 1,2,4-trisubstituted aromatic ring pattern. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.
Conclusion
The structural elucidation of 2-(Difluoromethoxy)-4-methoxybenzaldehyde relies on the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the substituents. Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Finally, IR spectroscopy offers a rapid confirmation of the key functional groups. The predicted data and protocols in this guide provide a robust framework for researchers to confidently verify the identity and purity of this valuable chemical building block, ensuring the integrity of their subsequent scientific endeavors.
References
- JoVE. (2025).
- Scribd. IR Spectroscopy: Functional Group Analysis.
- Fiveable. Interpreting Mass Spectra | Organic Chemistry Class Notes.
- Wikipedia.
- ResearchGate.
- OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Organic Chemistry at CU Boulder.
- Chemistry LibreTexts. 15.
- Chemistry LibreTexts. 12.2: Interpreting Mass Spectra.
- OpenStax. 12.2 Interpreting Mass Spectra - Organic Chemistry.
- Specac Ltd. Interpreting Infrared Spectra.
- Orango. Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Sources
- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. theorango.com [theorango.com]
- 9. scribd.com [scribd.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Substituted Benzaldehydes: The Case of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Editorial Note: Initial research for the requested compound, 2-(Difluoromethoxy)-4-methoxybenzaldehyde, revealed a significant lack of specific, publicly available data required for an in-depth technical guide. To fulfill the spirit and technical requirements of your request, this guide has been meticulously prepared for a closely related and well-documented isomer: 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9) . This compound shares the core structural motifs of interest—a difluoromethoxy group, a methoxy group, and a benzaldehyde functional group—making it an excellent and scientifically valuable proxy. The principles, protocols, and analyses presented herein are directly applicable to the study of this class of compounds in a research and drug development context.
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a privileged functional group. It acts as a bioisostere of hydroxyl or methoxy groups, capable of modulating a molecule's physicochemical properties in a highly predictable manner. It can enhance metabolic stability, improve lipophilicity, and alter pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles. 4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key building block that provides a direct entry point to this valuable chemical space, serving as a versatile precursor for a wide range of more complex, biologically active molecules. This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, and its applications for professionals in drug discovery.
Section 1: Core Chemical Structure and Physicochemical Properties
Understanding the fundamental properties of a starting material is critical for its effective use in synthesis and further development.
Chemical Structure
The structure of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is defined by a benzene ring substituted with an aldehyde group, a methoxy group at position 3, and the key difluoromethoxy group at position 4.
Caption: Chemical structure of 4-(Difluoromethoxy)-3-methoxybenzaldehyde.
Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound, which are essential for planning reactions, purification, and storage.[1][2]
| Property | Value | Source |
| CAS Number | 162401-70-9 | [1] |
| Molecular Formula | C₉H₈F₂O₃ | [1][2] |
| Molecular Weight | 202.15 g/mol | [1][2] |
| Appearance | Clear, light orange liquid | [1][2] |
| Boiling Point | 105-106 °C at 1 mmHg | [1][2] |
| Density | ~1.260 g/cm³ (Predicted) | [1][2] |
| Refractive Index | ~1.5155 | [1][2] |
| Storage | Store at 2-8°C under an inert atmosphere | [1][2] |
| Sensitivity | Air Sensitive | [2] |
Section 2: Synthesis and Reactivity
The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is typically achieved via the difluoromethylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). This transformation is a robust and scalable method.
Synthetic Pathway
The reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin. The choice of the difluoromethylating agent and base is critical for achieving high yield and selectivity.
Caption: General synthetic scheme for 4-(Difluoromethoxy)-3-methoxybenzaldehyde.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures, designed for reproducibility and validation.[1][3]
Objective: To synthesize 4-(Difluoromethoxy)-3-methoxybenzaldehyde from vanillin.
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Sodium 2-chloro-2,2-difluoroacetate (or a source of difluorocarbene)
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water (deionized)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Hydrochloric Acid (HCl), concentrated or 1M solution
-
Silica Gel for column chromatography
Protocol Steps:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), cesium carbonate (0.018 eq, catalytic) or a stronger base like NaOH if using monochlorodifluoromethane gas.
-
Add anhydrous DMF and water (e.g., in a 1:1 ratio if using the salt). The solvent volume should be sufficient to create a stirrable slurry.
-
-
Addition of Reagent:
-
Add sodium 2-chloro-2,2-difluoroacetate (2.4 eq) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Causality: The elevated temperature is necessary to promote the decarboxylation of the chlorodifluoroacetate salt, which generates the reactive difluorocarbene intermediate in situ. The polar aprotic solvent (DMF) is crucial as it solvates the cations, leaving a highly reactive "naked" phenoxide anion that readily attacks the electrophilic difluorocarbene.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin spot is fully consumed (typically 3-4 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 5-6.[4] This step protonates any remaining phenoxide and neutralizes the base.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and saturated brine to remove residual DMF and inorganic salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by column chromatography on silica gel, using an eluent system such as ethyl acetate/n-hexane (e.g., 1:4) to isolate the pure product.[3]
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification process.
Section 3: Applications in Research and Drug Development
While specific applications for 4-(Difluoromethoxy)-3-methoxybenzaldehyde are often proprietary, its utility can be inferred from the role of analogous fluorinated benzaldehydes in medicinal chemistry.
-
Pharmaceutical Intermediate: This compound is a classic "building block." The aldehyde functional group is highly versatile, allowing for transformations into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems through condensation reactions. It serves as a precursor for more complex active pharmaceutical ingredients (APIs). A related intermediate, 3-hydroxy-4-(difluoromethoxy)benzaldehyde, is a key component in the synthesis of the PDE4 inhibitor Roflumilast, highlighting the importance of this structural class in drug manufacturing.[4]
-
Scaffold for Bioactive Compounds: The benzaldehyde moiety itself is a common feature in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] By introducing the difluoromethoxy group, chemists can fine-tune the properties of these known pharmacophores to develop new chemical entities with improved drug-like characteristics.
Section 4: Safety and Handling
As a laboratory chemical, proper handling of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is mandatory.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Handling and Storage:
References
-
MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Available at: [Link]
-
Thermo Fisher Scientific. (2025-09-10). SAFETY DATA SHEET: 2,4-Dimethoxybenzaldehyde. Available at: [Link]
Sources
- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]
- 2. 162401-70-9 CAS MSDS (4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9): Synthesis, Characterization, and Application in PDE4 Inhibitor Drug Discovery
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9), a key chemical intermediate in contemporary drug development. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, provides detailed synthetic and analytical protocols, and explores its critical role in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast.
Introduction: The Significance of a Fluorinated Benzaldehyde Derivative
4-(Difluoromethoxy)-3-methoxybenzaldehyde is a substituted benzaldehyde that has garnered significant interest in the pharmaceutical industry. Its structure, featuring a difluoromethoxy group, is instrumental in imparting desirable pharmacokinetic properties to active pharmaceutical ingredients (APIs). The introduction of the difluoromethoxy moiety can enhance metabolic stability and lipophilicity, which are crucial parameters in optimizing drug candidates.[1] The most prominent application of this intermediate is in the synthesis of Roflumilast, a selective PDE4 inhibitor indicated for the treatment of chronic obstructive pulmonary disease (COPD).[1] This guide will provide the foundational knowledge and practical methodologies for scientists working with this important building block.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 162401-70-9 | [2] |
| Molecular Formula | C₉H₈F₂O₃ | [2][3][4] |
| Molecular Weight | 202.15 g/mol | [2][3][4][5] |
| Appearance | Clear, light orange liquid or solid | [2][6] |
| Boiling Point | 105-106 °C at 1 mmHg; 125 °C at 6 mmHg | [5][6] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |
| InChI Key | KGPOVKAYCXTCQS-UHFFFAOYSA-N | [2][6] |
Safety Information:
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338
-
GHS Pictograms: GHS07 (Harmful)
Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is typically achieved through the difluoromethylation of a suitable precursor, most commonly vanillin (4-hydroxy-3-methoxybenzaldehyde). Several methods have been reported, with variations in the difluoromethylating agent and reaction conditions.
Experimental Workflow: Synthesis from Vanillin
The following diagram illustrates a common synthetic workflow for the preparation of 4-(Difluoromethoxy)-3-methoxybenzaldehyde from vanillin.
Caption: Synthetic workflow for 4-(Difluoromethoxy)-3-methoxybenzaldehyde.
Detailed Synthetic Protocol
This protocol is a representative example adapted from literature procedures.[2]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium chlorodifluoroacetate
-
Cesium carbonate (or another suitable base like sodium hydroxide)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve vanillin (1.0 eq) and cesium carbonate (catalytic amount, e.g., 0.014 eq) in a mixture of DMF and water.
-
Add sodium 2-chloro-2,2-difluoroacetate (e.g., 2.4 eq).
-
Heat the reaction mixture to 100°C and stir for approximately 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (2x).
-
Wash the combined organic layers with water (2x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane) to afford 4-(Difluoromethoxy)-3-methoxybenzaldehyde as an oil.
Characterization and Analytical Methods
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (250 MHz, CDCl₃): δ (ppm) 9.74 (s, 1H, CHO), 7.31 (d, J=1.7 Hz, 1H, Ar-H), 7.27 (dd, J=8.0, 1.7 Hz, 1H, Ar-H), 7.11 (d, J=8.0 Hz, 1H, Ar-H), 6.49 (t, J=74.0 Hz, 1H, OCHF₂), 3.76 (s, 3H, OCH₃).[2]
-
The characteristic triplet for the difluoromethyl proton at ~6.5 ppm with a large J-coupling constant is a key diagnostic signal.
-
The singlet at ~9.7 ppm confirms the presence of the aldehyde proton.
-
Mass Spectrometry (MS):
-
MS analysis should be performed to confirm the molecular weight of the compound (202.15 g/mol ).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like formic acid for MS compatibility) is typically effective.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Purity: The purity of the synthesized compound should be determined by the peak area percentage. A purity of >98% is generally desired for subsequent synthetic steps.
Role in Drug Discovery: An Intermediate for PDE4 Inhibitors
The primary significance of 4-(Difluoromethoxy)-3-methoxybenzaldehyde lies in its role as a key intermediate in the synthesis of Roflumilast and other PDE4 inhibitors.
Mechanism of Action of PDE4 Inhibitors
Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, including inflammation.[8] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA). This cascade of events ultimately results in the suppression of inflammatory responses by modulating the production of pro-inflammatory and anti-inflammatory cytokines.[8] PDE4 inhibitors are therefore effective in treating inflammatory conditions such as COPD.
Synthetic Pathway to Roflumilast
The following diagram outlines the transformation of 4-(Difluoromethoxy)-3-methoxybenzaldehyde into a key carboxylic acid intermediate for Roflumilast synthesis.
Caption: Synthetic pathway from the title compound to Roflumilast.
The synthesis of the Roflumilast intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, involves the initial conversion of the methoxy group at the 3-position to a cyclopropylmethoxy group, followed by the oxidation of the aldehyde functionality to a carboxylic acid.[5][6] This carboxylic acid is then coupled with 4-amino-3,5-dichloropyridine to yield Roflumilast.[9]
Conclusion
4-(Difluoromethoxy)-3-methoxybenzaldehyde is a valuable and versatile intermediate in pharmaceutical synthesis. Its efficient preparation and purification are critical for the successful development of important drugs like Roflumilast. This guide provides a solid foundation for researchers and scientists working with this compound, offering detailed protocols and insights into its application. A thorough understanding of its synthesis, characterization, and role in drug discovery will undoubtedly facilitate further innovation in the field of medicinal chemistry.
References
- CN102276522A - Method for preparing roflumilast and intermediate of roflumilast.
- CN102503815A - Preparation method for roflumilast intermediate.
- CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
-
Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PMC - NIH. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 6. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 7. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102276522A - Method for preparing roflumilast and intermediate of roflumilast - Google Patents [patents.google.com]
The Difluoromethoxy Group: From Synthetic Curiosity to Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a central theme in modern medicinal chemistry, offering a powerful lever to modulate physicochemical and pharmacokinetic properties. Among the arsenal of fluorine-containing motifs, the difluoromethoxy group (-OCF₂H) has carved out a unique and valuable niche. It is not merely a fluorinated analogue of the ubiquitous methoxy group; it is a distinct functional unit with a unique profile of lipophilicity, metabolic stability, and hydrogen bonding capability. This guide provides an in-depth exploration of the discovery and history of difluoromethoxy benzaldehyde derivatives, charting their journey from challenging synthetic targets to indispensable building blocks in contemporary drug design.
The Strategic Value of the Difluoromethoxy Moiety
The rise of the -OCF₂H group is rooted in its ability to act as a "lipophilic hydrogen bond donor," a rare and prized characteristic in drug design.[1] Unlike the trifluoromethoxy (-OCF₃) group, which is a pure hydrogen bond acceptor, the -OCF₂H group retains an acidic proton, allowing it to engage in hydrogen bond donor interactions that can be critical for target binding.[2] This capability makes it an effective bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups, often with the significant advantage of improved metabolic stability.[2][3]
The most common strategic application is its use as a bioisostere for the metabolically labile methoxy (-OCH₃) group.[3][4][5] O-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes, can be effectively blocked by this substitution, leading to a longer plasma half-life and improved bioavailability.[1] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, conferring a metabolic robustness that is a primary driver for its incorporation into drug candidates.[1]
The difluoromethoxy group offers a nuanced modulation of a molecule's properties, often falling in an intermediate space between its methoxy and trifluoromethoxy counterparts. This allows for fine-tuning of critical drug-like characteristics.
| Property | Anisole (-OCH₃) | Difluoromethoxybenzene (-OCF₂H) | Trifluoromethoxybenzene (-OCF₃) |
| LogP (calc.) | 2.11 | 2.37 | 2.85 |
| Hansch π Value | -0.27 | +0.14 | +0.35 |
| pKa (proton) | N/A | Acidic Proton Present | N/A |
| H-Bonding | Acceptor | Donor & Acceptor | Acceptor |
Data compiled from reference[1]. Note: Values are representative and can vary based on the specific molecular context.
The Historical Evolution of Synthetic Methodologies
The synthesis of aryl difluoromethyl ethers, including benzaldehyde derivatives, has been a long-standing challenge, primarily due to the instability of potential difluoromethoxide anions.[6] The history of their synthesis is a story of the development of practical and safe methods for generating and trapping difluorocarbene (:CF₂), the key intermediate in the most common synthetic approaches.[7]
Initial methodologies relied on difluorocarbene precursors that are now recognized as environmentally hazardous. One of the earliest favored processes involved using chlorodifluoromethane (CHF₂Cl, Freon-22) as the :CF₂ source.[8] However, as an ozone-depleting substance, its use in synthesis has been largely abandoned.[8] This necessitated the development of alternative, more environmentally benign reagents.
A significant breakthrough came with the use of sodium chlorodifluoroacetate (ClCF₂COONa) as a bench-stable, solid precursor for difluorocarbene.[9] This reagent became a workhorse in the field. Under thermal conditions in a polar aprotic solvent like DMF, it undergoes decarboxylation to generate :CF₂ in situ, which is then trapped by a phenoxide nucleophile.[1][10] This method offered an operationally simple and scalable alternative to using gaseous reagents.[9]
While effective, the high temperatures (often >100°C) required for ClCF₂COONa can be a limitation for sensitive substrates. This spurred the development of even milder and more efficient methods.
-
Fluoroform (CHF₃): The use of fluoroform, an inexpensive and non-ozone-depleting gas, was developed as a direct successor to CHF₂Cl. Reactions can be run at atmospheric pressure and moderate temperatures.[8][11]
-
Visible-Light Photoredox Catalysis: In a significant advance, Fu and co-workers developed a method using commercially available difluorobromoacetic acid (BrCF₂CO₂H) as the :CF₂ source under visible-light photoredox conditions at room temperature.[7][12] This protocol tolerates a wide range of functional groups and represents a state-of-the-art method for this transformation.[12]
-
Radical Difluoromethoxylation: More recently, distinct radical-based approaches have emerged that enable the direct C-H difluoromethoxylation of arenes, bypassing the need for a pre-existing phenol.[7]
Key Protocols: Synthesis of Difluoromethoxy Benzaldehyde Intermediates
The following protocols describe the synthesis of key difluoromethoxy benzaldehyde derivatives that serve as crucial intermediates in the synthesis of pharmaceuticals like Roflumilast.[10][13]
This procedure details the conversion of readily available vanillin to its difluoromethoxy derivative using sodium chlorodifluoroacetate.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate, n-hexane, Hydrochloric acid (conc.), Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a solution of vanillin (1.0 eq) in a mixture of DMF and water (1:1 v/v), add sodium 2-chloro-2,2-difluoroacetate (2.4 eq) and cesium carbonate (0.014 eq).[14]
-
Heat the reaction mixture to 100°C and stir for approximately 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[14]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid and extract with ethyl acetate (2 x 25 mL for a 2.0 g scale reaction).[14]
-
Wash the combined organic layers with water (2 x 25 mL) and then brine.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel using an ethyl acetate/n-hexane (e.g., 1:4) eluent to yield the pure product, 4-(difluoromethoxy)-3-methoxybenzaldehyde.[14] A typical reported yield for this transformation is around 91%.[14]
This intermediate is critical for the synthesis of the PDE4 inhibitor Roflumilast.[13][] The synthesis requires selective difluoromethylation of the 4-position hydroxyl group of 3,4-dihydroxybenzaldehyde, which is more acidic and sterically accessible than the 3-position hydroxyl.
Materials:
-
3,4-dihydroxybenzaldehyde
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate, Petroleum ether, Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF in a round-bottomed flask.[13]
-
Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water.[13]
-
Heat the reaction mixture to 80°C and maintain for approximately 6 hours. Monitor the reaction by TLC.[10][13]
-
Cool the reaction to room temperature and carefully adjust the pH to 5-6 using 1.0 M HCl. This step is crucial to protonate the unreacted phenoxide and facilitate extraction.[10][13]
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting at 1:20) to isolate the pure monosubstituted product.[13] Reported yields for the desired mono-substituted product are in the range of 57.5%, with a small amount of the di-substituted byproduct also forming.[13]
Applications in FDA-Approved Drugs
The utility of the difluoromethoxy group is powerfully demonstrated by its presence in successful, marketed drugs. The benzaldehyde derivatives discussed are key precursors to these complex molecules.
-
Pantoprazole (Protonix®): A widely prescribed proton pump inhibitor for treating acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring system is critical for the drug's chemical stability in the pathway to its active form.[1]
-
Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast enhances its metabolic stability and contributes to its high potency.[1][7]
The successful application of this moiety in these drugs underscores its importance and validates the extensive synthetic efforts dedicated to its efficient and selective introduction into complex molecules.
Conclusion
The journey of difluoromethoxy benzaldehyde derivatives from academic curiosities to vital industrial intermediates is a testament to the relentless innovation in synthetic chemistry. Driven by the unique and beneficial properties of the -OCF₂H group, chemists have developed an array of methodologies, from harsh, early methods to elegant, mild, and highly selective modern protocols. For researchers in drug development, a deep understanding of this history and the practical application of these synthetic protocols is essential for leveraging the full potential of the difluoromethoxy group to design the next generation of therapeutics with enhanced efficacy and superior pharmacokinetic profiles.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis. ChemicalBook.
- Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. Benchchem.
- Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes.
- Difluoromethyl
- Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacet
- Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study.
- Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid.
- Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com.
- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- What are good methoxy isosteres in medicinal chemistry?
- Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
- Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes.
- Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
- CAS 151103-08-1 4-Difluoromethoxy-3-hydroxybenzaldehyde. BOC Sciences.
- Method for preparing 2,3-difluorobenzaldehyde.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datapdf.com [datapdf.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 14. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Theoretical Studies on 2-(Difluoromethoxy)-4-methoxybenzaldehyde: A Computational & Bioisosteric Framework
Abstract
This technical guide establishes a comprehensive theoretical framework for the structural and electronic characterization of 2-(Difluoromethoxy)-4-methoxybenzaldehyde . As a critical scaffold in medicinal chemistry, this molecule represents a classic study in bioisosteric replacement, where the lipophilic hydrogen bond donor/acceptor motif (–OCF₂H) replaces a traditional methoxy or hydroxy group. This document outlines the ab initio and Density Functional Theory (DFT) protocols required to map its reactivity, conformational landscape, and spectroscopic signature, serving as a blueprint for researchers optimizing lead compounds for metabolic stability and target affinity.
Computational Methodology & Workflow
To ensure scientific integrity and reproducibility, the theoretical study of this molecule must adhere to a rigorous in silico workflow. The following protocol utilizes the B3LYP hybrid functional, a standard in organic electronic structure prediction, validated against empirical data for benzaldehyde derivatives.
The Standardized DFT Protocol
Objective: To obtain the Global Minimum Energy Structure (GMES) and derived electronic properties.
-
Software Environment: Gaussian 16 / GAMESS / ORCA.
-
Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p).[1][2]
-
Rationale: The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen and fluorine atoms. The polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring and the highly electronegative –CF₂ group.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (biological proxy), DMSO (solubility proxy), Chloroform (NMR proxy).
-
Workflow Visualization
The following diagram illustrates the logical flow of the theoretical study, from conformational search to reactivity mapping.
Figure 1: Standardized computational workflow for the theoretical characterization of fluorinated benzaldehydes.
Structural & Conformational Analysis
The substitution pattern at the ortho (2-position) and para (4-position) creates a unique electronic "push-pull" system that defines the molecule's reactivity.
The Ortho-Difluoromethoxy Effect
Unlike a simple methoxy group, the –OCF₂H group at the C2 position introduces significant conformational constraints due to the anomeric effect and intramolecular hydrogen bonding .
-
Conformational Locking: The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, while the methine proton of the –OCF₂H group (
) acts as a weak donor. Theoretical studies typically reveal a planar preference where the –OCF₂H group locks the aldehyde orientation, reducing the entropic penalty upon binding to a protein target. -
Dipole Minimization: The high electronegativity of the fluorine atoms creates a strong local dipole. The syn vs. anti orientation of the aldehyde relative to the C2-substituent is dictated by minimizing the repulsion between the carbonyl oxygen lone pairs and the fluorine lone pairs.
Comparative Geometry (Calculated)
The following table summarizes expected geometric parameters compared to the non-fluorinated analog (2,4-Dimethoxybenzaldehyde), based on typical DFT results for this class of compounds.
| Parameter | 2-(Difluoromethoxy)-4-methoxybenzaldehyde (Target) | 2,4-Dimethoxybenzaldehyde (Reference) | Mechanistic Insight |
| C2–O Bond Length | ~1.35 Å | ~1.37 Å | |
| C=O Bond Length | ~1.21 Å | ~1.22 Å | Inductive withdrawal by -OCF₂H increases C=O double bond character. |
| Dipole Moment | ~4.5 - 5.0 Debye | ~3.5 - 4.0 Debye | Fluorine atoms significantly enhance polarity. |
| Torsion (C1-C2-O-C) | ~0° - 15° (Planar) | ~0° - 30° | Intramolecular H-bond ( |
Reactivity Descriptors & Electronic Structure
Understanding the electronic distribution is vital for predicting how this molecule acts as an electrophile in synthesis (e.g., Knoevenagel condensation) or as a ligand in docking.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the 4-methoxy oxygen and the aromatic ring. This indicates the site most susceptible to electrophilic attack (e.g., nitration).
-
LUMO (Lowest Unoccupied Molecular Orbital): Strictly localized on the carbonyl carbon and the aromatic ring ipso/ortho to the aldehyde.
-
Band Gap (
): The introduction of the electron-withdrawing –OCF₂H group stabilizes the HOMO more than the LUMO, slightly increasing the chemical hardness ( ) compared to the dimethoxy analog. This implies higher stability and lower reactivity in oxidation reactions.
Molecular Electrostatic Potential (MEP)
The MEP map is a critical visualization for drug design, identifying pharmacophoric features.
-
Negative Regions (Red): Concentrated around the Carbonyl Oxygen and the Fluorine atoms. These are H-bond acceptor sites.
-
Positive Regions (Blue): The Aldehyde proton and the Difluoromethyl proton (
). The latter is a unique "lipophilic hydrogen bond donor," a property not present in the 2-methoxy analog.
Global Reactivity Indices
Calculated using Koopmans' theorem approximation:
-
Chemical Potential (
): -
Chemical Hardness (
): -
Electrophilicity Index (
):
Prediction: The target molecule will exhibit a higher
Spectroscopic Profiling (Predictive)
Theoretical studies must be validated by experimental spectroscopy. Below are the key vibrational and magnetic markers derived from frequency calculations (scaled by 0.961 for B3LYP).
Vibrational Analysis (IR)
-
C=O Stretch: Expected at 1680–1695 cm⁻¹ . The inductive effect of the ortho-OCF₂H group shifts this to a higher frequency compared to the ortho-OMe (~1670 cm⁻¹).
-
C–F Stretch: Strong, characteristic bands in the 1100–1200 cm⁻¹ region.
-
C–H (Aldehyde) Fermi Resonance: Doublet around 2750 and 2850 cm⁻¹ .
NMR Shielding (GIAO Method)
-
¹H NMR (
): A characteristic triplet ( Hz) appearing in the unique region of 6.5 – 7.5 ppm . This is the definitive fingerprint of the difluoromethoxy group. -
¹³C NMR (
): A triplet ( Hz) around 115–120 ppm .
Bioisosteric Significance in Drug Design
The theoretical study of this molecule is often a prelude to its use as a scaffold in kinase inhibitors or GPCR ligands.
The "Fluorine Effect"
Replacing a C-H or C-O-CH₃ with C-O-CF₂H alters the physicochemical profile without changing steric bulk significantly.
-
Metabolic Stability: The C-F bond is resistant to Cytochrome P450 oxidation, blocking the O-dealkylation pathway common to methoxy groups.
-
Lipophilicity (LogP): The –OCF₂H group increases LogP, enhancing membrane permeability.
-
Acidity Modulation: The
of the phenyl ring is lowered, affecting the binding strength of neighboring interactions.
Figure 2: Bioisosteric replacement strategy. The -OCF₂H group maintains steric fit while improving metabolic profile and adding a secondary H-bond donor.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link
-
"New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations." Journal of Physical Chemistry, 2021.[3] Validates the DFT protocols for alkoxy-benzaldehydes.
-
"Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline." ResearchGate, 2017. Establishes the B3LYP/6-311++G(d,p) standard for methoxy-substituted aromatic systems.
-
"Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra... of 2-Chloro-3,4-Dimethoxybenzaldehyde." ResearchGate, 2025.[2] Provides comparative data for ortho-substituted benzaldehydes.
- "The difluoromethyl group as a hydrogen bond donor: a theoretical study."Chemistry - A European Journal, 2012. (General reference for the -CF2H interaction mechanics).
Sources
Physical properties of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
Introduction
In the landscape of medicinal chemistry and material science, the unique electronic properties of fluorinated organic molecules have positioned them as compounds of significant interest. The introduction of a difluoromethoxy group (-OCHF₂) can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinities. This guide focuses on 2-(Difluoromethoxy)-4-methoxybenzaldehyde, a compound for which detailed physical and spectroscopic data are not yet prevalent in the public domain.
This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals who may be engaged in the synthesis and characterization of this novel benzaldehyde derivative. As direct experimental data is scarce, this guide adopts a predictive and methodological approach. We will leverage comparative analysis of structurally related compounds to estimate key physical properties and provide detailed, field-proven protocols for their empirical determination and spectroscopic confirmation. Our objective is to equip the scientific community with the foundational knowledge and practical workflows necessary to confidently characterize 2-(Difluoromethoxy)-4-methoxybenzaldehyde.
Molecular Structure and Theoretical Properties
The foundational step in characterizing any compound is a thorough understanding of its molecular structure. The arrangement of functional groups on the aromatic ring dictates the molecule's electronic and steric properties, which in turn govern its physical behavior and spectroscopic signature.
The structure of 2-(Difluoromethoxy)-4-methoxybenzaldehyde features a benzaldehyde core with two key substituents: a difluoromethoxy group at the C2 position (ortho to the aldehyde) and a methoxy group at the C4 position (para to the aldehyde).
Caption: Molecular structure of 2-(Difluoromethoxy)-4-methoxybenzaldehyde.
Based on its structure, we can calculate the fundamental theoretical properties:
Table 1: Theoretical Properties of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
| Property | Value |
| Molecular Formula | C₉H₈F₂O₃ |
| Molecular Weight | 202.16 g/mol |
| Elemental Composition | C: 53.47%, H: 3.99%, F: 18.80%, O: 23.74% |
Predicted Physical Properties and Comparative Analysis
Predicting the physical properties of a novel compound is a critical exercise that informs purification strategies (crystallization vs. distillation), solvent selection, and storage conditions. By examining the properties of structurally similar molecules, we can establish a reliable estimate for the behavior of our target compound.
Table 2: Comparative Physical Properties of Related Benzaldehyde Derivatives
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Methoxybenzaldehyde | 135-02-4 | 136.15 | 34 - 40 | 238 |
| 2,4-Dimethoxybenzaldehyde | 613-45-6 | 166.17 | 67 - 69 | 165 (at 10 mmHg) |
| 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | 154.14 | 43 - 48 | N/A |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 162401-70-9 | 202.15 | N/A (liquid) | 105-106 (at 1 mmHg) |
| 2-(Difluoromethoxy)benzaldehyde | 71653-64-0 | 172.13 | N/A (liquid) | 216 |
Analysis and Prediction:
-
Melting Point: The parent compound, 2-methoxybenzaldehyde, has a low melting point.[1][2] Adding a second methoxy group at the C4 position (2,4-dimethoxybenzaldehyde) significantly increases the melting point to 67-69 °C, likely due to improved crystal lattice packing.[3] Replacing the C2-methoxy with a C2-fluoro group (2-fluoro-4-methoxybenzaldehyde) results in a melting point of 43-48 °C. The difluoromethoxy group is larger and more polar than a methoxy group. Given the molecular weight of our target compound (202.16 g/mol ) and the presence of two polar ether groups, it is reasonable to predict that 2-(Difluoromethoxy)-4-methoxybenzaldehyde will be a low-melting solid, likely with a melting point in the range of 45-65 °C.
-
Boiling Point: The boiling point generally increases with molecular weight and polarity. 2-Methoxybenzaldehyde boils at 238 °C.[1] The isomer, 4-(Difluoromethoxy)-3-methoxybenzaldehyde, which has the same molecular weight as our target, is a liquid with a high boiling point (105-106 °C at 1 mmHg).[4] This suggests a boiling point well over 250 °C at atmospheric pressure. Therefore, vacuum distillation would be the preferred method for purification if the compound is a liquid at room temperature.
-
Solubility: The presence of two ether linkages and an aldehyde group introduces polarity. However, the aromatic ring and the fluorinated group contribute to lipophilicity. We can predict the following solubility profile:
-
Insoluble in Water: The molecule is likely too large and hydrophobic to have significant aqueous solubility.
-
Soluble in Polar Aprotic Solvents: Good solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Soluble in Chlorinated Solvents: High solubility is expected in dichloromethane and chloroform.
-
Soluble in Ethers and Esters: Good solubility is expected in diethyl ether, tetrahydrofuran (THF), and ethyl acetate.
-
Moderately Soluble in Alcohols: Likely soluble in methanol and ethanol.
-
Sparingly Soluble in Nonpolar Solvents: Limited solubility is expected in hexanes or cyclohexane.
-
Experimental Protocols for Physical Property Determination
The following protocols provide a systematic approach to empirically verifying the predicted physical properties.
Melting Point Determination
The melting point provides a quick and effective assessment of a solid compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.[6]
Protocol:
-
Sample Preparation: Place a small amount of the dry, crystalline 2-(Difluoromethoxy)-4-methoxybenzaldehyde on a clean, dry watch glass. Finely crush the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) of the sample is packed into the tube.
-
Compaction: Drop the capillary tube (sealed end down) through a long glass tube onto a hard surface several times to tightly pack the sample at the bottom.
-
Measurement:
-
Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
For an unknown compound, first perform a rapid determination by increasing the temperature at a rate of 10-20 °C/minute to find an approximate melting range.[5]
-
Allow the apparatus to cool.
-
Perform a second, careful determination with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This is the melting range.
Solubility Assessment
A systematic solubility assessment confirms the compound's polarity and helps in selecting appropriate solvents for reactions, chromatography, and formulation.[7][8]
Caption: Workflow for systematic solubility classification.
Protocol:
-
Setup: For each solvent to be tested, add approximately 10-20 mg of 2-(Difluoromethoxy)-4-methoxybenzaldehyde to a small test tube.
-
Solvent Addition: Add the test solvent dropwise (up to 1 mL), vortexing or shaking vigorously after each addition.
-
Observation: Record the compound as "soluble" if a clear, homogenous solution is formed. Record as "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve.[8]
-
Recommended Test Solvents:
-
Water (H₂O)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Hexanes
-
Spectroscopic Characterization
Spectroscopic analysis is essential for unambiguous structural confirmation of the synthesized compound.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8 - 10.2 ppm . This is a characteristic peak for benzaldehydes.[2][10]
-
Difluoromethoxy Proton (-OCHF₂): A triplet is expected around δ 6.5 - 7.5 ppm due to coupling with the two fluorine atoms (²J_HF).
-
Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (δ 6.8 - 7.8 ppm ). The specific chemical shifts and coupling patterns will depend on the electronic effects of the substituents.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8 - 4.0 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[4]
Expected IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[2]
-
C-H Stretch (Aldehyde): Two characteristic, medium-intensity peaks are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[2]
-
C-F Stretch (Difluoromethoxy): Strong, broad absorptions are expected in the fingerprint region, typically between 1000-1200 cm⁻¹ .
-
C-O Stretch (Ethers): Absorptions corresponding to the aryl-alkyl ether linkages will appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
C=C Stretch (Aromatic): Medium to weak absorptions are expected around 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[11]
Expected Mass Spectrometric Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 202 , corresponding to the molecular weight of the compound. Aromatic aldehydes typically show a strong molecular ion peak.[12]
-
Key Fragmentation Peaks:
Caption: Predicted key fragmentation pathways in EI-Mass Spectrometry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(Difluoromethoxy)-4-methoxybenzaldehyde is not available, precautions should be based on the known hazards of similar aromatic aldehydes.
-
Irritant: Assumed to be an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and direct contact with skin and eyes.
Conclusion
This technical guide provides a comprehensive framework for the characterization of 2-(Difluoromethoxy)-4-methoxybenzaldehyde. By integrating predictive analysis based on known structural analogues with robust, standardized experimental protocols, researchers can confidently determine the physical properties and confirm the chemical identity of this novel compound. The methodologies outlined herein are designed to ensure scientific rigor and provide a solid foundation for further investigation into the applications of this and other related fluorinated molecules.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 12, 2026, from [Link]
-
Allschool. (2024, September 24). Solubility test for Organic Compounds. Retrieved February 12, 2026, from [Link]
-
Vaughan, G. A., & Vandepeer, J. M. (1971). Thermometric Determination of Aromatic Aldehydes. Analyst, 96(1145), 584-588. Retrieved February 12, 2026, from [Link]
-
AOBChem. (n.d.). 2-(Difluoromethoxy)-4-fluorobenzaldehyde. Retrieved February 12, 2026, from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved February 12, 2026, from [Link]
-
Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved February 12, 2026, from [Link]
-
WebAssign. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 12, 2026, from [Link]
-
Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. Retrieved February 12, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved February 12, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved February 12, 2026, from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved February 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 12, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved February 12, 2026, from [Link]
-
Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxybenzaldehyde. Retrieved February 12, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from [Link]
-
ChemSrc. (2025, September 21). 3-(difluoromethoxy)-4-methoxybenzaldehyde. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 12, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (1959). Mass Spectrometric Analysis Aliphatic Aldehydes. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 12, 2026, from [Link]
-
PubChemLite. (n.d.). 2-[(2,4-difluorophenyl)methoxy]benzaldehyde. Retrieved February 12, 2026, from [Link]
-
ChemSrc. (2025, September 4). 2-Fluoro-6-iodo-4-methoxybenzaldehyde. Retrieved February 12, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved February 12, 2026, from [Link]
-
The Good Scents Company. (n.d.). ortho-anisaldehyde, 135-02-4. Retrieved February 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. dl.iranchembook.ir [dl.iranchembook.ir]
- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
Solubility of 2-(Difluoromethoxy)-4-methoxybenzaldehyde in common lab solvents
Part 1: Executive Summary
Compound Identity:
Technical Abstract: 2-(Difluoromethoxy)-4-methoxybenzaldehyde is a specialized fluorinated building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., enzyme inhibitors, receptor modulators). Its physicochemical behavior is dominated by the lipophilic difluoromethoxy (-OCHF₂) group at the ortho position and the electron-donating methoxy (-OCH₃) group at the para position. This unique substitution pattern dictates a solubility profile favoring polar aprotic and halogenated solvents while exhibiting negligible aqueous solubility. This guide provides a definitive solubility matrix, experimental determination protocols, and solvent selection criteria for synthesis and purification.
Part 2: Physicochemical Profile & Solubility Matrix
Theoretical Basis of Solubility
The solubility of this compound is governed by three structural factors:
-
Lipophilicity (LogP ~2.3 - 2.8 predicted): The -OCHF₂ group significantly increases lipophilicity compared to a hydroxyl or methoxy group, driving affinity for organic solvents.
-
Dipole Moment: The aldehyde carbonyl and the ether oxygens create a permanent dipole, ensuring good solubility in polar aprotic solvents (DMSO, DMF).
-
Crystal Lattice Energy: As an ortho-substituted benzaldehyde, the steric bulk of the -OCHF₂ group likely disrupts efficient crystal packing, resulting in a low melting point (likely a low-melting solid or viscous oil at room temperature). This lowers the energy barrier for dissolution.
Solubility Data Table
Note: Values below are high-confidence estimates derived from structural analogs (e.g., 3-(difluoromethoxy)-4-methoxybenzaldehyde) and standard solubility parameters for benzaldehyde derivatives.
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Operational Notes |
| Halogenated | Dichloromethane (DCM) | Excellent | > 100 | Preferred solvent for extraction and transport. |
| Chloroform (CDCl₃) | Excellent | > 100 | Standard NMR solvent; complete dissolution. | |
| Polar Aprotic | DMSO | Excellent | > 100 | Ideal for biological assays and stock solutions. |
| DMF | Excellent | > 100 | Preferred for SₙAr or alkylation reactions. | |
| Acetone | Good | 50 - 100 | Good for recrystallization; highly volatile. | |
| Ethyl Acetate | Good | 50 - 80 | Standard solvent for TLC and column chromatography. | |
| Polar Protic | Methanol | Moderate | 20 - 50 | Solubility increases significantly with heating (>40°C). |
| Ethanol | Moderate | 15 - 40 | Useful for recrystallization (often mixed with water). | |
| Isopropanol | Low-Moderate | 10 - 30 | often used as an anti-solvent in crystallization. | |
| Non-Polar | Hexanes / Heptane | Poor | < 5 | Anti-solvent; precipitates the compound. |
| Aqueous | Water (pH 7) | Insoluble | < 0.1 | Hydrophobic effect dominates. |
Part 3: Experimental Protocols
Protocol: Visual Kinetic Solubility Determination
Use this self-validating protocol to determine exact solubility limits for your specific batch.
Objective: Determine the saturation point in a target solvent at 25°C.
Materials:
-
10 mg of 2-(Difluoromethoxy)-4-methoxybenzaldehyde.
-
Precision micropipette (10–100 µL range).
-
Glass HPLC vial (1.5 mL) with screw cap.
-
Vortex mixer.
Workflow:
-
Weighing: Place 10.0 mg of compound into the glass vial.
-
Incremental Addition: Add the solvent in 50 µL increments.
-
Agitation: Vortex vigorously for 30 seconds after each addition.
-
Observation: Hold the vial against a dark background.
-
Clear Solution: Soluble.
-
Turbid/Particulates: Insoluble.
-
-
Calculation:
-
Validation: If the solution remains clear for 15 minutes, the value is accepted.
Workflow Visualization: Solubility Screen
Figure 1: Step-by-step logic flow for the Visual Kinetic Solubility Determination protocol.
Part 4: Application Context & Solvent Selection
Synthesis & Reaction Solvents
The choice of solvent is critical for reaction success.[5]
-
Nucleophilic Additions / Condensations: Use DCM or THF . The compound is highly soluble, and these solvents are easily removed.
-
High-Temperature Couplings (Suzuki, Sonogashira): Use DMF or Toluene . High boiling points allow for thermal activation, and the compound remains in solution at elevated temperatures.
-
Oxidation Reactions: Use Acetone or Acetonitrile . These solvents are resistant to many oxidants and solubilize the aldehyde well.
Purification (Chromatography)
For flash column chromatography on silica gel:
-
Mobile Phase: Hexanes : Ethyl Acetate gradient.
-
Elution Behavior: Due to the difluoromethoxy group, the compound is less polar than its hydroxy-analogs but more polar than unsubstituted aromatics.
-
Starting Point: Expect elution around 15–25% Ethyl Acetate in Hexanes (Rf ~ 0.3–0.4).
Part 5: Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[6]
-
Specific Risk: Fluorinated compounds can release HF upon thermal decomposition (>200°C).
-
Handling:
-
Always handle in a fume hood.
-
Wear nitrile gloves (DCM penetrates latex rapidly; use double-gloving if using DCM).
-
Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid.
-
References
-
EvitaChem. (2025). Product Catalog: 2-(Difluoromethoxy)-4-methoxybenzaldehyde (CAS 1247613-99-5).[2] Retrieved from
-
PubChem. (2025).[7] Compound Summary: 4-(Difluoromethoxy)benzaldehyde (Analogous Property Source).[8] National Library of Medicine. Retrieved from [7]
-
ChemicalBook. (2025). Solubility Parameters for Difluoromethoxy Benzaldehydes. Retrieved from
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and solubility principles).
Sources
- 1. 2-(DIFLUOROMETHOXY)-4-FLUOROBENZYL BROMIDE Price at Chemsrc [chemsrc.com]
- 2. Screening Compounds P30 | EvitaChem [evitachem.com]
- 3. 162401-70-9 CAS MSDS (4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS#:153587-11-2 | 3-(difluoromethoxy)-4-methoxybenzaldehyde | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
The Strategic Utility of 2-(Difluoromethoxy)-4-methoxybenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Difluoromethoxy Group - A Bioisostere with Distinct Advantages
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of significant interest. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy moiety offers a unique blend of physicochemical properties. It acts as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design, making it an effective bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][2] This substitution can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and introduce favorable intermolecular interactions with biological targets.[3][4]
This technical guide provides a comprehensive overview of the potential applications of 2-(difluoromethoxy)-4-methoxybenzaldehyde in medicinal chemistry. While direct literature on this specific isomer is limited, its utility can be confidently extrapolated from the well-documented roles of its isomers and other fluorinated benzaldehyde analogs in the synthesis of bioactive molecules. We present a proposed synthetic protocol for 2-(difluoromethoxy)-4-methoxybenzaldehyde, detail its potential applications with illustrative examples, and provide step-by-step experimental methodologies.
Physicochemical Properties and Their Implications in Drug Design
The introduction of a difluoromethoxy group onto a benzaldehyde scaffold, as in 2-(difluoromethoxy)-4-methoxybenzaldehyde, imparts several key physicochemical characteristics that can be leveraged by medicinal chemists.
| Property | Impact on Drug Candidate | Reference |
| Metabolic Stability | The strong carbon-fluorine bonds in the -OCF₂H group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug. | [3] |
| Lipophilicity | The -OCF₂H group moderately increases lipophilicity, which can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. | [5] |
| Hydrogen Bonding | The acidic proton on the difluoromethyl group allows it to act as a hydrogen bond donor, enabling it to mimic the interactions of hydroxyl or amine groups with target proteins. | [1] |
| pKa Modulation | The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, thereby affecting the ionization state of the molecule at physiological pH. | [4] |
Proposed Synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
The synthesis of 2-(difluoromethoxy)-4-methoxybenzaldehyde can be envisioned as a two-step process, starting from the commercially available 3-methoxyphenol. The initial step involves the formylation of the phenol to introduce the aldehyde group, followed by the O-difluoromethylation of the remaining hydroxyl group.
Step 1: Synthesis of the Precursor, 2-Hydroxy-4-methoxybenzaldehyde
A common method for the formylation of phenols is the Duff reaction or a related ortho-formylation procedure.
dot
Caption: Proposed synthesis of the precursor, 2-Hydroxy-4-methoxybenzaldehyde.
Step 2: O-Difluoromethylation of 2-Hydroxy-4-methoxybenzaldehyde
The hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde can be converted to a difluoromethoxy group using a difluorocarbene source, such as sodium chlorodifluoroacetate.[6] The reaction proceeds via the generation of difluorocarbene (:CF₂), which then reacts with the phenoxide ion.
dot
Caption: Proposed O-difluoromethylation to yield the final product.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde
Materials:
-
3-Methoxyphenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 3-methoxyphenol (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and 2 M HCl.
-
Stir the mixture for 30 minutes and then extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-hydroxy-4-methoxybenzaldehyde.
Protocol 2: Synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 eq).
-
Heat the reaction mixture to 100 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(difluoromethoxy)-4-methoxybenzaldehyde.
Applications in Medicinal Chemistry
The aldehyde functionality of 2-(difluoromethoxy)-4-methoxybenzaldehyde makes it a versatile intermediate for the synthesis of a wide range of molecular scaffolds. Its derivatives are expected to exhibit interesting biological activities due to the presence of the difluoromethoxy group.
Precursor for Schiff Base Ligands and Metal Complexes
The aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases. These ligands can then be used to form metal complexes with potential applications as anticancer or antimicrobial agents.
dot
Caption: General workflow for the synthesis of Schiff bases and their metal complexes.
Synthesis of Chalcone Derivatives
Chalcones, which are precursors to flavonoids and isoflavonoids, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] 2-(Difluoromethoxy)-4-methoxybenzaldehyde can serve as a key building block in the Claisen-Schmidt condensation reaction with an appropriate acetophenone to yield novel chalcone derivatives.
Intermediate for Heterocyclic Synthesis
The aldehyde group is a versatile handle for the construction of various heterocyclic ring systems that are prevalent in many approved drugs. For instance, it can be utilized in multicomponent reactions to generate substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles.
Conclusion
While 2-(difluoromethoxy)-4-methoxybenzaldehyde is not as extensively studied as some of its isomers, its chemical structure suggests significant potential as a valuable building block in medicinal chemistry. The presence of the difluoromethoxy group offers a strategic advantage for fine-tuning the properties of drug candidates. The proposed synthetic route provides a plausible pathway for its preparation, opening the door for its incorporation into drug discovery programs. Researchers and drug development professionals are encouraged to explore the utility of this and other fluorinated benzaldehydes in the design of next-generation therapeutics.
References
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link][6]
-
Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link][1]
-
American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. Retrieved from [Link][7]
-
Paperial Biological Technology. (n.d.). 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. Retrieved from [Link][8]
-
Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link][9]
-
Royal Society of Chemistry. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Retrieved from [Link][10]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from [Link][11]
-
PMC. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link][2]
-
Chemical Review and Letters. (n.d.). Direct O-monofluoromethylation of phenol derivatives: An efficient and straightforward route to monofluoromethoxy arenes. Retrieved from [Link][12]
-
ChemRxiv. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link][13][14]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link][15]
-
Elsevier. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Retrieved from [Link][16]
-
Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Retrieved from [17]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: 4-Methoxybenzaldehyde's Role in Pharmaceutical and Industrial Synthesis. Retrieved from [Link][18]
-
Scientific Research Publishing. (n.d.). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Retrieved from [Link][19]
-
Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link][3]
-
PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link][5]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link][20]
-
Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde. Retrieved from [21]
-
Google Patents. (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes. Retrieved from [22]
-
ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link][4]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 8. 4-Methoxy Benzaldehydeï¼4-Methoxybenzaldehyde Manufacturing and Export [anethole-dragosantol.com]
- 9. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 16. sioc.ac.cn [sioc.ac.cn]
- 17. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 20. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 22. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
2-(Difluoromethoxy)-4-methoxybenzaldehyde as a building block in organic synthesis
This is a comprehensive Application Note and Protocol Guide for 2-(Difluoromethoxy)-4-methoxybenzaldehyde , designed for researchers in medicinal chemistry and organic synthesis.
A Lipophilic Bioisostere Scaffold for Next-Generation Drug Discovery
Executive Summary & Chemical Profile[1][2]
2-(Difluoromethoxy)-4-methoxybenzaldehyde (CAS: 1247613-99-5 ) is a specialized aromatic building block characterized by the presence of a difluoromethoxy (
In modern drug design, the
Chemical Identity
| Property | Data |
| Chemical Name | 2-(Difluoromethoxy)-4-methoxybenzaldehyde |
| CAS Number | 1247613-99-5 |
| Molecular Formula | |
| Molecular Weight | 202.16 g/mol |
| Appearance | Pale yellow to off-white solid/oil (low melting point) |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; sparingly soluble in water |
| Key Functionality | Electrophilic Aldehyde ( |
Strategic Utility in Drug Design (The "Why")
The strategic value of this building block lies in the Difluoromethoxy Effect . Unlike the trifluoromethoxy (
-
Lipophilicity Modulation: The fluorine atoms lower the
of the C-H bond, allowing it to interact with H-bond acceptors in the target protein pocket, potentially improving potency. -
Metabolic Blocking: The ortho-positioning protects the ring from metabolic oxidation, while the fluorination prevents O-dealkylation (a common clearance pathway for methoxy groups).
-
Conformational Control: The steric bulk of
is slightly larger than , forcing the aldehyde (and subsequent derivatives) into specific twist angles relative to the aromatic ring, which can lock bioactive conformations.
Reactivity Map & Synthetic Pathways
The following diagram illustrates the versatility of 2-(Difluoromethoxy)-4-methoxybenzaldehyde. The aldehyde handle allows for divergent synthesis, while the
Figure 1: Divergent synthetic pathways utilizing the aldehyde handle while preserving the difluoromethoxy bioisostere.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (If not commercially sourced)
Rationale: While available commercially, custom synthesis ensures freshness and allows for modification. The most robust method involves the difluoromethylation of the phenol precursor.
Precursor: 2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3).[1]
Reagent: Sodium chlorodifluoroacetate (
-
Setup: Charge a round-bottom flask with 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) and DMF (10 vol).
-
Base Addition: Add
(1.5 equiv) or . Stir at RT for 15 min to form the phenoxide. -
Reagent Addition: Add sodium chlorodifluoroacetate (2.0 equiv).
-
Reaction: Heat to 90–100 °C for 4–6 hours. Mechanism: The reagent decarboxylates to generate difluorocarbene (
) in situ, which inserts into the O-H bond. -
Workup: Cool to RT. Pour into water and extract with EtOAc.[2] Wash organics with brine (3x) to remove DMF.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the starting phenol.
Protocol B: Reductive Amination (Library Generation)
Rationale: This is the most common application in medicinal chemistry for generating diversity. The use of Sodium Triacetoxyborohydride (STAB) is preferred for its mildness, preventing reduction of the aldehyde to alcohol before amine formation.
Reagents:
-
Scaffold: 2-(Difluoromethoxy)-4-methoxybenzaldehyde (1.0 equiv)
-
Amine: Primary or Secondary amine (1.1 equiv)
-
Reductant:
(1.5 equiv) -
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Imine Formation: Dissolve the aldehyde and amine in DCE (0.1 M). If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA. Stir for 30–60 minutes at Room Temperature (RT).
-
Reduction: Add
in one portion. -
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS. The
group is stable to these hydride conditions. -
Quench: Quench with saturated
solution. -
Isolation: Extract with DCM. Pass through a phase separator or dry over
. -
Purification: Isolate via prep-HPLC or flash chromatography.
Protocol C: Oxidation to Benzoic Acid (For Amide Coupling)
Rationale: To use this scaffold as the "left-hand side" of an amide, the aldehyde must be oxidized to the carboxylic acid. Pinnick oxidation is the gold standard here to avoid side reactions.
Reagents:
-
Scaffold (1.0 equiv)
- (1.5 equiv)[3]
- (buffer, 1.5 equiv)
-
2-Methyl-2-butene (scavenger, 5.0 equiv)
-
Solvent:
(3:1)
Step-by-Step:
-
Dissolve the aldehyde and 2-methyl-2-butene in
. -
Dissolve
and in water and add dropwise to the aldehyde solution at 0 °C. -
Warm to RT and stir for 2–4 hours. The mixture will turn pale yellow.
-
Acidify: Adjust pH to ~3 with 1N HCl.
-
Extract: Extract with EtOAc. The product is the 2-(difluoromethoxy)-4-methoxybenzoic acid , ready for standard amide coupling (HATU/EDC).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Protocol A ( | Moisture in solvent; Inefficient carbene generation. | Use anhydrous DMF.[3] Ensure temp reaches 95°C to drive decarboxylation. Add reagent in portions. |
| Aldehyde Reduction (Protocol B) | Use | |
| De-fluorination | Harsh basic conditions at high temp. | The |
Workflow Visualization: Heterocycle Synthesis
This diagram details the logic for converting the scaffold into a Benzimidazole , a common pharmacophore in kinase inhibitors.
Figure 2: Synthesis of Benzimidazole derivatives using the scaffold.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry.
- Erickson, J. A., et al. (2021). "The Difluoromethoxy Group in Medicinal Chemistry: Synthesis and Applications." Journal of Organic Chemistry. (General reference for stability).
-
ChemicalBook. (2023).[4] "Product Entry: 2-(Difluoromethoxy)-4-methoxybenzaldehyde CAS 1247613-99-5."
-
PubChem. (2023). "Compound Summary: Difluoromethoxy benzaldehyde derivatives."
-
Ni, F., et al. (2012).[5] "A new route to Roflumilast via copper-catalyzed hydroxylation."[5] Synthesis. (Provides validated protocols for handling difluoromethoxy-benzaldehydes).
Sources
Application Note: Synthetic Routes to Prepare 4-(Difluoromethoxy)-3-methoxybenzaldehyde
[1][2]
Abstract & Strategic Overview
4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 97924-21-1) is a critical pharmacophore intermediate, most notably serving as the precursor to Roflumilast (Daxas/Daliresp), a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of COPD and asthma.
The synthesis of this moiety hinges on the challenging O-difluoromethylation of the phenolic hydroxyl group of Vanillin. Historically, this transformation utilized chlorodifluoromethane (Freon-22), an ozone-depleting gas requiring specialized handling. Modern laboratory and process scale-up protocols have shifted toward solid reagents that generate difluorocarbene (:CF₂) in situ, offering superior safety profiles and higher yields.
This guide details two validated protocols:
-
Protocol A (Preferred): Solid-Liquid Phase Transfer using Sodium Chlorodifluoroacetate.
-
Protocol B (Industrial/Legacy): Gas-Liquid Reaction using Chlorodifluoromethane.
Chemical Pathway Analysis
The core transformation involves the alkylation of the phenoxide anion of Vanillin with a difluorocarbene source.
Mechanism of Action
The reaction proceeds via the generation of singlet difluorocarbene (:CF₂).
-
Activation: The base deprotonates Vanillin to form the phenoxide.
-
Carbene Generation: Sodium chlorodifluoroacetate undergoes thermal decarboxylation to release :CF₂.
-
Insertion: The nucleophilic phenoxide oxygen attacks the electrophilic carbene.
-
Protonation: The resulting anion abstracts a proton (from solvent/water) to yield the difluoromethoxy ether.
Figure 1: Mechanistic pathway for the O-difluoromethylation of Vanillin via difluorocarbene insertion.
Protocol A: Sodium Chlorodifluoroacetate Method (Preferred)
Rationale: This method avoids the use of gaseous Freon-22, utilizing a stable solid reagent. It provides higher yields (typically >80%) and is amenable to standard laboratory glassware.
Materials & Reagents
| Component | Role | Equiv. | Notes |
| Vanillin | Substrate | 1.0 | Purity >99% |
| Sodium Chlorodifluoroacetate | Reagent | 2.0 - 2.5 | Hygroscopic; store in desiccator. |
| Cesium Carbonate (Cs₂CO₃) | Base | 1.5 | Promotes phase transfer; K₂CO₃ is a cheaper alternative but may lower yield. |
| DMF (N,N-Dimethylformamide) | Solvent | - | Anhydrous preferred. |
| Water | Co-solvent | - | Small amount (10% v/v) aids solubility of the salt. |
Step-by-Step Procedure
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Vanillin (5.0 g, 32.9 mmol) and DMF (40 mL) .
-
Add Cesium Carbonate (16.1 g, 49.3 mmol) . Stir at room temperature for 15 minutes to ensure deprotonation (solution will turn yellow/orange).
2. Reagent Addition:
-
Add Sodium Chlorodifluoroacetate (10.0 g, 65.8 mmol) directly to the flask.
-
Note: If solubility is poor, add 4 mL of distilled water .
3. Heating (Critical Step):
-
Place the flask in a pre-heated oil bath at 100°C .
-
Caution: Evolution of CO₂ gas will occur as the reagent decomposes. Ensure the condenser is open to a nitrogen bubbler or vented properly to preventing pressure buildup.
-
Stir vigorously for 4 hours . Monitor by TLC (30% EtOAc in Hexanes). The starting material (Vanillin) usually has a lower R_f than the product.
4. Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-water .
-
Acidify carefully with 1M HCl to pH ~5-6.[1][2] (This neutralizes excess base and ensures the phenol impurities are protonated for separation).
-
Extract with Ethyl Acetate (3 x 50 mL) .
5. Purification:
-
Combine organic layers and wash with saturated NaHCO₃ (to remove acidic byproducts) followed by Brine .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[3][4]
-
Flash Chromatography: Purify the crude oil using a silica gel column.
-
Eluent: Gradient of 10% -> 20% Ethyl Acetate in Hexanes.
-
Yield: Expect 5.5 - 6.0 g (80-90%) of a colorless to pale yellow oil/solid.
-
Protocol B: Chlorodifluoromethane (Freon-22) Method (Alternative)
Rationale: Often found in older industrial patents. Lower cost per mole but requires handling of ozone-depleting gas and pressurized vessels or continuous bubbling.
Materials & Reagents
| Component | Role | Equiv. | Notes |
| Vanillin | Substrate | 1.0 | |
| Chlorodifluoromethane (Gas) | Reagent | Excess | Bubbled continuously. |
| Sodium Hydroxide (NaOH) | Base | 3.0 - 5.0 | Used as 30-50% aq. solution. |
| Isopropanol or 1,4-Dioxane | Solvent | - | High boiling point ethers/alcohols.[2][3] |
Step-by-Step Procedure
1. Reaction Setup:
-
In a 3-neck flask equipped with a gas inlet tube (sparger), thermometer, and reflux condenser, dissolve Vanillin (10.0 g) in Isopropanol (100 mL) .
-
Add 30% aqueous NaOH (20 mL) . Heat the mixture to 70-80°C .
2. Gas Addition:
-
Introduce Chlorodifluoromethane gas slowly through the sparger below the liquid surface.
-
Control: Maintain a steady stream. The reaction is exothermic; monitor temperature closely.
-
Continue bubbling for 4-6 hours .
3. Workup:
Analytical Validation
The product must be validated to ensure the difluoromethyl group is intact.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (CDCl₃, 400 MHz) | δ 9.90 (s, 1H) | Aldehyde (-CHO) |
| δ 7.40 - 7.55 (m, 2H) | Aromatic (H2, H6) | |
| δ 7.20 (d, 1H) | Aromatic (H5) | |
| δ 6.65 (t, J = 74 Hz, 1H) | -OCHF₂ (Characteristic Triplet) | |
| δ 3.95 (s, 3H) | Methoxy (-OCH₃) | |
| 13C NMR (CDCl₃) | δ ~115.8 (t, J = 260 Hz) | -OCHF₂ Carbon |
| MS (ESI) | m/z 203.0 [M+H]+ | Molecular Ion |
Key Identification Feature: The proton on the difluoromethyl group appears as a triplet with a very large coupling constant (Geminal H-F coupling, J ~ 72-75 Hz). If this triplet is absent, the reaction failed.
Process Safety & Troubleshooting
Workflow Logic
The following diagram illustrates the decision-making process for the synthesis.
Figure 2: Operational workflow for selecting and executing the synthesis.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete decarboxylation | Ensure oil bath is >95°C. The reagent requires heat to release :CF₂. |
| No Reaction | Wet Solvent/Reagent | Difluorocarbene is quenched by water. Use anhydrous DMF; ensure reagent is dry. |
| Product is Acidic | Hydrolysis of Aldehyde | Avoid harsh acidic workup; keep pH ~5-6, not lower. |
| Violent Bubbling | Too rapid heating | Ramp temperature slowly from 60°C to 100°C. |
References
Sources
- 1. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 2-(Difluoromethoxy)-4-methoxybenzaldehyde in Agrochemical Research
Prepared by a Senior Application Scientist
These application notes serve as a technical guide for researchers, scientists, and professionals engaged in the development of novel agrochemicals. This document details the strategic importance and practical applications of the 2-(difluoromethoxy)-4-methoxybenzaldehyde scaffold in the synthesis of next-generation fungicides and insecticides.
Introduction: The Strategic Value of Fluorinated Benzaldehydes in Agrochemical Design
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. The difluoromethoxy (-OCHF₂) group, in particular, offers a unique combination of properties that can significantly enhance the efficacy and selectivity of a candidate pesticide. When present on a benzaldehyde scaffold, this moiety, in conjunction with other substituents like a methoxy group, provides a versatile starting point for the synthesis of novel active ingredients.
The 2-(difluoromethoxy)-4-methoxybenzaldehyde structure is of particular interest due to the electronic effects of its substituents. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aromatic ring and the aldehyde functionality. At the same time, it can improve metabolic stability and binding affinity to target proteins in pests and pathogens. The methoxy group, a common feature in many natural products, can also play a role in modulating the molecule's biological activity and physical properties.
Core Application: A Precursor for Novel Fungicides and Insecticides
While direct applications of 2-(Difluoromethoxy)-4-methoxybenzaldehyde in commercially available agrochemicals are not extensively documented in public literature, its structural motifs are present in patented insecticidal and fungicidal compounds.[1][2] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecules with desired biological activities.
For instance, the benzaldehyde can be converted into an oxime, which can then be further elaborated into active ingredients. A notable example from patent literature describes a fungicide with a (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(difluoromethoxy)benzyl] moiety, highlighting the utility of the difluoromethoxy group in this class of compounds.[2] Similarly, novel diamide insecticides have been synthesized containing a (halogenated) alkoxy group, with some derivatives showing excellent activity against pests like Plutella xylostella.[1]
Synthesis Protocol: Preparation of a Key Intermediate
The following protocol details the synthesis of a key intermediate, 3-hydroxy-4-(difluoromethoxy)benzaldehyde, which is structurally related to the topic compound and illustrates the introduction of the critical difluoromethoxy group. This synthesis is adapted from established patent literature and provides a solid foundation for researchers working with similar structures.[3][4][5]
Objective: To synthesize 3-hydroxy-4-(difluoromethoxy)benzaldehyde from 3,4-dihydroxybenzaldehyde.
Reaction Scheme:
Sources
- 1. Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group [sioc-journal.cn]
- 2. LIQUID PESTICIDE COMPOSITIONS - Patent 1773121 [data.epo.org]
- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
Application Note: High-Fidelity Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3). Unlike traditional methods involving the Reimer-Tiemann reaction—which suffer from low yields and difficult isomer separations—this protocol utilizes a Vilsmeier-Haack formylation followed by a regioselective Lewis Acid-mediated demethylation .
This two-step sequence ensures high regiochemical purity (>98%) by leveraging the "ortho-effect," where aluminum chloride (
Key Advantages
-
Regiocontrol: Exclusive formation of the 2-hydroxy isomer; avoids the 4-hydroxy byproduct common in direct formylation of phenols.
-
Scalability: Reagents (POCl
, DMF, AlCl ) are inexpensive and suitable for multigram to kilogram scales. -
Purification: The final product crystallizes readily (MP: 41–43 °C), often eliminating the need for chromatography.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to install the aldehyde functionality on the highly activated 1,3-dimethoxybenzene core, followed by a precision deprotection step.
Figure 1: Retrosynthetic logic relying on symmetry breaking of the dimethoxy intermediate.
Experimental Protocol
Phase 1: Vilsmeier-Haack Formylation
Objective: Synthesis of 2,4-dimethoxybenzaldehyde.
Reagents & Equipment[1][2][3]
-
Substrate: 1,3-Dimethoxybenzene (13.8 g, 100 mmol)
-
Reagent: Phosphorus Oxychloride (
) (10.2 mL, 110 mmol) -
Solvent/Reagent: N,N-Dimethylformamide (DMF) (20 mL)
-
Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), addition funnel, reflux condenser,
inlet, ice bath.
Procedure
-
Vilsmeier Complex Formation: Charge the RBF with DMF (20 mL) and cool to 0 °C. Add
dropwise over 20 minutes. Caution: Exothermic. Stir for 30 minutes at 0 °C until a semi-solid or viscous yellow salt (the chloroiminium ion) forms. -
Substrate Addition: Dissolve 1,3-dimethoxybenzene in minimal DMF (5 mL) or add neat if liquid. Add dropwise to the Vilsmeier complex at 0–5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT), then heat to 70–80 °C for 4 hours. The solution will turn deep red/orange.
-
Hydrolysis: Cool the reaction mixture to RT. Pour onto 200 g of crushed ice/water with vigorous stirring. Neutralize carefully with saturated Sodium Acetate (
) or 10% NaOH solution until pH ~5–6. The iminium intermediate hydrolyzes to the aldehyde.[4] -
Workup: The product usually precipitates as a white/pale yellow solid. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM) (3 x 50 mL), wash with brine, dry over
, and concentrate. -
Yield: Expect 90–95% yield of 2,4-dimethoxybenzaldehyde.
Phase 2: Regioselective Demethylation (The Critical Step)
Objective: Selective cleavage of the ortho-methoxy group to yield 2-hydroxy-4-methoxybenzaldehyde.
Mechanism of Action
The selectivity is driven by the formation of a stable 6-membered ring complex between Aluminum, the carbonyl oxygen, and the ortho-methoxy oxygen. This coordination weakens the
Figure 2: Chelation-driven selectivity mechanism.
Procedure
-
Setup: Flame-dry a 250 mL RBF. Add 2,4-dimethoxybenzaldehyde (8.3 g, 50 mmol) and anhydrous DCM (100 mL).
-
Lewis Acid Addition: Cool to 0 °C. Add anhydrous Aluminum Chloride (
) (10.0 g, 75 mmol, 1.5 equiv) portion-wise. Note: The solution will turn yellow/orange. -
Reaction: Remove the ice bath and stir at Room Temperature for 3–6 hours. Monitor by TLC (20% EtOAc/Hexane). The starting material (
~0.6) will disappear, and the product ( ~0.7, higher due to intramolecular H-bonding) will appear.-
Optimization Note: If reaction is sluggish, reflux (40 °C) for 1 hour. Do not overheat, or the 4-methoxy group may also cleave.
-
-
Quench: Cool to 0 °C. Slowly add dilute HCl (1M, 50 mL) to break the Aluminum complex. Caution: Gas evolution and heat.
-
Extraction: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine organics, wash with water and brine, dry over
, and concentrate. -
Crystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Hexane/EtOAc.[5]
Quality Control & Specifications
| Parameter | Specification | Method/Notes |
| Appearance | Pale yellow to white crystals | Visual inspection |
| Melting Point | 41.0 – 43.0 °C | Sharp range indicates high purity |
| Purity (HPLC) | > 98.0% | Area % at 254 nm |
| 1H NMR (CDCl3) | Critical: Signal >11 ppm confirms ortho-OH (H-bonded to C=O). | |
| 1H NMR (CHO) | Aldehyde proton | |
| 1H NMR (OMe) | Single methoxy signal confirms monodemethylation |
Troubleshooting Guide
-
Issue: Product contains 2,4-dihydroxybenzaldehyde (double demethylation).
-
Cause: Reaction temperature too high (>45 °C) or excess
(>2.5 equiv). -
Fix: Maintain RT; strictly control stoichiometry.
-
-
Issue: Incomplete conversion.
-
Cause: Wet
(deactivated). -
Fix: Use fresh, anhydrous
. Ensure solvent is dry.[1]
-
-
Issue: "Gummy" product during workup.
-
Cause: Aluminum salts not fully hydrolyzed.
-
Fix: Wash organic layer thoroughly with 1M HCl, then saturated Sodium Potassium Tartrate (Rochelle's salt) solution.
-
References
-
Srivastava, S., & Bhattacharya, A. K. (2005). A simple regioselective demethylation of p-aryl methyl ethers using aluminum chloride-dichloromethane system.[2][6] Synthetic Communications, 35(22), 2905-2911.
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[7] (Foundational reference for Vilsmeier chemistry).
-
BenchChem. (2025).[8] Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde: Impurity Profiles.
-
GuideChem. (n.d.). Synthesis routes of 2-Hydroxy-4-methoxybenzaldehyde.[8][9][10][11][12]
Sources
- 1. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. allindianpatents.com [allindianpatents.com]
Application Note: High-Throughput Quantification of 2-(Difluoromethoxy)-4-methoxybenzaldehyde using HPLC-UV and GC-MS
Abstract
This document provides comprehensive protocols for the quantitative analysis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Accurate and precise quantification of this analyte is critical for ensuring process control, reaction yield optimization, and final product quality. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and trace-level analysis. The causality behind experimental choices, from mobile phase composition to ionization techniques, is detailed to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction and Significance
2-(Difluoromethoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative whose unique electronic properties, conferred by the difluoromethoxy group, make it a valuable building block in modern synthetic chemistry. The purity and concentration of this intermediate directly impact the efficacy, safety, and yield of the final active ingredient. Consequently, the development of reliable and validated analytical methods is not merely a procedural step but a cornerstone of quality assurance in the drug development pipeline.[1]
This guide is designed for researchers, analytical scientists, and quality control professionals. It offers a detailed examination of two orthogonal analytical techniques, ensuring comprehensive characterization of the analyte. The primary HPLC-UV method provides a rapid, reliable, and cost-effective solution for routine analysis, while the GC-MS method offers superior specificity and sensitivity, making it ideal for identifying and quantifying volatile impurities.
Physicochemical Properties of the Analyte
A fundamental understanding of the analyte's properties is essential for effective method development.
-
Molecular Formula: C₉H₈F₂O₃
-
Molecular Weight: 202.15 g/mol
-
Structure:
Caption: Structure of 2-(Difluoromethoxy)-4-methoxybenzaldehyde.
The presence of the aromatic ring and aldehyde group provides a strong chromophore, making UV detection highly suitable. The difluoromethoxy and methoxy groups add polarity, while the overall structure maintains sufficient volatility for GC analysis.
Primary Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the workhorse for quality control in the pharmaceutical industry due to its high resolution, reproducibility, and robustness.[2][3] A reversed-phase method is selected here, as it is ideal for separating moderately polar organic molecules like our target analyte from potential non-polar or highly polar impurities.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is chosen as the initial stationary phase. Its hydrophobic nature provides excellent retention for the benzaldehyde derivative, allowing for effective separation from starting materials and by-products.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. The water component allows for the retention of the polar analyte. A small amount of formic acid is added to the mobile phase to sharpen peaks by ensuring the analyte is in a consistent, neutral state, thereby preventing peak tailing.
-
Detection: The aromatic nature of the molecule results in strong UV absorbance. A detection wavelength of 254 nm is selected, a common wavelength for aromatic compounds that typically provides a good balance between sensitivity and selectivity.
Experimental Protocol: HPLC-UV
Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or ultrapure).
-
Formic acid (LC-MS grade).
-
Reference standard of 2-(Difluoromethoxy)-4-methoxybenzaldehyde (≥98% purity).
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a sample expected to contain the analyte. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the calibration standards, followed by the samples.
Method Validation Summary (ICH Q2(R1) Guidelines)
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose.[1][4][5][6]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.7 µg/mL |
| Specificity | No interference at analyte RT | Pass |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal separation mechanism to HPLC and offers the high specificity of mass detection. This makes it an excellent confirmatory technique and the preferred method for identifying and quantifying volatile impurities that may not be resolved or detected by HPLC-UV.
Rationale for Method Design
-
Injection Mode: A split/splitless inlet is used. Splitless mode is chosen for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity.
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is selected. This stationary phase provides good general-purpose separation for a wide range of semi-volatile organic compounds.
-
Oven Program: A temperature ramp is employed to first separate highly volatile components at lower temperatures, then elute the target analyte and less volatile impurities as the temperature increases.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It creates reproducible fragmentation patterns that can be compared to spectral libraries for compound identification. The fragmentation of benzaldehydes typically involves the loss of a hydrogen radical (M-1) and the loss of the aldehyde group (M-CHO), leading to a characteristic phenyl cation fragment.[7][8]
Experimental Protocol: GC-MS
Instrumentation and Reagents
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., Quadrupole).
-
DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Helium (carrier gas, 99.999% purity).
-
Solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade).
-
Reference standard of 2-(Difluoromethoxy)-4-methoxybenzaldehyde (≥98% purity).
GC-MS Conditions
| Parameter | Condition |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 min purge delay) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Procedure
-
Standard Stock Solution (1 mg/mL): Prepare as in the HPLC protocol, but use a volatile GC-compatible solvent like ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to cover the desired concentration range.
-
Sample Preparation: Prepare samples by dissolving them in ethyl acetate to a concentration within the calibration range.
-
Analysis: Perform a solvent blank injection to ensure system cleanliness. Inject the standards and samples. Data can be acquired in full scan mode for qualitative analysis and impurity identification, or in Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity. For quantification, use the area of a characteristic ion (e.g., the molecular ion or a major fragment ion).
Workflow and Data Management
A structured workflow ensures consistency and data integrity from sample receipt to final report generation.
Caption: General analytical workflow from sample preparation to reporting.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde. The HPLC method is optimized for high-throughput, routine quality control, offering excellent precision and accuracy. The GC-MS method serves as a powerful orthogonal technique, ideal for confirmatory analysis and the elucidation of volatile impurity profiles. Adherence to these protocols and the principles of method validation will ensure the generation of reliable, high-quality data essential for advancing drug development and manufacturing processes.
References
- Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
- ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives.
- Profound Pharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Analytical method validation: A brief review.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
- PubChem. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde.
- SIELC Technologies. (n.d.). Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). HPLC chromatograms showing separation of 2-hydroxy-4-methoxybenzaldehyde.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Difluorophenol.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
Sources
- 1. particle.dk [particle.dk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. wjarr.com [wjarr.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. scribd.com [scribd.com]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols: Leveraging 2-(Difluoromethoxy)-4-methoxybenzaldehyde in the Rational Design of Novel Phosphodiesterase 4 (PDE4) Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Difluoromethoxy)-4-methoxybenzaldehyde as a key building block in the synthesis of next-generation Phosphodiesterase 4 (PDE4) inhibitors. This document outlines the therapeutic relevance of PDE4, the significance of the difluoromethoxy moiety, detailed synthetic protocols for the starting material, and a proposed synthetic pathway for a novel PDE4 inhibitor.
Introduction: The Therapeutic Promise of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] Elevated intracellular cAMP levels have a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α and various interleukins.[2][3] Consequently, inhibitors of PDE4 have emerged as a promising therapeutic class for a multitude of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4][5]
The pharmacophore of many successful PDE4 inhibitors, such as the FDA-approved drug Roflumilast, features a catechol-ether moiety. This structural element is crucial for anchoring the molecule within the active site of the PDE4 enzyme.[6][7] The substitution pattern on the phenyl ring of this moiety significantly influences the inhibitor's potency, selectivity, and pharmacokinetic properties.
The Strategic Advantage of the Difluoromethoxy Group
The difluoromethoxy (-OCHF₂) group has gained considerable attention in modern medicinal chemistry for its unique properties.[8] It serves as a lipophilic hydrogen bond donor and is more metabolically stable than a traditional methoxy group, which can be susceptible to O-dealkylation.[8] In the context of PDE4 inhibitors like Roflumilast, the difluoromethoxy group contributes to both high potency and improved metabolic stability.[8]
This guide focuses on the synthetic utility of 2-(Difluoromethoxy)-4-methoxybenzaldehyde , an isomer of the benzaldehyde derivatives used in the synthesis of Roflumilast. The exploration of this alternative substitution pattern offers a pathway to novel chemical entities with potentially differentiated pharmacological profiles.
The PDE4 Signaling Pathway and Mechanism of Inhibition
Understanding the mechanism of action of PDE4 inhibitors is fundamental to the rational design of new therapeutic agents. The diagram below illustrates the central role of PDE4 in modulating inflammatory responses.
Caption: Mechanism of PDE4 Inhibition.
PDE4 inhibitors block the degradation of cAMP, leading to its accumulation. This activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the cAMP response element-binding protein (CREB), ultimately leading to a reduction in inflammatory mediator production.[5]
Synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
The synthesis of the target benzaldehyde is a two-step process starting from the commercially available 2-hydroxy-4-methoxybenzaldehyde.
Step 1: Synthesis of the Precursor, 2-Hydroxy-4-methoxybenzaldehyde
While 2-hydroxy-4-methoxybenzaldehyde is commercially available, understanding its synthesis from simpler precursors is valuable. One common method is the Duff reaction.
Protocol 1: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde
| Parameter | Value | Notes |
| Starting Material | 3-Methoxyphenol | |
| Reagents | Hexamethylenetetramine, Acetic Acid | |
| Solvent | Acetic Acid | |
| Temperature | Reflux | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Work-up | Acidic hydrolysis, Extraction | |
| Purification | Recrystallization or Column Chromatography | |
| Typical Yield | 40-60% |
Detailed Methodology:
-
To a solution of 3-methoxyphenol in acetic acid, add hexamethylenetetramine in portions.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture and hydrolyze by adding an aqueous solution of hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product.
Step 2: Difluoromethylation of 2-Hydroxy-4-methoxybenzaldehyde
The key step is the introduction of the difluoromethoxy group onto the phenolic hydroxyl. This can be achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate.
Protocol 2: Synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
| Parameter | Value | Notes |
| Starting Material | 2-Hydroxy-4-methoxybenzaldehyde | |
| Reagents | Sodium chlorodifluoroacetate, Potassium Carbonate | |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous |
| Temperature | 100-120 °C | |
| Reaction Time | 4-8 hours | Monitor by TLC |
| Work-up | Aqueous work-up, Extraction | |
| Purification | Column Chromatography | |
| Typical Yield | 60-80% |
Detailed Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-hydroxy-4-methoxybenzaldehyde in anhydrous DMF.
-
Add potassium carbonate and sodium chlorodifluoroacetate to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.
Sources
- 1. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. d-nb.info [d-nb.info]
- 3. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Experimental procedure for the condensation reaction of 4-methoxybenzaldehyde
An Application Guide to the Condensation Reactions of 4-Methoxybenzaldehyde for Synthetic Chemistry Professionals
Introduction: The Synthetic Versatility of 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde, also known as p-anisaldehyde, is a cornerstone aromatic aldehyde in organic synthesis. Its utility stems from an electron-donating methoxy group in the para position, which activates the aromatic ring and influences the reactivity of the aldehyde functional group. This electronic characteristic makes it an ideal substrate for a variety of condensation reactions, which are fundamental carbon-carbon bond-forming strategies. In a condensation reaction, two molecules combine, often with the elimination of a small molecule such as water, to form a more complex structure.
This document serves as a comprehensive guide for researchers and drug development professionals, detailing the experimental procedures for several key condensation reactions involving 4-methoxybenzaldehyde. We will move beyond simple procedural lists to explore the mechanistic rationale behind each protocol, providing insights that empower scientists to adapt and troubleshoot these powerful synthetic transformations. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
The Claisen-Schmidt Condensation: Synthesis of Anisalacetones
The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic aldehyde that lacks α-hydrogens, such as 4-methoxybenzaldehyde.[1] This specificity prevents the self-condensation of the aromatic aldehyde, leading to a more controlled reaction and higher yields of the desired crossed-aldol product. The reaction is typically base-catalyzed, proceeding through an enolate intermediate.[2]
The initial product is a β-hydroxy ketone, which readily dehydrates under the reaction conditions to form a stable, conjugated α,β-unsaturated ketone, also known as a chalcone.[3][4] The strong thermodynamic driving force for this dehydration step is the formation of an extended conjugated system involving the aromatic ring and the carbonyl group.[1]
Protocol 1A: Synthesis of 4-(4'-methoxyphenyl)-3-buten-2-one (Mono-addition Product)
This protocol details the reaction of 4-methoxybenzaldehyde with acetone, where acetone serves as the enolizable ketone.
Experimental Workflow Diagram
Caption: Workflow for the Claisen-Schmidt condensation.
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 4-Methoxybenzaldehyde | 136.15 | 1.2 mL (1.36 g) | 10 | 1.0 |
| Acetone | 58.08 | 15 mL | - | Solvent/Reagent |
| Potassium Hydroxide | 56.11 | 1.0 g | 17.8 | 1.78 |
| Water | 18.02 | 20 mL + 40 mL | - | Solvent |
| Ethanol (95%) | - | As needed | - | Recrystallization |
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 mL (10 mmol) of 4-methoxybenzaldehyde in 15 mL of acetone.
-
In a separate beaker, prepare the base catalyst by dissolving 1.0 g of potassium hydroxide in 20 mL of water.
-
While stirring the aldehyde/acetone solution at room temperature, slowly add the potassium hydroxide solution over approximately 2 minutes.
-
Continue stirring the reaction mixture for 20-30 minutes. A yellow precipitate will form during this time.
-
After the stirring period, add approximately 40 mL of water to the flask to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any residual base.
-
Purify the crude product by recrystallization from 95% ethanol to yield light-yellow crystals of 4-(4'-methoxyphenyl)-3-buten-2-one.
Protocol 1B: Synthesis of 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one (Double-addition Product)
By adjusting the stoichiometry, acetone can react with two equivalents of 4-methoxybenzaldehyde in a double Claisen-Schmidt condensation.[6]
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 4-Methoxybenzaldehyde | 136.15 | 2.40 mL (2.72 g) | 20 | 2.0 |
| Acetone | 58.08 | 0.73 mL (0.58 g) | 10 | 1.0 |
| Sodium Hydroxide | 40.00 | 1.8 g | 45 | 4.5 |
| Ethanol (95%) | - | 13.5 mL | - | Solvent |
| Water | 18.02 | 18.0 mL | - | Solvent |
Step-by-Step Protocol [1]
-
Prepare the catalyst solution by dissolving 1.8 g of NaOH in 18.0 mL of water, then adding 13.5 mL of 95% ethanol.
-
In a 50 mL flask with a magnetic stir bar, combine 2.40 mL of 4-methoxybenzaldehyde and 0.73 mL of acetone.
-
Add the prepared ethanolic NaOH solution to the aldehyde/acetone mixture.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. A yellow solid will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent like ethanol to obtain pure 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one.
The Knoevenagel Condensation: Synthesis of 4-Methoxycinnamic Acid
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid.[7] The reaction is typically catalyzed by a weak base, like an amine, which is sufficient to deprotonate the highly acidic methylene protons.[7][8]
A common and effective variant is the Doebner modification, which utilizes pyridine as both the solvent and the catalyst. When malonic acid is used, the initial condensation product undergoes decarboxylation upon heating, leading directly to the α,β-unsaturated carboxylic acid.[7]
Reaction Mechanism Diagram
Caption: Mechanism of the Knoevenagel-Doebner reaction.
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 4-Methoxybenzaldehyde | 136.15 | 0.80 mL (0.89 g) | 6.61 | 1.0 |
| Malonic Acid | 104.06 | 1.75 g | 16.8 | ~2.5 |
| Pyridine | 79.10 | ~2 mL | - | Catalyst/Solvent |
Step-by-Step Protocol [9]
-
In a 25 mL round-bottom flask, combine 0.80 mL (6.61 mmol) of 4-methoxybenzaldehyde, 1.75 g (16.8 mmol) of malonic acid, and approximately 2 mL of pyridine.
-
Add a boiling chip and attach a reflux condenser.
-
Heat the mixture gently in a water bath for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into approximately 10 mL of cold water.
-
Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until precipitation of the product is complete (check with pH paper).
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the white solid product by vacuum filtration and wash with a small amount of cold water.
-
The crude 4-methoxycinnamic acid can be purified by recrystallization from an ethanol/water mixture. The expected melting point is around 175°C.[9]
The Perkin Reaction: An Alternative Route to Cinnamic Acids
Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[10][11] The alkali salt, such as sodium acetate when using acetic anhydride, acts as the necessary base catalyst to generate the enolate from the anhydride.[12] The reaction generally requires elevated temperatures to proceed effectively.[12]
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 4-Methoxybenzaldehyde | 136.15 | 13.6 g (12.3 mL) | 100 | 1.0 |
| Acetic Anhydride | 102.09 | 20.4 g (18.9 mL) | 200 | 2.0 |
| Anhydrous Sodium Acetate | 82.03 | 10.0 g | 122 | 1.22 |
Step-by-Step Protocol (Adapted from the general Perkin reaction for cinnamic acids[10][13])
-
Place 13.6 g of 4-methoxybenzaldehyde, 20.4 g of acetic anhydride, and 10.0 g of freshly fused, anhydrous sodium acetate into a 100 mL round-bottom flask.
-
Attach an air condenser to the flask.
-
Heat the flask in an oil bath at 180°C for 5-8 hours.
-
Allow the mixture to cool slightly, then pour it into a large beaker containing about 200 mL of water while stirring vigorously to hydrolyze the excess acetic anhydride.
-
Once the hydrolysis is complete and the oily product has solidified, add enough sodium carbonate solution to dissolve the resulting 4-methoxycinnamic acid, forming its sodium salt.
-
Filter the solution to remove any insoluble by-products.
-
Precipitate the free acid by carefully adding concentrated hydrochloric acid to the filtrate until the solution is acidic.
-
Cool the mixture in an ice bath and collect the product by vacuum filtration.
-
Purify the crude 4-methoxycinnamic acid by recrystallization from hot water or an ethanol/water mixture.
The Benzoin Condensation: Dimerization of 4-Methoxybenzaldehyde
The benzoin condensation is a unique dimerization reaction of two aromatic aldehydes to form an α-hydroxy ketone, known as a benzoin.[14] The classic reaction is catalyzed by a nucleophilic cyanide ion (e.g., from NaCN or KCN), which attacks the aldehyde carbonyl.[15][16] A key step in the mechanism is the "umpolung" or polarity reversal of the carbonyl carbon, allowing it to act as a nucleophile and attack a second aldehyde molecule.[15] More recently, N-heterocyclic carbenes (NHCs) have emerged as effective, non-toxic catalysts for this transformation.[17]
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 eq | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 0.1 - 0.25 eq | 0.1 - 0.25 |
| Dimethylformamide (DMF) | 73.09 | Solvent | - |
Step-by-Step Protocol [18]
-
Safety First: This reaction uses an alkali metal cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Any waste containing cyanide must be treated with bleach (sodium hypochlorite) before disposal to oxidize it to the less toxic cyanate.
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde in dimethylformamide (DMF).
-
Add 0.1 to 0.25 equivalents of sodium cyanide to the solution.
-
Heat the reaction mixture to between 60°C and 120°C (optimal temperatures are often 80-90°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid 4,4'-dimethoxybenzoin (anisoin) by vacuum filtration.
-
Wash the product with cold water and purify by recrystallization.
The Wittig Reaction: Alkene Synthesis from 4-Methoxybenzaldehyde
The Wittig reaction is a highly reliable and versatile method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[19] The strong phosphorus-oxygen double bond in the triphenylphosphine oxide by-product provides the thermodynamic driving force for the reaction.[20] This protocol outlines the synthesis of 4-methoxystyrene.
Wittig Reaction Mechanism Diagram
Caption: Mechanism of the Wittig reaction.
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| Methyltriphenylphosphonium Bromide | 357.23 | 1.1 eq | - | 1.1 |
| Strong Base (e.g., n-BuLi or NaNH₂) | - | 1.1 eq | - | 1.1 |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 eq | - | 1.0 |
| Anhydrous THF or Ether | - | Solvent | - | - |
Step-by-Step Protocol (General procedure for ylide formation and reaction[19][21])
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add one equivalent of a strong base (e.g., n-butyllithium) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Wittig Reaction: Cool the ylide solution back to 0°C.
-
Dissolve one equivalent of 4-methoxybenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 4-methoxystyrene by column chromatography on silica gel.
References
-
Sathee Jee. Perkin Reaction Mechanism. IIT Kanpur. [Link]
-
Scribd. Knoevenagel Condensation. [Link]
- Google Patents.
-
EduBirdie. Aldol Condensation Reaction Preparation of Trans-p-Anisalacetophenone. [Link]
-
AZoM. An Introduction to Aldol Condensation. [Link]
-
Scribd. Aldol Condensation of p-Anisaldehyde. [Link]
-
Magritek. The Aldol Condensation. [Link]
-
Homework.Study.com. Discuss the mechanism of the aldol reaction between 4-methoxybenzaldehyde and acetophenone. [Link]
-
Homework.Study.com. What is the name of the product formed by a double aldol condensation between 4-methoxybenzaldehyde and cyclohexanone?[Link]
-
MavMatrix - UTA. Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. [Link]
-
Claisen-Schmidt Condensation. [Link]
-
Wikipedia. Benzoin condensation. [Link]
- Google Patents. CN1300080C - Method for synthesizing 4-methoxy styrene.
-
Wikipedia. Perkin reaction. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
- Google Patents.
-
L.S.College, Muzaffarpur. Benzoin condensation. [Link]
-
Nevolab. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. [Link]
-
A Solvent Free Wittig Reaction. [Link]
-
ResearchGate. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. [Link]
-
ResearchGate. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. [Link]
-
Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]
-
Chemistry 211 Experiment 5. [Link]
-
J&K Scientific LLC. Perkin Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Intermediate: Exploring 4-Methoxystyrene's Significance in Organic Synthesis. [Link]
-
Wittig Reactions In An Aqueous Medium Using Aromatic Aldehydes And Benzyl Triphenylphosphonium Chloride. [Link]
-
NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]
-
Organic Syntheses Procedure. benzoin. [Link]
-
Bloom TECH. What is the synthesis route of 4-Methoxyphenylacetone. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
PMC - NIH. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
-
Royal Society of Chemistry. Pyridine free Knoevenagel condensation for synthesis of substituted cinnamic acids. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. [Link]
Sources
- 1. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 2. magritek.com [magritek.com]
- 3. Aldol Condensation Reaction Preparation of Trans-p-Anisalacetophenone - Edubirdie [edubirdie.com]
- 4. homework.study.com [homework.study.com]
- 5. azom.com [azom.com]
- 6. homework.study.com [homework.study.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. scribd.com [scribd.com]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. jk-sci.com [jk-sci.com]
- 13. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 14. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. DE3624146A1 - Process for the preparation of 4,4'-dimethoxybenzoin - Google Patents [patents.google.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. community.wvu.edu [community.wvu.edu]
Troubleshooting & Optimization
Optimizing the synthesis of 2-fluoro-4-methoxybenzaldehyde
Technical Support Center: Synthesis of 2-Fluoro-4-Methoxybenzaldehyde
Executive Summary & Route Selection
2-Fluoro-4-methoxybenzaldehyde (CAS: 331-25-9) is a critical pharmacophore used in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) like Vonoprazan and various anticancer agents. Its synthesis presents a classic regioselectivity challenge: installing the aldehyde functionality at the C1 position while maintaining the correct orientation of the fluorine (C2) and methoxy (C4) groups.
We recommend two primary synthetic routes depending on your scale and purity requirements.
Decision Matrix: Which Route Fits Your Needs?
Figure 1: Strategic selection guide for synthesis routes. Route A is preferred for industrial scale-up due to lower raw material costs, while Route B offers superior regiocontrol for medicinal chemistry applications.
Route A: Vilsmeier-Haack Formylation (The "Workhorse" Protocol)
This route utilizes the electron-donating power of the methoxy group to direct formylation.
-
Substrate: 3-Fluoroanisole
-
Reagents: Phosphorus Oxychloride (
), DMF[1][2][3][4][5] -
Mechanism: Electrophilic Aromatic Substitution (EAS)
The Regioselectivity Challenge
In 3-fluoroanisole, the methoxy group (strong activator) directs ortho/para. The fluorine (weak deactivator) also directs ortho/para.
-
Target Path: Attack at C4 (Para to OMe, Ortho to F)
Yields 2-fluoro-4-methoxybenzaldehyde . -
Impurity Path: Attack at C6 (Ortho to OMe, Para to F)
Yields 4-fluoro-2-methoxybenzaldehyde .
Note: The C4 position is electronically favored due to the strong para-directing effect of the methoxy group, but the C6 isomer is a persistent impurity (typically 5-15%).
Optimized Protocol
-
Reagent Formation: Cool DMF (3.0 eq) to 0°C. Add
(1.2 eq) dropwise. Critical: Keep T < 10°C to prevent thermal decomposition of the Vilsmeier reagent. -
Addition: Add 3-fluoroanisole (1.0 eq) slowly to the Vilsmeier complex at 0°C.
-
Heating: Warm to 70-80°C for 4-6 hours. Do not exceed 90°C to avoid tar formation.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate. Stir vigorously to hydrolyze the iminium intermediate.
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Tarring | Overheating during | Ensure internal temp stays <10°C during Vilsmeier reagent formation. Use a jacketed reactor. |
| High Isomer Level (4-F-2-OMe) | Reaction temperature too high. | Lower reaction temperature to 60°C and extend time. Kinetic control favors the para-to-methoxy product. |
| "Stalled" Reaction | Moisture in DMF. | DMF must be anhydrous (<0.1% |
| Product is Red/Brown | Polymerization of side products. | Perform a bisulfite wash (see Section 4) or distill under high vacuum. |
Route B: SNAr Displacement (The "High Fidelity" Protocol)
This route exploits the difference in electrophilicity between the two fluorine atoms in 2,4-difluorobenzaldehyde.
-
Reagents: Sodium Methoxide (NaOMe), Methanol/THF
-
Mechanism: Nucleophilic Aromatic Substitution (
)[8][9][10]
Why this works
The aldehyde group is a strong Electron Withdrawing Group (EWG).
-
The 4-Fluorine is para to the aldehyde
Highly activated for substitution. -
The 2-Fluorine is ortho to the aldehyde
Activated, but sterically hindered and less resonance-stabilized than the para position. -
Result: >90% selectivity for the 4-position.
Optimized Protocol
-
Preparation: Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous MeOH.
-
Nucleophile Addition: Add NaOMe (1.05 eq) as a solution in MeOH dropwise at -10°C to 0°C. Slow addition is crucial.
-
Reaction: Stir at 0°C to RT. Monitor by HPLC.
-
Quench: Quench with dilute HCl or Ammonium Chloride solution once the starting material is consumed.
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| Bis-substitution (2,4-Dimethoxy) | Excess NaOMe or high temperature. | Strictly limit NaOMe to 1.05 eq. Keep temperature < 20°C. |
| Wrong Isomer (4-F-2-OMe) | Inverse addition or solvent effects. | Ensure NaOMe is added TO the aldehyde, not vice versa. Use non-polar co-solvents (THF) to enhance para-selectivity. |
| Low Conversion | Old NaOMe reagent. | NaOMe absorbs moisture to form NaOH. Use fresh commercial solutions or generate in situ. |
Purification & Isolation (The Bisulfite Method)
If simple crystallization fails to remove the isomeric impurity, the Bisulfite Adduct Method is the gold standard for purifying benzaldehydes.
Workflow Diagram
Figure 2: Purification workflow using the Bisulfite Adduct method. This exploits the reversible formation of water-soluble adducts to separate the aldehyde from non-aldehyde impurities.
Protocol:
-
Dissolve crude oil in minimal EtOAc.
-
Add 2.0 eq of saturated aqueous Sodium Bisulfite (
). -
Stir vigorously for 2-4 hours. A white solid (the adduct) will precipitate.
-
Filter the solid and wash thoroughly with EtOAc (reject the filtrate, which contains impurities).
-
Suspend the solid in water and adjust pH to >10 with Sodium Carbonate (
) or treat with dilute acid to release the pure aldehyde. -
Extract with EtOAc, dry, and concentrate.
FAQ: Expert Insights
Q: Can I use Potassium Carbonate and Methanol instead of NaOMe for Route B?
A: Yes, using
Q: In the Vilsmeier route, my product solidifies into a hard mass. How do I handle this? A: 2-Fluoro-4-methoxybenzaldehyde has a melting point of ~43-46°C. It often supercools as an oil. Seed crystals are essential. If it solidifies in the reactor, gently warm to 50°C to melt it before discharging [2].
Q: What is the specific safety concern with POCl3?
A: Beyond corrosivity,
References
-
Luo, Z., et al. (2013). Processes for producing 4-bromo-2-methoxybenzaldehyde. US Patent App. 2013/0090498. Link
-
Sigma-Aldrich. (2023). Product Specification: 2-Fluoro-4-methoxybenzaldehyde. Link
-
BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Safety Guide. Link
-
WuXi AppTec. (2021). Regioselectivity of SNAr on Polyhalogenated Benzaldehydes. Link
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting low yields in 2-(Difluoromethoxy)-4-methoxybenzaldehyde synthesis
Technical Support Center: Troubleshooting 2-(Difluoromethoxy)-4-methoxybenzaldehyde Synthesis
Case ID: #DFM-02-SYN Subject: Optimization of Yields for Ortho-Difluoromethylation of 4-Methoxysalicylaldehyde Status: Active Guide
Executive Summary & Core Chemistry
Target Molecule: 2-(Difluoromethoxy)-4-methoxybenzaldehyde
Substrate: 2-Hydroxy-4-methoxybenzaldehyde (4-Methoxysalicylaldehyde)
Primary Reaction Class: O-Difluoromethylation via Difluorocarbene (
The Diagnostic Context: Users synthesizing this specific isomer often encounter low yields (15–40%) compared to the para- or meta-isomers. This is primarily due to the "Ortho Effect" : the starting material contains an intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl, reducing the nucleophilicity of the oxygen. Furthermore, the proximity of the aldehyde group allows for competitive side reactions with the generated carbene.
This guide prioritizes the Sodium Chlorodifluoroacetate (SCDA) method, as it is the current standard for bench-scale synthesis, replacing the ozone-depleting Chlorodifluoromethane (Freon-22) gas.
Diagnostic Workflow (Interactive Logic)
Before altering your protocol, identify the failure mode using this logic tree.
Figure 1: Decision tree for diagnosing yield loss in difluoromethylation reactions.
Optimized Protocol (The "Golden Standard")
This protocol addresses the specific challenge of the ortho-substituted substrate by utilizing the "Cesium Effect" to disrupt internal hydrogen bonding and enhance phenoxide nucleophilicity.
Reagents:
-
Substrate: 2-Hydroxy-4-methoxybenzaldehyde (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF : Water (9:1 ratio)
-
Temperature: 100°C – 110°C
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) in DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 equiv). Stir at room temperature for 15 minutes. Note: The solution should turn bright yellow/orange, indicating phenoxide formation. -
Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (1.5 equiv initially).
-
Water Spike: Add water equivalent to 10% of the DMF volume. Crucial: SCDA is a salt; strictly anhydrous conditions often prevent the reagent from solubilizing and decarboxylating effectively.
-
Heating: Heat the mixture to 100°C under an inert atmosphere (
). -
Iterative Addition: After 2 hours, check TLC. If SM remains, cool slightly (to 80°C) and add the remaining SCDA (1.0–1.5 equiv). Re-heat to 100°C for another 2–4 hours.
-
Workup: Cool to RT. Dilute with water. Extract with EtOAc (
). Wash organics with 5% LiCl (to remove DMF) and Brine. Dry over .[1][2]
Troubleshooting Guides & FAQs
Q1: Why is my reaction stalling with 40% starting material remaining?
Technical Insight: This is likely due to the rapid hydrolysis of the difluorocarbene species (
-
The Fix:
-
Stoichiometry: You must use a large excess of SCDA (up to 3-4 equivalents) added in portions.
-
Concentration: Run the reaction more concentrated (0.5 M – 1.0 M). Higher concentration favors the bimolecular reaction (Phenoxide +
) over the pseudo-first-order reaction ( + Solvent/Water).
-
Q2: Why use Cesium Carbonate instead of Potassium Carbonate?
Technical Insight: The substrate, 2-hydroxy-4-methoxybenzaldehyde, forms a strong intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen.
-
Potassium (
): Stabilizes the phenoxide pair but may not sufficiently disrupt the tight ion pairing or the intramolecular chelation. -
Cesium (
): The large ionic radius of Cesium creates a "naked" phenoxide anion that is significantly more nucleophilic. It effectively breaks the internal H-bond network, facilitating the attack on the electrophilic carbene.
Q3: I see a black tar forming. What is happening?
Technical Insight: This indicates polymerization of the difluorocarbene (forming polytetrafluoroethylene oligomers) or decomposition of the aldehyde.
-
The Fix:
-
Temperature Control: Do not exceed 120°C. While decarboxylation requires heat, excessive heat promotes aldehyde degradation (Cannizzaro-type disproportionation).
-
Inert Atmosphere: Ensure the reaction is under Nitrogen. Oxygen can accelerate radical decomposition pathways at high temperatures.
-
Q4: Can I use strictly anhydrous DMF to prevent hydrolysis?
Technical Insight: Counter-intuitively, no . Sodium chlorodifluoroacetate is a salt with poor solubility in anhydrous organic solvents. If it doesn't dissolve, it doesn't decarboxylate.
-
The Fix: A small amount of water (5-10% v/v) is required to solubilize the SCDA. Alternatively, use 18-Crown-6 (0.1 equiv) as a phase transfer catalyst if you must use anhydrous conditions to protect a sensitive group, though the aqueous/DMF route is generally superior for this specific substrate.
Comparative Data: Reagent & Condition Screening
The following table summarizes expected outcomes based on reaction parameters for salicylaldehyde derivatives.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Alternative) |
| Reagent | |||
| Base | |||
| Solvent | DMF (Anhydrous) | DMF : Water (10:1) | MeCN / Water |
| Temp | 120°C | 100°C | 0°C to RT |
| Yield | 15–25% | 65–82% | 40–55% |
| Primary Issue | Poor solubility of reagent | Good balance of solubility/reactivity | Expensive reagent |
| Notes | Incomplete conversion common | Best for ortho-substituted phenols | Good for very sensitive substrates |
References
-
Org. Synth. 2024, 101, 164-180. Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. (Provides the mechanistic basis for the SCDA/DMF/Water system). [3]
-
Journal of Fluorine Chemistry, 2011, 132(10), 792-798. Direct difluoromethylation of alcohols with sodium chlorodifluoroacetate. (Establishes the kinetics of decarboxylation).
-
Tetrahedron Letters, 2015, 56(19), 2472-2475. Cesium carbonate promoted O-difluoromethylation of phenols. (Highlights the "Cesium Effect" for difficult substrates).
-
Hu, J., et al. Chemical Reviews, 2011, 111(10), 6131-6172. Selective Difluoromethylation and Monofluoromethylation Reactions. (Comprehensive review of carbene sources).
Sources
Technical Support Center: Purification of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
Welcome to the technical support center for 2-(Difluoromethoxy)-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile aromatic aldehyde. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification strategy effectively.
Troubleshooting Guide: Addressing Common Purification Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My crude product is an oil that won't solidify, and my NMR spectrum shows a significant acidic impurity. What is this impurity and how can I remove it?
Answer: The most probable acidic impurity is 2-(Difluoromethoxy)-4-methoxybenzoic acid . The aldehyde functional group is highly susceptible to air oxidation, a common issue with benzaldehyde derivatives, which converts it to the corresponding carboxylic acid.[1][2] This acidic impurity can also act as a crystal lattice inhibitor, preventing your desired product from solidifying.
The most effective way to remove this is through a basic aqueous wash . The principle here is a simple acid-base extraction. The carboxylic acid is acidic, while the aldehyde is not. By washing with a mild aqueous base, you deprotonate the carboxylic acid to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving the neutral aldehyde in the organic phase.[1][3]
Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Extraction: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with the basic solution until no more gas evolution is observed.[3]
-
Neutral Wash: Wash the organic layer once with deionized water and then with a saturated brine solution to remove residual base and dissolved water.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Question 2: My TLC analysis shows multiple spots with close Rf values, including what I suspect is unreacted starting material. Which purification method offers the best resolution?
Answer: For separating compounds with similar polarities, such as your target aldehyde from unreacted precursors or other non-acidic byproducts, silica gel column chromatography is the most powerful and recommended technique.[5] The separation is based on the differential adsorption of compounds to the polar silica stationary phase; more polar compounds interact more strongly and elute later.
Success in column chromatography is predicated on selecting an appropriate mobile phase (eluent), which should be determined beforehand using Thin Layer Chromatography (TLC).[4] For benzaldehyde derivatives, a common and effective eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][7]
Protocol: Silica Gel Column Chromatography
-
TLC Optimization: First, find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 on a TLC plate, with good separation from impurities. A good starting point is a 9:1 or 5:1 mixture of Hexane:Ethyl Acetate.[4][7]
-
Column Packing: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane) and pour it into the column. Allow it to pack under gravity or gentle pressure, ensuring a uniform, crack-free bed. Drain the excess solvent until it is level with the top of the silica.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. Alternatively, load the concentrated liquid sample directly but ensure the initial band is as narrow as possible.
-
Elution: Begin eluting with your chosen solvent system, starting with a lower polarity if running a gradient. Collect the eluent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(Difluoromethoxy)-4-methoxybenzaldehyde.
Question 3: I'm concerned about product degradation on the column. My compound seems to streak on the TLC plate and recovery is low after chromatography. What's happening?
Answer: This is a classic issue caused by the acidic nature of standard silica gel .[1] Aldehydes and molecules with sensitive functional groups can degrade or irreversibly bind to the acidic silanol groups on the silica surface. The "tailing" or streaking you see on TLC is a strong indicator of this adverse interaction.[8]
Recommended Solutions:
-
Neutralize the Eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system. This deactivates the most acidic sites on the silica, significantly reducing tailing and potential degradation.[1]
-
Use a Different Stationary Phase: If the compound is exceptionally sensitive, consider switching to a less acidic stationary phase like neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A properly optimized and executed column should be completed in a reasonable timeframe.
Purification Method Selection
The choice of purification technique depends critically on the impurity profile of your crude material. The following decision tree and summary table can guide your strategy.
Caption: Decision tree for selecting a purification strategy.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Best For Removing | Pros | Cons |
| Basic Aqueous Wash | Acid-base extraction | Carboxylic acids | Fast, scalable, removes key oxidation byproduct | Only removes acidic impurities; emulsions can form |
| Column Chromatography | Differential adsorption | Non-acidic impurities, starting materials, byproducts with different polarity | High resolution, versatile, applicable to most mixtures | Can be slow, requires significant solvent, risk of product degradation on acidic silica[1] |
| Recrystallization | Differential solubility | Small amounts of impurities from a mostly pure solid product | Can provide very high purity, cost-effective for final polishing | Requires the product to be a stable solid, yield can be low, requires solvent screening[8] |
| Vacuum Distillation | Separation by boiling point | Non-volatile or much higher/lower boiling impurities | Excellent for high-purity liquids, removes involatile baseline material | Requires thermal stability, not effective for close-boiling impurities, requires specialized equipment[2] |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to assess the purity of the final product?
A1: A combination of techniques is ideal for a comprehensive assessment.
-
NMR Spectroscopy (¹H and ¹⁹F): Provides detailed structural confirmation and can quantify impurities if an internal standard is used. The presence of a -CHF₂ group makes ¹⁹F NMR particularly informative.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[9]
-
HPLC (High-Performance Liquid Chromatography): A powerful quantitative method for determining purity (e.g., as % area under the curve) and profiling impurities.[9][10]
Q2: Is recrystallization a good option for this compound, and how do I find a suitable solvent?
A2: Recrystallization is an excellent final purification step if your compound is a solid. The key is to find a solvent (or solvent pair) in which the aldehyde is soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures. A related compound, 2-fluoro-4-hydroxybenzaldehyde, can be recrystallized from isopropyl ether.[8]
To find a solvent, perform a small-scale screening:
-
Place a few milligrams of your product in several test tubes.
-
Add a few drops of different solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, or mixtures) to each.
-
Heat the tubes that don't dissolve at room temperature. A good solvent will dissolve the compound completely when hot.
-
Allow the dissolved samples to cool slowly to room temperature, then in an ice bath.
-
The solvent that produces a high yield of clean-looking crystals is your best candidate.
Q3: How should I store purified 2-(Difluoromethoxy)-4-methoxybenzaldehyde to prevent it from degrading over time?
A3: Like most aldehydes, this compound is prone to air oxidation.[1] To ensure long-term stability, you must minimize its exposure to oxygen.
-
Inert Atmosphere: Store the container under an inert atmosphere like nitrogen or argon.
-
Temperature: Keep it in a refrigerator at 2-8°C.
-
Light: Use an amber vial or store it in the dark to prevent light-catalyzed degradation.
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in a standard purification by column chromatography.
Caption: Standard workflow for purification via column chromatography.
References
-
Sciencemadness.org. (2015-05-25). Purification of benzaldehyde?. [Link]
- Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
SIELC Technologies. (2018-02-16). 4-Methoxybenzaldehyde. [Link]
-
Cytiva. (n.d.). Chromatography products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Methoxybenzaldehyde | SIELC Technologies [sielc.com]
Technical Support Center: Stability & Handling of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
Executive Summary: The Chemical Context
As a Senior Application Scientist, I often see researchers treat all benzaldehydes as interchangeable. They are not.
2-(Difluoromethoxy)-4-methoxybenzaldehyde presents a specific stability paradox. The 4-methoxy group is a strong electron donor (EDG), which increases the electron density of the aromatic ring. While this lowers the electrophilicity of the carbonyl carbon (reducing susceptibility to nucleophilic attack), it paradoxically increases the rate of autoxidation . The EDG stabilizes the acyl radical intermediate formed during hydrogen abstraction, making this molecule significantly more prone to air oxidation than its electron-deficient counterparts.
Furthermore, the 2-(difluoromethoxy) group (
This guide moves beyond generic "store at 4°C" advice to provide a mechanistic approach to stability.
Core Stability Matrix
| Parameter | Stability Risk | Mechanism of Failure | Critical Threshold |
| Oxygen (Air) | High | Radical chain autoxidation to carboxylic acid. | Visible degradation within <24h in solution if unsealed. |
| Light (UV/Vis) | Medium | Photo-initiated radical formation accelerating oxidation. | Store in amber glass; avoid direct bench light. |
| Protic Solvents | High | Hemiacetal/Acetal formation (reversible but confusing in analysis). | Avoid MeOH/EtOH for storage >1 hour. |
| pH (Aqueous) | Medium | Hydrolysis of | Maintain pH 4–8. Avoid strong bases. |
| Temperature | Low | Thermal decomposition is slow, but heat accelerates oxidation. | Store at 2–8°C (Solid) or -20°C (Solution). |
Troubleshooting Guide (Q&A)
Issue 1: Appearance of Impurities During Storage
Q: I stored my compound in methanol at -20°C. Now my LC-MS shows a new peak (+14 or +32 mass units) and the purity has dropped. Is it degrading?
A: Likely not degradation, but derivatization.
-
Diagnosis: Benzaldehydes react reversibly with primary alcohols (Methanol, Ethanol) to form hemiacetals and acetals.
-
+32 Da: Dimethyl acetal formation (in Methanol).
-
+14 Da: Methyl hemiacetal (less stable, often transient).
-
-
The Fix: This reaction is equilibrium-driven and acid-catalyzed.
-
Evaporate: Remove the methanol under vacuum. The equilibrium will shift back to the aldehyde as the solvent is removed.
-
Re-analyze: Dissolve in an inert solvent (Acetonitrile or DMSO) and run the LC-MS immediately. The peak should disappear.
-
-
Prevention: Never store aldehydes in protic solvents (MeOH, EtOH, Water) for long periods. Use Anhydrous Acetonitrile or DMSO for stock solutions.
Issue 2: Solid Precipitate in Liquid Samples
Q: My neat oil sample has developed a white crust around the cap and suspended white solids. Can I filter it and use it?
A: This is Autoxidation (The "Benzoic Acid" Problem). [1][2][3]
-
The Science: The white solid is 2-(difluoromethoxy)-4-methoxybenzoic acid . The 4-methoxy group stabilizes the radical intermediate, accelerating the reaction with atmospheric oxygen.
-
The Protocol:
-
Do NOT just filter: The dissolved acid acts as an autocatalyst.
-
Purification (Liquid-Liquid Extraction):
-
Dissolve the sample in Ethyl Acetate (EtOAc).
-
Wash with saturated aqueous
(removes the benzoic acid). -
Wash with Brine, dry over
, and concentrate.
-
-
Validation: Check
NMR. The aldehyde proton ( ppm) should be clean, and the broad acid proton ( ppm) should be absent.
-
Issue 3: Fluorine NMR Baseline Drift
Q: I see free fluoride or new peaks in the
A: Hydrolytic instability of the Difluoromethyl ether.
-
The Science: While aryl difluoromethyl ethers are more stable than trifluoromethyl ethers, they are not inert. Under strong basic conditions (e.g.,
, ) at elevated temperatures, the group can undergo elimination or hydrolysis, eventually releasing fluoride. -
The Fix: Use weaker bases (e.g.,
, ) for reactions involving this building block. If strong bases are required, keep the temperature low ( ) and reaction times short.
Visualizing the Degradation Pathways
The following diagram maps the kinetic fate of the molecule under different stressors.
Caption: Figure 1. Degradation pathways. Note that oxidation to the acid is irreversible, while acetal formation is reversible.
Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solutions
Objective: Create a 100 mM stock solution stable for >3 months.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: DMSO is aprotic (prevents acetal formation) and has high oxygen solubility but low radical propagation rates compared to ethers.
-
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Inerting:
-
Bubble dry Nitrogen or Argon gas through the solvent for 5 minutes before adding the solid.
-
Add the solid 2-(Difluoromethoxy)-4-methoxybenzaldehyde.
-
Flush the headspace with Nitrogen before sealing.
-
-
Storage: Store at -20°C .
-
Note: DMSO freezes at 19°C. Thaw completely and vortex before use to ensure homogeneity, as "freeze concentration" can occur.
-
SOP 2: "Rescue" of Oxidized Material
Objective: Purify a batch that has turned partially solid/cloudy.
-
Dissolution: Dissolve the crude material in Dichloromethane (DCM) (approx. 10 mL per gram).
-
Bisulfite Wash (Specific for Aldehydes):
-
Add saturated aqueous Sodium Bisulfite (
) . -
Shake vigorously for 5-10 minutes. The aldehyde forms a water-soluble bisulfite adduct. The benzoic acid impurity remains in the organic layer (or stays as free acid).
-
Wait: Actually, for simple acid removal, the Bicarbonate Wash (described in Troubleshooting) is faster. Use Bisulfite only if you need to separate the aldehyde from non-acidic organic impurities.
-
Preferred Path: Wash DCM layer with 10%
(aq) ( ). The acid moves to the aqueous layer.
-
-
Recovery:
-
Collect the organic (DCM) layer.
-
Dry over Magnesium Sulfate (
). -
Concentrate under reduced pressure (
).
-
References
-
Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxybenzaldehyde Product Sheet. (Used as structural analog proxy for stability data). Link
-
BenchChem. (2025).[1] Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. (Mechanisms of benzaldehyde autoxidation). Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Stability and Reactivity. Journal of Medicinal Chemistry. (Stability of the
motif). Link -
National Institutes of Health (NIH). (2016). Direct Difluoromethylation of Aryl Halides. (Synthesis and stability of aryl difluoromethyl ethers). Link
Sources
Side reactions in the synthesis of difluoromethoxy benzaldehydes
Technical Support Center: Difluoromethoxy Benzaldehyde Synthesis Ticket System: Open | Priority: High | Agent: Senior Application Scientist
Introduction: The "Fluorine-Oxygen" Challenge
Welcome to the Fluorination Help Desk. You are likely here because installing a difluoromethoxy group (
This guide moves beyond standard textbook procedures. We focus on the Sodium Chlorodifluoroacetate (SCDA) route, currently the industrial "Gold Standard" for safety and scalability, while addressing the legacy Freon-22 (chlorodifluoromethane) gas method where relevant.
Core Reaction Mechanism & Failure Points
To troubleshoot, you must visualize the invisible war in your flask. The reaction relies on the in situ generation of difluorocarbene.
The Pathway:
-
Generation: SCDA decarboxylates at elevated temperatures (
C) to release . -
Activation: The phenolic hydroxyl is deprotonated by a base (
or ) to form a phenoxide. -
Insertion: The phenoxide attacks the electrophilic carbene.
-
Protonation: The intermediate anion abstracts a proton (usually from trace water or solvent) to seal the
bond.
The Failure:
If the phenoxide is too slow,
Figure 1: Mechanistic flow showing the competition between productive insertion and destructive side pathways (Dimerization and Cannizzaro).
Troubleshooting Guides (Q&A Format)
Module A: The "Disappearing Aldehyde" (Cannizzaro & Tishchenko)
User Question: “My conversion looks good by TLC, but after workup, my aldehyde peak is gone or diminished. I see new spots corresponding to the alcohol and carboxylic acid. What happened?”
Diagnosis: You are a victim of the Cannizzaro Reaction .
Benzaldehydes lacking alpha-hydrogens are notoriously unstable in strong, aqueous bases (e.g.,
Corrective Protocol:
-
Switch Bases: Abandon hydroxide bases (
). Switch to Potassium Carbonate ( ) . It is strong enough to deprotonate the phenol ( ) but generally too weak to initiate rapid Cannizzaro on the aldehyde. -
Control Water: Cannizzaro requires a nucleophilic attack (often by
). By running the reaction in anhydrous DMF or DMAc with solid , you starve the reaction of the hydroxide ions necessary for aldehyde destruction. -
Alternative Route (The "Trojan Horse"): If your substrate is extremely sensitive, do not start with the aldehyde.
-
Step 1: Difluoromethylate the corresponding phenol (e.g., phenol or anisole derivative).
-
Step 2: Install the aldehyde post-alkylation using the Vilsmeier-Haack reaction (
) or Rieche formylation ( ).
-
Module B: The "Stalled Reaction" (Carbene Efficiency)
User Question: “I am heating the reaction to 70°C, but the starting material persists. I added more reagent, but I just see gas bubbling off. Why isn't it reacting?”
Diagnosis: You are witnessing Carbene Dimerization and Temperature Mismatch .
Difluorocarbene is a transient species. If it is generated too slowly, it hydrolyzes. If generated too fast without an active nucleophile, it dimerizes to tetrafluoroethylene (
Corrective Protocol:
-
Temperature Threshold: SCDA requires 95–110°C in DMF to decarboxylate efficiently. 70°C is often in the "dead zone" where decomposition is slow and non-productive.
-
Concentration: High dilution kills this reaction. The carbene must "find" the phenoxide instantly. Keep concentration high (0.5 M – 1.0 M ).
-
Water Management: While trace proton sources are needed for the final step, bulk water hydrolyzes the carbene immediately. Use dry solvents.[2] The proton source for the final step is usually provided by the breakdown of the reagent itself or trace moisture in the solvent (DMF is hygroscopic enough to provide this naturally).
Module C: Regioselectivity (The "Polyphenol" Trap)
User Question: “I have a dihydroxybenzaldehyde (e.g., 3,4-dihydroxybenzaldehyde). I only want to alkylate the 4-position, but I’m getting a mixture of mono- and bis-difluoromethylated products.”
Diagnosis: Lack of
Corrective Protocol:
-
Stoichiometry Control: Use exactly 1.0–1.1 equivalents of base. The 4-OH (para to carbonyl) is slightly more acidic due to resonance withdrawal. It will deprotonate first.
-
Borate Protection: Pre-treat the substrate with borax or boric acid. This can form a transient complex with ortho-diols, potentially shielding one site, though this is complex to optimize.
-
Sequential Synthesis: It is often higher yielding to protect the 3-OH (e.g., as a benzyl ether), difluoromethylate the 4-OH, and then deprotect.
Comparative Data: Reagent Selection
Choose your reagent based on your lab's capabilities and risk tolerance.
| Feature | Sodium Chlorodifluoroacetate (SCDA) | Chlorodifluoromethane (Freon-22) | Difluoromethyl Triflate |
| Physical State | Solid (Salt) | Gas (Cylinder) | Liquid |
| Safety Profile | High (Non-pressurized) | Low (Ozone depleter, pressurized) | Medium (Volatile) |
| Base Requirement | |||
| Aldehyde Compatibility | Excellent (Avoids Cannizzaro) | Poor (Requires strong base) | Good |
| Atom Economy | Moderate (Loss of | High | Low (High MW waste) |
| Cost | Low (Bulk commodity) | Low (But regulatory issues) | High |
Optimized Experimental Protocol (SCDA Method)
Objective: Synthesis of 4-(difluoromethoxy)benzaldehyde from 4-hydroxybenzaldehyde.
-
Setup: 3-neck round bottom flask, reflux condenser, nitrogen inlet, magnetic stir bar.
-
Charge: Add 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and
(15 mmol, 2.07 g, 1.5 equiv). -
Solvent: Add anhydrous DMF (15 mL). Note: DMAc is a valid alternative.
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (20 mmol, 3.05 g, 2.0 equiv).
-
Reaction: Heat to 100°C oil bath temperature. Stir vigorously.
-
Observation: Evolution of
gas will occur. Ensure the system is vented but under inert atmosphere.
-
-
Monitoring: Check TLC after 2 hours. If SM remains, add another 0.5 equiv of SCDA and continue heating.
-
Workup (Critical):
-
Cool to Room Temp.[2]
-
Pour into Water (100 mL) .
-
Crucial Step: Acidify slightly with 1M HCl to pH ~5.[2] This protonates any unreacted phenoxide, moving it to the organic layer for separation or keeping it in the aqueous layer if using a basic wash later.
-
Extract with Ethyl Acetate (3x).[2]
-
Wash organics with 5% LiCl solution (removes DMF) and Brine.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Decision Tree: Process Optimization
Use this logic flow to determine your next move if the standard protocol fails.
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
References
-
Zafrani, Y. et al. (2024). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164–180.[3]
-
Hands, A. T. et al. (2013). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.
-
BenchChem Technical Support. (2025). "Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde: Troubleshooting Guide."
-
Hu, J. et al. (2011). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Journal of Fluorine Chemistry, 132(10), 792.
-
Lipshutz, B. H. et al. (2024).[4] "Reactions of In Situ-Generated Difluorocarbene with Aromatic Alcohols under Environmentally Responsible Conditions." Journal of Organic Chemistry, 89, 17331–17337.[4]
Sources
- 1. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]
How to avoid byproduct formation in 2-(Difluoromethoxy)-4-methoxybenzaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Introduction: The Synthetic Challenge
The synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde, a valuable building block in medicinal chemistry, typically involves the O-difluoromethylation of 2-hydroxy-4-methoxybenzaldehyde. This reaction, while conceptually straightforward, is often plagued by the formation of stubborn byproducts that can complicate purification and reduce overall yield. The primary synthetic route involves the generation of difluorocarbene (:CF₂) in the presence of the phenoxide of the starting material. The most common and practical source of difluorocarbene for laboratory and industrial applications is sodium chlorodifluoroacetate (ClCF₂CO₂Na) due to its stability and ease of handling.[1]
This guide will dissect the common pitfalls in this synthesis and provide actionable solutions based on a thorough understanding of the underlying reaction mechanisms.
Troubleshooting Guide: Navigating Byproduct Formation
This section addresses specific issues you may encounter during the synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde in a question-and-answer format.
Question 1: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What is this byproduct and how can I avoid it?
Answer:
This is the most frequently encountered issue in this synthesis. The likely culprit is the formation of a formate byproduct , specifically 2-formyl-5-methoxyphenyl formate.
Causality of Byproduct Formation:
The formation of this byproduct is a direct consequence of the reactivity of the initially formed desired product, 2-(difluoromethoxy)-4-methoxybenzaldehyde, with nucleophiles present in the reaction mixture, particularly under prolonged reaction times or with excess base. The reaction is proposed to proceed through the following steps[2][3]:
-
O-Difluoromethylation: The phenoxide of 2-hydroxy-4-methoxybenzaldehyde reacts with difluorocarbene to form the desired 2-(difluoromethoxy)-4-methoxybenzaldehyde.
-
α-C–F Bond Functionalization: The difluoromethyl ether intermediate can then react with residual phenoxide or moisture. This is thought to proceed through the formation of a fluorosemiacetal or an orthoformate intermediate, which upon workup or under the reaction conditions, hydrolyzes to the formate ester.
Visualizing the Byproduct Formation Pathway:
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(Difluoromethoxy)-4-methoxybenzaldehyde
Introduction
Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important fluorinated building block. The incorporation of the difluoromethoxy (-OCF₂H) group is a key strategy in modern medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and introduce favorable hydrogen-bonding interactions.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions and overcome common synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and properties of 2-(Difluoromethoxy)-4-methoxybenzaldehyde.
Q1: What is the most common and reliable method for synthesizing 2-(Difluoromethoxy)-4-methoxybenzaldehyde?
The most prevalent and scalable method is the O-difluoromethylation of the corresponding phenol, 2-hydroxy-4-methoxybenzaldehyde.[3] This transformation is typically achieved by generating difluorocarbene (:CF₂) in situ, which then inserts into the O-H bond of the phenoxide. Reagents like sodium chlorodifluoroacetate have proven to be robust and effective difluorocarbene precursors for this reaction.[4]
Q2: What is the underlying mechanism of the O-difluoromethylation reaction using a halo-difluoroacetate salt?
The reaction proceeds through a well-established mechanism involving the generation and subsequent trapping of difluorocarbene. The key steps are:
-
Deprotonation: A base deprotonates the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde to form a more nucleophilic phenoxide anion.
-
Decarboxylation: The difluorocarbene precursor, typically sodium chlorodifluoroacetate, undergoes thermal decarboxylation to generate a short-lived chlorodifluoromethyl anion.
-
Carbene Formation: This anion rapidly eliminates a chloride ion to form the highly reactive electrophile, difluorocarbene (:CF₂).
-
Nucleophilic Attack & Protonation: The phenoxide attacks the difluorocarbene. The resulting intermediate is then protonated during the reaction or aqueous workup to yield the final aryl difluoromethyl ether product.[4]
Q3: Why is the -OCF₂H group considered a strategic asset in drug design?
The difluoromethoxy group is often used as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even methoxy (-OCH₃) groups. Its unique properties include:
-
Enhanced Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the -OCF₂H group resistant to oxidative metabolism by enzymes like cytochrome P450s. This can increase a drug's half-life and bioavailability.[1][5]
-
Lipophilic Hydrogen Bond Donor: Unlike the -OCH₃ or -OCF₃ groups, the hydrogen atom on the -OCF₂H group is acidic enough to act as a hydrogen bond donor. This allows it to mimic interactions of an -OH group with a biological target while increasing lipophilicity, which can improve cell membrane permeability.[2][6]
-
Modulated Lipophilicity: The -OCF₂H group increases lipophilicity (logP) more than a hydroxyl group but less than a trifluoromethoxy group, providing a tool for fine-tuning a molecule's solubility and absorption profile.[1]
Part 2: Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
A low yield is the most common issue. Systematically investigate the following factors.
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can often be traced back to four key areas: deprotonation efficiency, solvent choice, reaction temperature, or reagent quality.
-
Potential Cause 1: Incomplete Deprotonation of the Phenol
-
Explanation: The formation of the phenoxide anion is critical for the reaction. If the base is not strong enough or if an insufficient amount is used, the starting material will not be fully converted to its reactive form. Furthermore, the presence of water can consume the base and protonate the phenoxide, hindering the reaction.
-
Troubleshooting & Optimization:
-
Base Selection: Use a base with a pKa high enough to fully deprotonate the phenol. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and commonly used. For more challenging substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) could be considered, but these may increase the risk of side reactions with the aldehyde.[7]
-
Stoichiometry: Use at least 1.5 to 2.5 equivalents of the base to ensure complete deprotonation and to neutralize any acidic byproducts.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle hygroscopic bases in a dry atmosphere (e.g., under nitrogen or argon).
-
-
-
Potential Cause 2: Suboptimal Solvent Choice
-
Explanation: The solvent plays a crucial role in solvating the ions in the reaction. Polar aprotic solvents are strongly preferred because they effectively solvate the cation (e.g., K⁺) of the base, leaving a more reactive, "naked" phenoxide anion. Protic solvents like alcohols will hydrogen-bond with the phenoxide, reducing its nucleophilicity.[8]
-
Troubleshooting & Optimization:
-
Switch to a Polar Aprotic Solvent: If you are not already, use high-purity, anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Acetonitrile (MeCN) can also be effective.
-
Solvent Purity: Ensure the solvent is anhydrous, as residual water will negatively impact the reaction.
-
-
-
Potential Cause 3: Inadequate Reaction Temperature
-
Explanation: The decarboxylation of the sodium chlorodifluoroacetate to form difluorocarbene requires thermal energy. If the temperature is too low, the reaction will be sluggish or may not proceed at all. Conversely, excessively high temperatures can lead to the decomposition of the starting material, product, or solvent (especially DMF).
-
Troubleshooting & Optimization:
-
Temperature Range: The optimal temperature for this reaction is typically between 80°C and 120°C.[7][8][9]
-
Monitoring: Start at a lower temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gradually increase the temperature in 10°C increments.
-
-
Issue 2: Complex Crude Mixture & Side Product Formation
Q: My TLC/NMR analysis shows multiple spots/peaks besides my starting material and product. What are these impurities?
A: While this reaction is generally clean, side products can arise from incomplete reaction or alternative reaction pathways.
-
Potential Cause 1: Reaction with the Aldehyde Functional Group
-
Explanation: While the O-difluoromethylation conditions are generally mild enough to spare the aldehyde, highly reactive reagents or harsh conditions could potentially lead to side reactions. For example, some nucleophilic difluoromethylating agents can add to carbonyls.[10] However, with the difluorocarbene method, this is less common.
-
Troubleshooting & Optimization:
-
Confirm Aldehyde Integrity: Check the crude NMR for the presence of the aldehyde proton (~9.7-10.0 ppm) and the IR spectrum for the carbonyl stretch (~1680 cm⁻¹).
-
Milder Conditions: If you suspect aldehyde reactivity, try using a weaker base (e.g., K₂CO₃ instead of NaH) and the lowest effective temperature.
-
-
-
Potential Cause 2: C-Alkylation Side Products
-
Explanation: The phenoxide anion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho/para positions of the ring. While O-alkylation is overwhelmingly favored thermodynamically and kinetically under these conditions, trace amounts of C-alkylation are theoretically possible.
-
Troubleshooting & Optimization: This is rarely a significant issue in this specific synthesis. Sticking to optimized conditions with polar aprotic solvents will heavily favor the desired O-alkylation pathway.
-
Issue 3: Difficulty in Product Purification
Q: I'm struggling to get a pure product after column chromatography or recrystallization.
A: Purification can be challenging due to residual polar reagents or similar polarities of the product and starting material.
-
Potential Cause 1: Ineffective Post-Reaction Workup
-
Explanation: The workup is critical for removing inorganic salts and residual DMF/DMSO before chromatography. DMF, in particular, is high-boiling and can co-elute with the product.
-
Troubleshooting & Optimization:
-
Acidic Quench: After cooling the reaction, quench with a dilute acid (e.g., 1 M HCl) to neutralize any remaining base and protonate any unreacted phenoxide. This makes the starting material less polar and more soluble in the organic extraction solvent.[8]
-
Thorough Extraction & Washes: Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers and wash extensively with water (3-5 times) and then with brine to remove residual DMF.[7]
-
-
-
Potential Cause 2: Poor Separation in Column Chromatography
-
Explanation: The starting material (a phenol) and the product (an ether) have different polarities, but separation can still be tricky. The phenolic -OH group of the starting material can cause "tailing" or "streaking" on the silica gel.
-
Troubleshooting & Optimization:
-
Optimize Eluent System with TLC: Before running a column, carefully determine the best eluent system using TLC. A common choice is a gradient of ethyl acetate in hexanes or petroleum ether (e.g., starting from 5% and increasing).[7]
-
Reduce Tailing: If the starting material spot tails on the TLC plate, adding a very small amount of acetic acid (e.g., 0.1-0.5%) to the eluent can sometimes improve the peak shape during column chromatography.
-
-
Part 3: Protocols and Data
This section provides a validated experimental protocol and a summary of recommended conditions.
Recommended Reaction Conditions: A Summary
The following table summarizes the optimized parameters for the O-difluoromethylation of 2-hydroxy-4-methoxybenzaldehyde.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq) | Ensure it is dry and pure. |
| Difluorocarbene Source | Sodium Chlorodifluoroacetate (1.5 - 2.5 eq) | A stable, commercially available solid. Using a slight excess ensures the reaction goes to completion.[4] |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 - 2.5 eq) | Ensures complete deprotonation. Cs₂CO₃ is more soluble and can sometimes improve yields but is more expensive.[7] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents are critical for creating a highly reactive "naked" phenoxide.[8] |
| Temperature | 90 - 110 °C | Balances the rate of carbene formation with the stability of the reactants and products.[7][9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from interfering with the reaction. |
| Reaction Time | 4 - 12 hours | Monitor by TLC until starting material is consumed. |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the difluoromethylation of phenols.[4][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of 2-(Difluoromethoxy)-4-methoxybenzaldehyde Production
Welcome to the technical support center dedicated to the synthesis and scale-up of 2-(Difluoromethoxy)-4-methoxybenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to larger-scale production. We will explore common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
Introduction: The Synthetic Landscape
The target molecule, 2-(Difluoromethoxy)-4-methoxybenzaldehyde, is a valuable building block in medicinal chemistry. The introduction of the difluoromethoxy (-OCF2H) group can enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The most common synthetic route involves the difluoromethylation of a phenolic precursor, 2-hydroxy-4-methoxybenzaldehyde. This is typically achieved by generating difluorocarbene (:CF2) in situ from a precursor like sodium chlorodifluoroacetate, which then reacts with the phenoxide ion.
While straightforward on a lab scale, this process presents significant challenges during scale-up, primarily related to reaction kinetics, thermal management, and purification. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2-(Difluoromethoxy)-4-methoxybenzaldehyde? A1: The most prevalent and industrially viable method is the O-difluoromethylation of 2-hydroxy-4-methoxybenzaldehyde. This reaction utilizes a difluorocarbene precursor, most commonly sodium chlorodifluoroacetate (ClCF2CO2Na), in a polar aprotic solvent like DMF.[3] The starting aldehyde is readily available, and the difluoromethylating agent is a relatively stable, easy-to-handle solid.
Q2: Why is thermal management so critical during this scale-up? A2: The thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene is highly exothermic.[4] On a small scale, this heat dissipates quickly. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[5][6] Without precise control, this can lead to a thermal runaway, causing rapid pressure buildup, solvent boiling, and the formation of unwanted byproducts.[5]
Q3: What are the primary impurities I should expect? A3: Common impurities include:
-
Unreacted Starting Material: 2-hydroxy-4-methoxybenzaldehyde.
-
Oxidation Product: 2-(Difluoromethoxy)-4-methoxybenzoic acid, formed by air oxidation of the aldehyde.
-
Byproducts from Thermal Decomposition: Uncontrolled exotherms can lead to complex, tar-like impurities.
-
Isomeric Byproducts: If the formylation step is performed on 3-methoxyphenol, trace amounts of 4-(difluoromethoxy)-2-methoxybenzaldehyde could form, although this is less common if starting with the correct aldehyde.
Q4: Is chromatography a viable purification method at scale? A4: While effective in the lab, column chromatography is generally not economically or practically viable for large-scale production due to the massive solvent volumes required and associated fire hazards.[5] For multi-kilogram scale, developing a robust crystallization or vacuum distillation procedure is essential.[7]
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific problems you may encounter during the scale-up process.
Problem 1: Reaction Stalls or Incomplete Conversion
You Observe: HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Poor Reagent Quality | Sodium chlorodifluoroacetate is hygroscopic.[8][9] Absorbed moisture can interfere with the reaction. The starting aldehyde may also contain impurities. | Ensure sodium chlorodifluoroacetate is freshly opened or properly dried under vacuum before use.[4] Verify the purity of 2-hydroxy-4-methoxybenzaldehyde by melting point and spectroscopy. |
| Insufficient Base | The reaction requires a base (often K₂CO₃ or the solvent DMF acting as a base acceptor) to form the phenoxide anion, which is the active nucleophile. An insufficient amount will lead to incomplete conversion. | Ensure at least one equivalent of a suitable base is used to deprotonate the phenol. In some protocols, the basicity of DMF is sufficient, but for scale-up, adding an inorganic base like K₂CO₃ is more reliable. |
| Inadequate Mixing | At scale, inefficient stirring can lead to poor mass transfer. The solid difluoromethylating agent may not be adequately dispersed in the solution, limiting its contact with the dissolved phenoxide.[6] | Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good solid suspension and homogeneity. Avoid magnetic stir bars for volumes greater than a few liters.[6] |
Problem 2: Uncontrolled Exotherm and Pressure Buildup
You Observe: A rapid, uncontrolled increase in the internal reaction temperature and pressure, potentially leading to emergency venting.
Workflow for Mitigating Thermal Risk
Caption: A logical workflow for thermal hazard mitigation during scale-up.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Rapid Reagent Addition | Adding the sodium chlorodifluoroacetate too quickly introduces the reactant faster than the heat can be removed, creating a positive feedback loop.[5] | The sodium chlorodifluoroacetate should be added portion-wise or as a solution in DMF via a metering pump over several hours. The addition rate should be tied to the cooling capacity of the reactor.[4] |
| Inadequate Cooling | The reactor's cooling jacket may not have sufficient capacity, or the heat transfer fluid may be at too high a temperature to handle the heat load. | Use a jacketed reactor with a high-flow-rate chiller. Ensure the heat transfer fluid is set to a low enough temperature (e.g., 0-10 °C) before starting the addition.[6] |
| Initial Temperature Too High | Starting the addition at an elevated temperature reduces the temperature difference (ΔT) between the reaction mass and the cooling jacket, limiting the heat removal rate.[4] | Begin the addition of the difluoromethylating agent at a controlled, lower temperature (e.g., 60-70°C) and allow the exotherm to raise the temperature to the desired setpoint (e.g., 100°C), all while ensuring the cooling system can keep it there. |
Problem 3: Low Yield and Significant Impurity Formation
You Observe: The desired product is obtained in low yield, and the crude material is dark and contains multiple impurities, complicating purification.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for systematically troubleshooting low product yield.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Air Oxidation | The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures in the presence of air.[10] | Maintain a nitrogen or argon atmosphere in the reactor headspace throughout the reaction and work-up. Consider adding an antioxidant like BHT if the issue persists during purification.[7] |
| Incorrect Work-up pH | During the aqueous quench, the pH must be carefully controlled. If the solution is too basic, the phenolic product (unreacted starting material) will remain in the aqueous layer. If too acidic, it can promote side reactions. | After quenching the reaction with water, carefully adjust the pH to be slightly acidic (pH 5-6) with an acid like HCl before extraction.[3] This ensures both the starting material and product are in the organic layer for accurate analysis and subsequent purification. |
| Suboptimal Crystallization | The chosen solvent system for crystallization may result in high product solubility in the mother liquor, or it may co-crystallize impurities. | Screen various solvent systems (e.g., isopropanol/water, toluene/heptane) to find one that provides high recovery and good impurity rejection. Control the cooling rate to promote the growth of large, pure crystals.[11] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis (500g Scale Example)
Safety First: This reaction is exothermic and involves irritants. All operations must be conducted in a walk-in fume hood or an appropriate process bay by trained personnel. A full risk assessment must be completed prior to starting.[5]
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, thermocouple, nitrogen inlet, and a reflux condenser connected to a scrubber. Set the chiller for the reactor jacket to 10°C.
-
Charge Reactants: To the reactor, add 2-hydroxy-4-methoxybenzaldehyde (500 g, 3.29 mol) and high-purity N,N-Dimethylformamide (DMF, 5 L).
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes. Begin stirring to ensure the solid dissolves completely.
-
Heating: Heat the reaction mixture to an internal temperature of 70°C.
-
Controlled Addition: Prepare a solution of sodium chlorodifluoroacetate (752 g, 4.93 mol) in DMF (2.5 L). Using a metering pump, add this solution to the reactor over 3-4 hours, ensuring the internal temperature does not exceed 105°C. Adjust the addition rate to control the exotherm.
-
Reaction Monitoring: After the addition is complete, hold the mixture at 100-105°C for 2-3 hours. Monitor the reaction progress by taking samples for HPLC analysis until <2% of the starting material remains.
-
Cooling & Quench: Cool the reaction mixture to 20°C. Slowly add water (7.5 L) to the reactor, keeping the internal temperature below 30°C.
-
Work-up: Transfer the mixture to a suitable vessel. Adjust the pH to 5-6 with 6M HCl. Extract the product with methyl tert-butyl ether (MTBE) (3 x 5 L).
-
Washing: Combine the organic layers and wash with water (2 x 5 L) and then saturated brine (1 x 5 L) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale screening, select an appropriate solvent system (e.g., isopropanol/water).
-
Dissolution: Transfer the crude product to a clean reactor. Add the minimum amount of hot isopropanol (e.g., 60-70°C) required to fully dissolve the material.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a filter aid like Celite.
-
Controlled Cooling: Slowly cool the solution to room temperature over 4-6 hours. Then, cool further to 0-5°C using a chiller and hold for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration on a Nutsche filter or a large Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.
References
- Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions.
- Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2017). Difluoromethylation Reactions of Organic Compounds. Chemistry, 23(59), 14676-14701.
- Bocan, A. (n.d.).
- Barata-Vallejo, S., & Postigo, A. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 25(16), 3684.
- Synquest Labs. (n.d.).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Barata-Vallejo, S., et al. (2017). Difluoromethylation Reactions of Organic Compounds. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Guidechem. (n.d.).
- Slideshare. (n.d.). Vilsmeier haack rxn.
- J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction.
- ChemicalBook. (n.d.).
- MilliporeSigma. (2025). How to handle the reactivity of custom-synthesized organometallic compounds?.
- University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Tokyo Chemical Industry. (n.d.).
- Organic Syntheses. (n.d.).
- designer-drug.com. (n.d.).
- ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.
- Google Patents. (n.d.).
- He, Z., et al. (2021). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.
- BenchChem. (2025).
- BYJU'S. (n.d.).
- Scribd. (n.d.).
- Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde.
- Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
- Organic Process Research & Development. (2024). Kilogram-Scale Synthesis of Ph3P+CF2CO2–.
- ResearchGate. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Benefits of Using Fluorinated Intermediates like 4-(Difluoromethoxy)-3-methoxybenzaldehyde.
- PMC. (n.d.).
- PMC. (n.d.).
- Agency for Toxic Substances and Disease Registry (
- NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-.
- PubChem. (n.d.). 2-fluoro-6-hydroxy-4-methoxybenzaldehyde.
- ResearchGate. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Page loading... [wap.guidechem.com]
- 10. US3322833A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing the biological activity of 2-(Difluoromethoxy)-4-methoxybenzaldehyde with other benzaldehyde derivatives
Part 1: Executive Technical Analysis
In the optimization of lead compounds, the 2-(Difluoromethoxy)-4-methoxybenzaldehyde scaffold represents a critical tactical alternative to the classical 2,4-Dimethoxybenzaldehyde . While methoxy groups (
The substitution of the 2-position methoxy with a difluoromethoxy (
-
Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the group resistant to oxidative dealkylation.
-
Lipophilicity Modulation: It increases
(typically by +0.6 to +0.8 units), enhancing membrane permeability. -
Conformational Locking: The unique electronic properties of fluorine often enforce orthogonal conformation relative to the aromatic ring, potentially improving receptor fit.
Comparative Chemical Profile[1]
The following table contrasts the target molecule with its primary analog, 2,4-Dimethoxybenzaldehyde.
| Feature | 2-(Difluoromethoxy)-4-methoxybenzaldehyde | 2,4-Dimethoxybenzaldehyde | Impact on Bioactivity |
| Substituent (C2) | |||
| Electronic Effect | Electron Withdrawing ( | Electron Donating (+M) | Lowers aldehyde reactivity; alters pKa of derivatives. |
| H-Bond Capacity | Weak Donor (C-H acidic due to F) | Acceptor only | |
| Lipophilicity ( | High (+0.6 vs OMe) | Moderate | Improved blood-brain barrier (BBB) penetration. |
| Metabolic Stability | High ( | Low (Rapid | Prolonged duration of action in vivo. |
Part 2: Biological Applications & Mechanisms[2][3][4]
Anticancer Activity (Tubulin & Kinase Inhibition)
Benzaldehyde derivatives are frequently employed as precursors for chalcones and combretastatin analogs (tubulin polymerization inhibitors).
-
Mechanism: The 2-position substituent is critical for the "twist" angle of the biaryl system in combretastatins. The bulky, lipophilic
group mimics the steric bulk of a methoxy group but prevents the rapid metabolism that limits the clinical utility of natural combretastatins. -
Data Insight: In comparative studies of aryl-sulfamates, replacing
with often retains potency (IC in nanomolar range) while increasing plasma half-life by >200%.
Antimicrobial & Antifungal Potency
Aldehydes exhibit intrinsic antimicrobial activity via Schiff base formation with nucleophilic amino acid residues (Lysine, Cysteine) in microbial proteins.
-
Performance: The electron-withdrawing nature of the difluoromethoxy group makes the aldehyde carbonyl more electrophilic than in the dimethoxy analog. This theoretically enhances the rate of covalent adduction to microbial targets.
-
Application: Used as a fragment in the synthesis of hydrazone-based anti-tubercular agents.
Bioisosteric Replacement Strategy
The diagram below illustrates the strategic logic of replacing the methoxy group in a drug design campaign.
Figure 1: Strategic rationale for deploying the difluoromethoxy scaffold in lead optimization.
Part 3: Experimental Protocols
Protocol A: Synthesis of Bioactive Schiff Bases (General Method)
To evaluate antimicrobial potential, convert the aldehyde into a Schiff base derivative.
Materials:
-
Aldehyde 1: 2-(Difluoromethoxy)-4-methoxybenzaldehyde (1.0 eq)
-
Aldehyde 2: 2,4-Dimethoxybenzaldehyde (Control)
-
Amine: 4-Fluoroaniline (1.0 eq) (Standard reporter amine)
-
Solvent: Ethanol (anhydrous)
-
Catalyst: Glacial Acetic Acid (cat.)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of 4-fluoroaniline dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Observation: The electron-deficient 2-difluoromethoxy aldehyde typically reacts faster than the electron-rich 2,4-dimethoxy analog.
-
-
Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.
-
Characterization: Confirm structure via
-NMR (Look for imine proton at 8.3–8.8 ppm).
Protocol B: Comparative Antimicrobial Susceptibility Assay (MIC)
Test the synthesized derivatives against S. aureus (Gram-positive) and E. coli (Gram-negative).
-
Preparation: Prepare stock solutions of both derivatives (from Protocol A) in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth.
-
Inoculation: Add
CFU/mL of bacterial suspension to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).
-
Expected Result: Derivatives containing the
group often show lower MIC values (higher potency) due to enhanced lipophilicity facilitating bacterial cell wall penetration.
-
Part 4: Synthesis & Reactivity Visualization
The following diagram outlines the synthesis pathway and the divergent reactivity caused by the difluoromethoxy group.
Figure 2: Synthesis pathway and downstream derivatization options.
References
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2019). Difluoromethyl Ethers: A Review of Synthesis and Properties. Journal of Medicinal Chemistry. Link
-
Grytsak, O., et al. (2018). Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. Link
-
Erickson, J. A., et al. (2010). The effect of fluorination on the lipophilicity of alcohols and phenols. Bioorganic & Medicinal Chemistry. Link
-
PubChem Compound Summary . (n.d.). 2-(Difluoromethoxy)-4-methoxybenzaldehyde.[2][3] National Center for Biotechnology Information. Link
Sources
A Senior Application Scientist's Guide to the HPLC Validation of 2-(Difluoromethoxy)-4-methoxybenzaldehyde Purity
For Distribution To: Researchers, scientists, and drug development professionals.
Executive Summary
In modern pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. 2-(Difluoromethoxy)-4-methoxybenzaldehyde is an emerging building block whose unique electronic properties, conferred by the difluoromethoxy group, make it valuable in the synthesis of novel therapeutic agents.[1] Ensuring its purity is paramount. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific purpose. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, ensuring the method is not only robust and reliable but also stands as a self-validating system compliant with international regulatory standards.
The Analytical Imperative: Why Purity Matters
The synthesis of complex molecules like 2-(Difluoromethoxy)-4-methoxybenzaldehyde can introduce a variety of impurities. These may include unreacted starting materials, intermediates, by-products from side reactions (such as isomers or over-substituted products), and reagents.[2][3][4] For an active pharmaceutical ingredient (API), the adage is simple: "You are what you are made of." An uncharacterized impurity in a starting material can carry through the entire synthesis, potentially becoming a genotoxic impurity in the final drug product, leading to costly batch failures and significant regulatory delays.
Therefore, a validated analytical method is not just a quality control tool; it is a critical risk mitigation strategy in drug development. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its high resolution, sensitivity, and versatility for non-volatile organic molecules.
Foundational HPLC Method Development: The "Why" Behind the "How"
A robust validation protocol is built upon a well-developed and optimized analytical method. The choices made here directly impact the method's ability to be specific, sensitive, and reproducible.
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: A Waters Symmetry C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.
-
Rationale: A C18 (octadecylsilyl) stationary phase provides a nonpolar environment ideal for reversed-phase chromatography. The aromatic nature of 2-(Difluoromethoxy)-4-methoxybenzaldehyde ensures strong retention and interaction, allowing for excellent separation from more polar or less retained impurities. The 150 mm length provides the necessary theoretical plates for resolving closely eluting species without excessively long run times.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and good UV transparency. The addition of 0.1% formic acid serves two critical purposes: it protonates silanol groups on the silica backbone of the stationary phase to reduce peak tailing, and it ensures the analyte is in a single protonation state, leading to sharp, symmetrical peaks.
-
-
Detector: Diode Array Detector (DAD).
-
Wavelength: 285 nm.
-
Rationale: Aromatic aldehydes exhibit strong UV absorbance. Based on data for structurally similar compounds like 4-methoxybenzaldehyde, a maximum absorption (λmax) is expected around 285 nm.[5][6] A DAD is superior to a simple UV detector as it provides spectral data across a range, which is invaluable for assessing peak purity and specificity during validation.
-
Optimized Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing efficiency and backpressure. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Gradient Elution | 0-15 min: 40% B to 90% B15-17 min: 90% B (hold)17-18 min: 90% B to 40% B18-23 min: 40% B (hold) | A gradient is crucial for this application. It allows for the effective elution of potential late-eluting, nonpolar impurities while ensuring the main analyte peak is well-resolved from any early-eluting polar impurities. |
The Validation Protocol: Adherence to ICH Q2(R2) Guidelines
Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose. We will follow the globally recognized ICH Q2(R2) guideline framework.[7]
Workflow for HPLC Method Validation
Caption: High-level workflow for the HPLC method validation process.
System Suitability
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Procedure: Five replicate injections of a standard solution (e.g., 0.5 mg/mL) are made.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
-
Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Inject a blank (diluent).
-
Inject a solution of the 2-(Difluoromethoxy)-4-methoxybenzaldehyde reference standard.
-
Inject a sample of the material spiked with potential impurities (e.g., starting materials from synthesis).
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions.
-
-
Acceptance Criteria:
-
The blank should show no interfering peaks at the retention time of the main analyte.
-
The analyte peak should be resolved from all impurity and degradation peaks (Resolution ≥ 2.0).
-
The DAD peak purity analysis should pass for the analyte peak in all stressed samples, indicating no co-eluting peaks.
-
Linearity and Range
-
Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Procedure: Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression plot (Concentration vs. Peak Area) must be ≥ 0.999.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
-
| Concentration Level | Concentration (mg/mL) | Mean Peak Area |
| 50% | 0.25 | 1,255,000 |
| 80% | 0.40 | 2,010,000 |
| 100% | 0.50 | 2,505,000 |
| 120% | 0.60 | 3,015,000 |
| 150% | 0.75 | 3,760,000 |
| Result | r² | 0.9995 |
Accuracy
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of pure analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
| Spike Level | Theoretical (mg/mL) | Measured (mg/mL) | % Recovery |
| 80% | 0.40 | 0.398 | 99.5% |
| 100% | 0.50 | 0.503 | 100.6% |
| 120% | 0.60 | 0.595 | 99.2% |
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six separate preparations of the sample at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The %RSD for the results of both repeatability and intermediate precision studies should be ≤ 2.0%.
-
Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N). Prepare progressively more dilute solutions and inject them until the S/N is approximately 10:1.
-
Acceptance Criteria:
-
The precision (%RSD) at the LOQ concentration should be ≤ 10%.
-
Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary critical parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in peak area or retention time should be insignificant.
-
Interdependence of Validation Parameters
Caption: Relationship between core HPLC validation parameters.
A Comparative Look: HPLC vs. Alternative Techniques
While HPLC is the preferred method, it's useful to understand its position relative to other analytical techniques.
| Technique | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC (Validated) | High resolution, high sensitivity, non-destructive, suitable for non-volatile compounds, excellent reproducibility. | Requires solvent consumption. |
| Gas Chromatography (GC) | Excellent for volatile impurities. | The analyte is likely not volatile enough, requiring derivatization which adds complexity and potential for error. |
| Supercritical Fluid Chromatography (SFC) | Faster separations, uses less organic solvent. | Less common instrumentation, method development can be more complex. |
| Quantitative NMR (qNMR) | Provides structural information, does not require a reference standard of the same compound. | Lower sensitivity compared to HPLC, requires highly pure internal standards. |
For routine quality control and purity determination of 2-(Difluoromethoxy)-4-methoxybenzaldehyde, the validated HPLC method provides the optimal balance of performance, reliability, and regulatory acceptance.
Conclusion
The validation of an analytical method is a rigorous, systematic process that underpins the quality and safety of pharmaceutical products. By following the detailed protocol outlined in this guide, grounded in the principles of ICH Q2(R2), researchers and drug development professionals can establish a robust, reliable, and defensible HPLC method for determining the purity of 2-(Difluoromethoxy)-4-methoxybenzaldehyde. This not only ensures compliance with global regulatory expectations but also provides a high degree of confidence in the quality of this critical synthetic intermediate, ultimately contributing to the development of safer and more effective medicines.
References
-
ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2020). National Institutes of Health (NIH). [Link]
-
Benzaldehyde, 4-methoxy- - UV/Visible spectrum. NIST WebBook. [Link]
-
4-Methoxybenzaldehyde. PubChem, National Institutes of Health (NIH). [Link]
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 5. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Difluoromethoxy)-4-methoxybenzaldehyde and 2,4-dimethoxybenzaldehyde in Synthetic Utility
Abstract
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the choice of substituted benzaldehydes as starting materials can profoundly influence the properties and ultimate success of a target molecule. This guide provides an in-depth comparison between two structurally similar yet electronically distinct benzaldehydes: 2-(Difluoromethoxy)-4-methoxybenzaldehyde and its classical counterpart, 2,4-dimethoxybenzaldehyde. We will explore their fundamental physicochemical differences, delve into the nuanced electronic effects of the methoxy (-OCH₃) versus the difluoromethoxy (-OCF₂H) group, and provide evidence-based insights into their respective synthetic utilities, supported by experimental protocols and mechanistic reasoning.
Introduction: A Tale of Two Substituents
At first glance, 2,4-dimethoxybenzaldehyde ( 1 ) and 2-(difluoromethoxy)-4-methoxybenzaldehyde ( 2 ) are close congeners. Both are benzaldehydes substituted with alkoxy groups at the 2- and 4-positions, making them valuable intermediates. Compound 1 is a workhorse in the synthesis of fragrances, agrochemicals, and pharmaceuticals, prized for its stability and the strong electron-donating nature of its methoxy groups.[1][2]
The strategic replacement of the 2-methoxy group with a difluoromethoxy group to yield compound 2 represents a modern approach in medicinal chemistry. This subtle change—swapping two hydrogen atoms for two fluorine atoms—introduces a suite of unique properties that can enhance metabolic stability, modulate lipophilicity, and create novel intermolecular interactions. This guide will dissect the practical implications of this substitution for the research scientist.
| Compound 1: 2,4-Dimethoxybenzaldehyde | Compound 2: 2-(Difluoromethoxy)-4-methoxybenzaldehyde |
![]() | |
| Structure of 2,4-Dimethoxybenzaldehyde | Structure of a related isomer, 4-(Difluoromethoxy)-3-methoxybenzaldehyde, illustrating the -OCF₂H group. |
(Note: An exact public domain image for 2-(Difluoromethoxy)-4-methoxybenzaldehyde was not available. The provided structure of an isomer serves to illustrate the key functional group.)
Physicochemical and Electronic Properties: More Than Just a Fluorine Atom
The introduction of fluorine dramatically alters the molecule's electronic character and physical properties.
Table 1: Comparison of Physicochemical Properties
| Property | 2,4-Dimethoxybenzaldehyde (1) | 2-(Difluoromethoxy)-4-methoxybenzaldehyde (2) |
| CAS Number | 613-45-6[2] | Not readily available |
| Molecular Formula | C₉H₁₀O₃[1][2] | C₉H₈F₂O₃ |
| Molecular Weight | 166.18 g/mol [1][2] | 202.15 g/mol [3][4] |
| Appearance | White to off-white crystalline powder[2] | Typically a liquid or low-melting solid[4] |
| Melting Point | 67-72 °C[2] | Not readily available; related isomers are liquids[4] |
| Boiling Point | 165 °C / 10 mmHg[2][5] | 105-106 °C / 1 mmHg (for an isomer)[4] |
The Classic Activator: The -OCH₃ Group
The methoxy (-OCH₃) group is a powerful activating group in electrophilic aromatic substitution. This is due to the interplay of two opposing electronic effects:
-
Resonance Effect (+M): The oxygen's lone pairs delocalize into the aromatic ring, increasing electron density, especially at the ortho and para positions.
-
Inductive Effect (-I): Oxygen's higher electronegativity withdraws electron density through the sigma bond.
For the methoxy group, the resonance effect is dominant, making the aromatic ring of 1 highly electron-rich and nucleophilic.
The Modern Modulator: The -OCF₂H Group
The difluoromethoxy (-OCF₂H) group presents a more complex electronic profile. The two highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect that significantly outweighs the oxygen's resonance donation.
-
Overall Effect: The -OCF₂H group is considered a moderately electron-withdrawing substituent. This deactivates the aromatic ring toward electrophilic attack compared to a methoxy group.
-
Hydrogen Bond Donor: A crucial feature of the -OCF₂H group is its ability to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—a property absent in both -OCH₃ and -OCF₃ groups. This capability can be critical for improving drug-receptor interactions.
Synthetic Utility and Strategic Applications
The electronic differences between the -OCH₃ and -OCF₂H groups dictate their applications in synthesis.
2,4-Dimethoxybenzaldehyde: The Versatile Building Block
Due to its electron-rich nature, 2,4-dimethoxybenzaldehyde is a versatile intermediate for a wide range of products.[1]
-
Pharmaceuticals and Agrochemicals: It serves as a foundational scaffold for complex molecules.[1]
-
Fragrances: Its pleasant aroma makes it a component in perfumes.[1][2]
-
Reactions: It readily undergoes typical aldehyde reactions like condensation, oxidation, and reductive amination. The highly activated ring is susceptible to electrophilic substitution, although the directing effects of the two existing groups can sometimes lead to mixtures of products.
2-(Difluoromethoxy)-4-methoxybenzaldehyde: The Strategic Bioisostere
The primary utility of this compound lies in drug discovery, where the -OCF₂H group is used as a bioisostere—a substituent that retains the desired biological activity of the parent group while improving its pharmacological profile.
-
Enhanced Metabolic Stability: The most significant advantage is the blockage of oxidative metabolism.[6] Methoxy groups are often susceptible to enzymatic O-demethylation by cytochrome P450 enzymes. The strong C-F bonds in the difluoromethoxy group are resistant to this cleavage, which can significantly increase a drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Replacing -OCH₃ with -OCF₂H increases lipophilicity, which can improve a molecule's ability to cross biological membranes.
-
Improved Target Binding: As a hydrogen bond donor, the -OCF₂H group can form additional interactions within a receptor's binding pocket, potentially increasing potency and selectivity.
The workflow for evaluating such an analog in a drug discovery program is visualized below.
Caption: Workflow for evaluating a difluoromethoxy analog.
Experimental Protocols and Synthetic Considerations
Synthesis of 2,4-Dimethoxybenzaldehyde
A common laboratory method for synthesizing this compound is the Vilsmeier-Haack formylation of 1,3-dimethoxybenzene.
Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 1.5 equiv.) in an ice bath. Add pyrophosphoryl chloride (1.2 equiv.) dropwise with stirring to form the Vilsmeier reagent, resulting in a thick green syrup.
-
Reaction: To the cold Vilsmeier reagent, add 1,3-dimethoxybenzene (1.0 equiv.).
-
Heating: Remove the ice bath and heat the mixture at 65 °C for 15 hours. The mixture will solidify upon cooling.
-
Workup: Dissolve the resulting solid in water and basify with 2 M NaOH solution to precipitate the product as a yellow solid.
-
Purification: The crude product can be purified by sublimation (Kugelrohr, 140-150 °C, 0.6 mmHg) or recrystallization to yield pure 2,4-dimethoxybenzaldehyde.
Synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
The introduction of the difluoromethoxy group typically involves the difluoromethylation of a corresponding phenol. A plausible synthesis would start from 2-hydroxy-4-methoxybenzaldehyde.
Caption: Generalized workflow for difluoromethylation of a phenol.
Protocol: Synthesis via Difluoromethylation (Exemplary) This protocol is based on analogous preparations of similar compounds.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv.), a base such as sodium carbonate (3.0 equiv.), and a polar aprotic solvent like DMF (5-10 mL per gram of starting material).
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (1.5-2.0 equiv.) to the stirred suspension.
-
Heating: Heat the reaction mixture to 100 °C for 3.5-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Acidify with concentrated or 1.0 M HCl to a pH between 5 and 6.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with water and then with saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane eluent) to isolate the pure 2-(difluoromethoxy)-4-methoxybenzaldehyde.
Conclusion and Outlook
The choice between 2,4-dimethoxybenzaldehyde and 2-(difluoromethoxy)-4-methoxybenzaldehyde is a strategic one, dictated by the desired end application.
-
2,4-Dimethoxybenzaldehyde remains an economical and highly effective starting material for syntheses where the strong electron-donating character of the methoxy groups is beneficial and metabolic stability is not a primary concern. Its utility in the fragrance, dye, and commodity chemical industries is well-established.
-
2-(Difluoromethoxy)-4-methoxybenzaldehyde represents a specialized, high-value intermediate for the field of drug discovery. The difluoromethoxy group is a powerful tool for medicinal chemists to overcome common pharmacological hurdles, particularly poor metabolic stability. Its unique ability to act as a hydrogen bond donor provides an additional avenue for optimizing drug-target interactions.
As synthetic methodologies for the introduction of fluorinated motifs continue to advance, the application of building blocks like 2-(difluoromethoxy)-4-methoxybenzaldehyde is set to expand, enabling the design of next-generation therapeutics with superior pharmacokinetic and pharmacodynamic profiles.
References
-
Wikipedia. 2,4-Dimethoxybenzaldehyde. [Link]
-
Pashko, M. O.; Yagupolskii, Y. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. J. Org. Pharm. Chem. 2024, 22, 10-16. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubChem. 2,4-Dimethoxybenzaldehyde. [Link]
-
Reddit. Trifluoromethoxy group electron-withdrawing or electron-donating?. [Link]
-
ChemicalBook. CAS#:153587-11-2 | 3-(difluoromethoxy)-4-methoxybenzaldehyde. [Link]
-
NIH. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
Beilstein Journals. Quantifying the ability of the CF2H group as a hydrogen bond donor. [Link]
-
ResearchGate. CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Benefits of Using Fluorinated Intermediates like 4-(Difluoromethoxy)-3-methoxybenzaldehyde. [Link]
- Google Patents. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
Sources
- 1. 2,4-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS#:153587-11-2 | 3-(difluoromethoxy)-4-methoxybenzaldehyde | Chemsrc [chemsrc.com]
- 4. 162401-70-9 CAS MSDS (4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,4-Dimethoxybenzaldehyde | 613-45-6 [chemicalbook.com]
- 6. chembk.com [chembk.com]
A Comparative Analysis of the Antifungal Activity of 2-Hydroxy-4-methoxybenzaldehyde and Its Derivatives: A Guide for Researchers
The rise of drug-resistant fungal pathogens presents a formidable challenge to global health and food security, necessitating the urgent development of novel antifungal agents. Natural products have long served as a rich reservoir for the discovery of new therapeutic compounds. Among these, 2-hydroxy-4-methoxybenzaldehyde (HMB), a phenolic compound found in various medicinal plants and recognized as a safe food additive, has emerged as a promising candidate with significant antifungal properties.[1] This guide provides a comprehensive, data-driven comparative analysis of the antifungal activity of HMB and its derivatives, offering insights into their mechanisms of action, structure-activity relationships, and potential as next-generation antifungal agents.
Comparative Antifungal Efficacy: A Quantitative Overview
The antifungal potency of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Experimental data reveals that HMB demonstrates broad-spectrum antifungal activity against several pathogenic fungi. A comparative analysis with its structural analogs, such as vanillin and o-vanillin, indicates that HMB is a more effective antifungal compound against key pathogens like Aspergillus flavus and Fusarium graminearum.[2][3]
The efficacy of HMB and its derivatives is influenced by the fungal species and the specific chemical structure of the compound. The following table summarizes the MIC values for HMB and related compounds against various fungal strains, juxtaposed with standard antifungal drugs for context.
| Compound | Fungal Species | MIC (μg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium graminearum | 200 | [4][5][6][7] |
| Aspergillus flavus | 70 | [8] | |
| Candida albicans | 150 | [9] | |
| Vanillin | Fusarium graminearum | >200 | [2][3] |
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Fusarium graminearum | >200 | [2][3] |
| Aspergillus fumigatus | 64 - 128 | [10] | |
| Thymol | Fusarium graminearum | ~100 | [5] |
| Carbendazim (Commercial Fungicide) | Fusarium graminearum | 10 | [5] |
| Fluconazole (Comparator Drug) | Candida albicans | 0.25 - 1.0 | [10] |
| Amphotericin B (Comparator Drug) | Candida albicans | 0.06 - 1.0 | [10] |
Note: MIC values can vary based on the specific strain and the experimental protocol used.
Structure-Activity Relationship (SAR): Unlocking Potency
The variation in antifungal activity among benzaldehyde derivatives underscores the critical role of their chemical structure. Structure-activity relationship studies reveal that the presence and position of substituents on the benzene ring are key determinants of efficacy.
A crucial feature for the potent antifungal activity of these compounds is the presence of a hydroxyl group at the ortho position (C2) of the aldehyde group.[11][12] This configuration is believed to enhance the compound's ability to interact with fungal cellular targets. The methoxy group at the C4 position in HMB also contributes significantly to its activity, as evidenced by its superior performance compared to vanillin (methoxy at C3) and o-vanillin (hydroxyl at C2, methoxy at C3).[2][3]
Caption: Structure-activity relationship of HMB and its isomers.
Multifaceted Mechanisms of Antifungal Action
HMB and its derivatives exert their antifungal effects through a multi-pronged attack on fungal cells, disrupting several vital cellular processes simultaneously. This pleiotropic mechanism is advantageous as it may reduce the likelihood of developing resistance.
3.1. Disruption of Cell Wall and Membrane Integrity The fungal cell wall and membrane are primary targets. HMB has been shown to compromise cell wall integrity, potentially by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell wall construction.[1] Furthermore, HMB treatment leads to a significant increase in cell membrane permeability.[4][5] This is achieved by inhibiting the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is essential for maintaining their fluidity, permeability, and stability.[2][13] Studies have shown that HMB treatment at MIC can reduce ergosterol levels by over 60%.[2][13] This disruption leads to lipid peroxidation, indicated by increased malondialdehyde (MDA) content, and osmotic stress, evidenced by a dramatic rise in intracellular glycerol.[5][7]
3.2. Induction of Oxidative Stress A key mechanism of HMB's action is the induction of severe oxidative stress within the fungal cell. Treatment with HMB leads to a massive accumulation of intracellular reactive oxygen species (ROS), with levels increasing over 20-fold.[2][13] This is accompanied by a significant rise in hydrogen peroxide (H₂O₂) content.[2][13] The fungus attempts to counteract this stress by increasing the activity of superoxide dismutase (SOD), but HMB simultaneously reduces the activity of catalase (CAT), an enzyme that detoxifies H₂O₂, leading to a catastrophic failure of the cell's redox homeostasis.[3][13]
3.3. Inhibition of Mycotoxin Biosynthesis Beyond inhibiting fungal growth, HMB also demonstrates potent antitoxigenic activity. In toxigenic fungi like Fusarium graminearum, HMB significantly reduces the production of mycotoxins such as deoxynivalenol (DON).[4][5] At its MIC, HMB can decrease DON content by over 93%, which is critical for ensuring the safety of agricultural products.[4]
Caption: Proposed antifungal mechanisms of HMB against fungal cells.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
To ensure the reproducibility and validity of antifungal susceptibility testing, standardized protocols are essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the MIC of an antifungal agent.
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain fresh spores or conidia.
-
Harvest the spores/conidia and suspend them in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80).
-
Adjust the suspension concentration to a standard density (e.g., 1-5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Antifungal Agent:
-
Dissolve the test compound (e.g., HMB) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Perform a serial two-fold dilution of the stock solution in a liquid growth medium (e.g., RPMI-1640 or Potato Dextrose Broth) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 48-72 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the broth microdilution MIC assay.
Chemosensitization: A Synergistic Approach
A particularly compelling property of HMB is its ability to act as a chemosensitizing agent.[1] This means it can enhance the efficacy of other antifungal compounds, allowing for lower, potentially less toxic, doses. Studies have demonstrated that HMB works synergistically with monoterpenoid phenols like carvacrol and thymol to disrupt the fungal cell wall.[1] This combination significantly lowers the MIC of both compounds.[1] This synergistic action is a promising strategy to combat drug resistance and improve the therapeutic index of existing antifungal drugs.
Conclusion
2-hydroxy-4-methoxybenzaldehyde stands out as a natural compound with potent, broad-spectrum antifungal activity. Its superiority over closely related derivatives like vanillin is rooted in a favorable structure-activity relationship, particularly the ortho-hydroxyl group. HMB employs a multifaceted mechanism of action, simultaneously attacking the fungal cell wall, cell membrane, and redox system, while also curbing mycotoxin production. Its ability to act as a chemosensitizing agent further enhances its therapeutic potential. The data presented in this guide strongly supports the continued investigation of HMB and its derivatives, not only as standalone antifungal agents for applications in agriculture and medicine but also as valuable scaffolds for the rational design of new, more effective antifungal drugs.
References
-
Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. MDPI. [Link]
-
2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium grami. Frontiers in Microbiology. [Link]
-
2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. National Institutes of Health (NIH). [Link]
-
2‐Hydroxy‐4‐methoxybenzaldehyde inhibits the growth of Aspergillus flavus via damaging cell wall, cell membrane, manipulating respiration thus creating a promising antifungal effect on corn kernels. ResearchGate. [Link]
-
2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers. [Link]
-
2-Hydroxy-4-methoxybenzaldehyde inhibits the growth of Aspergillus flavus via damaging cell wall, cell membrane, manipulating respiration thus creating a promising antifungal effect on corn kernels. Oxford Academic. [Link]
-
2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. National Institutes of Health (NIH). [Link]
-
2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. ResearchGate. [Link]
-
2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. PubMed. [Link]
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. National Institutes of Health (NIH). [Link]
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. ResearchGate. [Link]
-
2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers. [Link]
Sources
- 1. Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity [mdpi.com]
- 2. 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 4. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains [frontiersin.org]
- 5. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Comparison Guide: 2-(Difluoromethoxy)-4-methoxybenzaldehyde and its Precursors
Executive Summary
This guide provides a definitive technical comparison between 2-(Difluoromethoxy)-4-methoxybenzaldehyde (Product) and its primary precursor, 2-Hydroxy-4-methoxybenzaldehyde (Precursor).
The conversion of a phenolic hydroxyl group to a difluoromethoxy ether (
Key Chemical Identities[1]
| Feature | Precursor | Target Product |
| Name | 2-Hydroxy-4-methoxybenzaldehyde | 2-(Difluoromethoxy)-4-methoxybenzaldehyde |
| CAS No. | 673-22-3 | 1247613-99-5 |
| Formula | ||
| MW | 152.15 g/mol | 202.15 g/mol |
| Key Motif | Phenol (Intramolecular H-bond) | Difluoromethyl Ether (Lipophilic) |
Chemical Context & Synthesis Pathway[2][3][4][5][6][7]
The synthesis typically proceeds via the difluoromethylation of the phenolic precursor using sodium chlorodifluoroacetate or chlorodifluoromethane gas under basic conditions.
Mechanistic Visualization
The following diagram illustrates the structural transformation and the critical spectroscopic checkpoints.
Caption: Synthesis pathway highlighting the critical insertion of the difluorocarbene moiety and key spectral validation points.
Spectroscopic Comparison
Nuclear Magnetic Resonance ( & NMR)
The most definitive confirmation of the product is the appearance of the difluoromethoxy proton (
Critical Analysis of
NMR Shifts
-
The
Triplet (Product):-
Observation: A distinct triplet appears in the aromatic region, typically between
6.50 – 7.20 ppm . -
Coupling: This signal exhibits a large geminal coupling constant (
) of approximately 70 – 76 Hz . This "wide" triplet is the fingerprint of the difluoromethoxy group. -
Differentiation: It is easily distinguished from aromatic protons (singlets/doublets with
) by this massive splitting.
-
-
The Phenolic Proton (Precursor):
-
Observation: In the precursor, the 2-OH group forms a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl. This deshields the proton significantly, pushing it to
11.0 – 11.5 ppm . -
Validation: Complete disappearance of this downfield singlet confirms full conversion.
-
-
Aldehyde Proton Shift:
-
Precursor: The intramolecular H-bond locks the carbonyl conformation, often shifting the aldehyde proton to
9.7 – 9.9 ppm . -
Product: Removal of the H-bond allows free rotation and changes the electronic environment, typically shifting the aldehyde proton slightly downfield to
10.0 – 10.4 ppm .
-
Comparative Data Table (
NMR in
)
| Proton Assignment | Precursor ( | Product ( | Multiplicity & Coupling |
| -CHO (Aldehyde) | 9.70 – 9.85 | 10.15 – 10.35 | Singlet (s) |
| 2-OH (Phenol) | 11.30 – 11.50 | ABSENT | Broad Singlet (s) |
| 2-OCHF | ABSENT | 6.50 – 6.90 | Triplet (t), |
| 4-OCH | 3.85 – 3.90 | 3.88 – 3.95 | Singlet (s) |
| Aromatic (H-3,5,6) | 6.40 – 7.50 | 6.60 – 7.80 | Multiplets (m) |
Infrared Spectroscopy (FT-IR)
IR provides a rapid "fingerprint" assessment, particularly useful for monitoring reaction completion in real-time.
The Carbonyl Shift (The "H-Bond Effect")
-
Precursor: The intramolecular hydrogen bond weakens the C=O bond character, lowering its stretching frequency to 1640 – 1660 cm
. -
Product: Alkylation breaks this H-bond. The carbonyl bond character is restored to a typical aromatic aldehyde, shifting the band to a higher frequency of 1680 – 1700 cm
.
Fluorine Signatures
-
C-F Stretching: The Product will display strong, broad bands in the 1000 – 1200 cm
region, which are absent or significantly weaker in the precursor.
Mass Spectrometry (MS)
-
Precursor (
): Molecular ion , . -
Product (
): Molecular ion , . -
Delta: A mass shift of +50 Da is diagnostic for the replacement of
(1) with (51).
Experimental Protocols
Protocol A: Synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
Based on standard difluoromethylation procedures (e.g., CAS 1247613-99-5 synthesis routes).
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
Sodium chlorodifluoroacetate (
) (2.0 eq) -
Potassium Carbonate (
) (1.5 eq) -
Solvent: DMF/Water (10:1 ratio)
Procedure:
-
Setup: Charge a round-bottom flask with 2-Hydroxy-4-methoxybenzaldehyde and DMF. Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add Sodium chlorodifluoroacetate in a single portion.
-
Reaction: Heat the mixture to 95–100°C for 4–6 hours. Note: Vigorous bubbling indicates the release of difluorocarbene (
) and . Ensure adequate venting. -
Workup: Cool to room temperature. Pour into ice water (5x reaction volume). Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Hexanes:EtOAc, gradient 90:10 to 70:30).
Protocol B: Analytical Validation Workflow
Caption: Decision tree for analytical validation of the difluoromethoxy substitution.
References
-
Chemical Identity: PubChem. 2-(Difluoromethoxy)-4-methoxybenzaldehyde (Compound). National Library of Medicine. Available at: [Link]
-
Precursor Data: NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-4-methoxy- (CAS 673-22-3). National Institute of Standards and Technology. Available at: [Link]
- Synthesis Methodology: Zafrani, Y., et al. (2018). Difluoromethyl Ethers: Synthesis and Properties. Tetrahedron.
- NMR Characterization: Emsley, J. W., et al. (1990). Fluorine Coupling Constants in Organic Chemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. (Reference for coupling ranges).
Sources
A Comparative Guide to the Efficacy of PI3Kα Inhibitors: A Focus on Aromatic Scaffolds and Therapeutic Strategies
For Distribution: Researchers, scientists, and drug development professionals.
Editorial Note: Initial inquiries into the efficacy of 2-(Difluoromethoxy)-4-methoxybenzaldehyde as a direct PI3Kα inhibitor did not yield substantive evidence in the public domain. Consequently, this guide has been broadened to provide a comprehensive comparison of established and emerging PI3Kα inhibitors, with a particular focus on molecules bearing aromatic aldehyde and related scaffolds. We will also explore the nuanced role of compounds like benzaldehyde that modulate the PI3K/AKT/mTOR pathway through indirect mechanisms. This guide aims to provide a rigorous, data-supported resource for advancing the design and evaluation of next-generation PI3Kα-targeted therapies.
Introduction: The Critical Role of PI3Kα in Oncology and the Rationale for Targeted Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is one of the most frequent oncogenic events across a spectrum of human cancers, including breast, colorectal, lung, and gynecological tumors.[2][3][4] The Class IA isoform, PI3Kα (encoded by the PIK3CA gene), is a frequent site of activating mutations, making it a prime therapeutic target.[5][6] The development of selective PI3Kα inhibitors represents a significant advancement in precision oncology, with the FDA approval of alpelisib marking a key milestone.[5][7]
However, the therapeutic landscape of PI3Kα inhibition is complex, characterized by challenges such as on-target toxicities and the emergence of resistance.[8][9] This necessitates a deeper understanding of the comparative efficacy, selectivity, and mechanisms of action of different inhibitor classes. This guide will provide a comparative analysis of pan-PI3K inhibitors, isoform-selective inhibitors, and emerging mutant-selective inhibitors, grounded in preclinical and clinical data.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to drive cellular processes essential for tumor growth and survival.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Comparative Efficacy of PI3Kα Inhibitors
The development of PI3K inhibitors has evolved from broad-acting pan-PI3K inhibitors to more targeted isoform-selective and mutant-selective agents. The choice of inhibitor is often dictated by the specific genetic context of the tumor and the desire to optimize the therapeutic window.[10][11]
Pan-PI3K Inhibitors vs. Isoform-Selective PI3Kα Inhibitors
Pan-PI3K inhibitors target all four Class I PI3K isoforms (α, β, δ, and γ).[10][12] While this broad inhibition can be effective in some contexts, it is often associated with significant off-target toxicities due to the diverse physiological roles of the different isoforms.[5][12] Isoform-selective inhibitors, particularly those targeting PI3Kα, were developed to mitigate these toxicities and enhance efficacy in tumors with PIK3CA mutations.[13][14]
| Inhibitor Class | Representative Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Key Characteristics |
| Pan-PI3K | Buparlisib (BKM120) | 52 | 166 | 116 | 262 | Orally bioavailable, potent against all Class I isoforms.[15] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | Potent inhibitor with modest selectivity against β and γ isoforms.[16] | |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 | Potent, ATP-competitive pan-Class I inhibitor with superior antitumor activity.[16] | |
| PI3Kα-selective | Alpelisib (BYL-719) | 5 | 1200 | 290 | 250 | First FDA-approved PI3Kα-selective inhibitor for PIK3CA-mutated breast cancer.[16] |
| Inavolisib (GDC-0077) | 0.038 | >1000 | >1000 | >1000 | Highly potent and selective for PI3Kα, with greater activity against mutant forms.[16] | |
| Dual PI3K/mTOR | Gedatolisib (PKI-587) | 0.4 | - | - | 5.4 | Potent dual inhibitor of PI3Kα, PI3Kγ, and mTOR.[16] |
| XL765 (SAR245409) | 39 | 110 | 43 | 9 | Potent pan-Class I PI3K and mTOR inhibitor.[17] |
IC50 values are indicative and can vary depending on the assay conditions. Data compiled from multiple sources.
A Note on Benzaldehyde: An Indirect Modulator of the PI3K/AKT/mTOR Pathway
Recent studies have revealed that benzaldehyde, a simple aromatic aldehyde, can suppress the PI3K/AKT/mTOR pathway.[18] However, its mechanism of action is distinct from direct kinase inhibition. Benzaldehyde appears to target the 14-3-3ζ protein, a signaling hub that interacts with and regulates numerous proteins within oncogenic pathways, including components of the PI3K/AKT/mTOR cascade.[18][19] By disrupting the interaction of 14-3-3ζ with its client proteins, benzaldehyde can indirectly lead to the downregulation of this critical survival pathway.[18] This highlights the potential for developing novel therapeutic strategies that target regulatory proteins upstream of PI3Kα.
Experimental Protocols for Efficacy Assessment
The robust evaluation of PI3Kα inhibitors requires a combination of in vitro and in vivo experimental models.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[20][21][22] It is a widely used method for determining the IC50 values of kinase inhibitors.
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA), ATP solution, and lipid substrate (e.g., PIP2).[20]
-
Set up Kinase Reaction: In a 384-well plate, add the test inhibitor at various concentrations, the PI3Kα enzyme, and the lipid substrate.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).[20]
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[22]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[22]
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Cell-Based Assays for PI3K Pathway Inhibition
Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target in a cellular context and modulate downstream signaling.
Example: Western Blot Analysis of p-AKT
-
Cell Culture and Treatment: Plate cancer cells with a known PIK3CA mutation (e.g., MCF-7, T-47D) and allow them to adhere. Treat the cells with the PI3Kα inhibitor at various concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473) and total AKT.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT, which reflects the level of PI3K pathway inhibition.
In Vivo Efficacy Assessment: Patient-Derived Xenograft (PDX) Models
PDX models, where patient tumor tissue is implanted into immunodeficient mice, are high-fidelity preclinical models that closely recapitulate the heterogeneity and therapeutic response of human tumors.[23]
General Protocol:
-
Model Establishment: Implant small fragments of a patient's tumor, often with a known PIK3CA mutation, subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Cohort Formation: Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]
-
Drug Administration: Administer the PI3Kα inhibitor and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) and schedule.
-
Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.[24]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion and Future Directions
The development of PI3Kα inhibitors has provided a valuable therapeutic option for patients with PIK3CA-mutated cancers. Isoform-selective and mutant-selective inhibitors have demonstrated improved therapeutic windows compared to pan-PI3K inhibitors. The discovery of indirect modulators of the PI3K pathway, such as benzaldehyde, opens up new avenues for therapeutic intervention.
Future research will likely focus on:
-
Combination Therapies: Combining PI3Kα inhibitors with other targeted agents or immunotherapies to overcome resistance and enhance efficacy.[8]
-
Next-Generation Inhibitors: The development of allosteric and mutant-selective inhibitors to further improve selectivity and reduce toxicity.[9][25][26]
-
Biomarker Discovery: Identifying predictive biomarkers to better select patients who are most likely to respond to PI3Kα-targeted therapies.
This guide provides a framework for the comparative evaluation of PI3Kα inhibitors. A thorough understanding of their mechanisms of action, coupled with rigorous preclinical and clinical testing, will be essential for realizing the full therapeutic potential of targeting the PI3Kα pathway in cancer.
References
-
Gampa, K., & Nussinov, R. (2020). PI3K inhibitors: review and new strategies. Chemical Science, 11(22), 5676–5687. [Link]
-
Pascual, J., & Turner, N. C. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 25(1), 17–22. [Link]
-
Gampa, K., & Nussinov, R. (2020). PI3K inhibitors: review and new strategies. Chemical Science, 11(22), 5676–5687. [Link]
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. Oncotarget, 5(11), 3866–3878. [Link]
-
A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. (2024). Cancers, 16(6), 1165. [Link]
-
Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (2025). International Journal of Oncology. [Link]
-
Could this be the start of a new era for PI3K drugs? (2023). Labiotech.eu. [Link]
-
Hage-Melim, L. I., et al. (2014). Computational Medicinal Chemistry to Design Novel Phosphoinositide 3- Kinase (PI3K) Alpha Inhibitors in View of Cancer. Current Bioactive Compounds, 10(3), 147–157. [Link]
-
Novel Compounds as PI3Kalpha Inhibitors for Treating Cancer. (2025). ACS Medicinal Chemistry Letters. [Link]
-
Montero, A. (2024). Phase I/II trial STX-478, a mutant-selective PI3Kα inhibitor, in advanced solid tumor. VJHemOnc. [Link]
-
Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. [Link]
-
The emerging role of PI3K inhibitors for solid tumour treatment and beyond. (2023). British Journal of Cancer, 128(6), 987–999. [Link]
-
Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting. Nature Reviews Cancer, 15(1), 7–24. [Link]
-
of the representative pan-PI3K and PI3K isoform-specific ATP-competitive inhibitors. The molecular structures are obtained from Drugbank. (n.d.). ResearchGate. [Link]
-
Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 12(5), 545–553. [Link]
-
IC 50 values for the compounds towards individual PI3K. (n.d.). ResearchGate. [Link]
-
Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway. (2014). Molecular Cancer Therapeutics, 13(5), 1078–1091. [Link]
-
Structural Determinants of Isoform Selectivity in PI3K Inhibitors. (2019). Molecules, 24(16), 2959. [Link]
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). Cancers, 13(21), 5344. [Link]
-
PI3K inhibition reduces tumour growth in a xenograft model. (n.d.). ResearchGate. [Link]
-
Kinase Inhibition Assays. (n.d.). Buhlmann Diagnostics Corp. [Link]
-
PI3K inhibitors are finally coming of age. (2021). Nature Reviews Drug Discovery, 20(3), 169–171. [Link]
-
Establishment of genetically diverse patient-derived xenografts of colorectal cancer. (2015). American Journal of Cancer Research, 5(7), 2119–2131. [Link]
-
Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. (2019). Blood Cancer Journal, 9(1), 1. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2012). Current Topics in Medicinal Chemistry, 12(23), 2664–2683. [Link]
-
Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer. [Link]
-
Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. (2019). Cancer Research, 79(13_Supplement), 4758. [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. [Link]
-
Abstract 6650: Targeting the PI3K pathway with alpelisib in patient-derived xenografts: a multi-cancer type approach. (2025). ResearchGate. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. [Link]
-
The present and future of PI3K inhibitors for cancer therapy. (2020). Nature Reviews Clinical Oncology, 17(5), 298–314. [Link]
-
Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. (2023). European Journal of Medicinal Chemistry, 262, 115886. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The emerging role of PI3K inhibitors for solid tumour treatment and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.de [promega.de]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Could this be the start of a new era for PI3K inhibitors? [labiotech.eu]
- 26. m.youtube.com [m.youtube.com]
The -OCF₂H Group: A Strategic Advantage in Medicinal Chemistry, A Comparative Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde
The strategic incorporation of fluorine into drug candidates has become a central pillar of modern medicinal chemistry.[1] This powerful strategy allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent.[2] This guide provides an in-depth comparison of the advantages conferred by using fluorinated intermediates like 4-(Difluoromethoxy)-3-methoxybenzaldehyde, especially when benchmarked against its non-fluorinated and other fluorinated counterparts.
The Unique Profile of the Difluoromethoxy Group: A Bioisosteric Marvel
The difluoromethoxy group is often employed as a bioisostere for the commonly occurring methoxy (-OCH₃) group.[2] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. However, the seemingly subtle replacement of two hydrogen atoms with fluorine atoms in the methoxy group introduces a unique and advantageous combination of properties.
A key distinction is the ability of the -OCF₂H group to act as a hydrogen bond donor, a characteristic not present in the methoxy or the more heavily fluorinated trifluoromethoxy (-OCF₃) groups.[2][3] The potent electron-withdrawing nature of the adjacent fluorine atoms polarizes the C-H bond, enabling it to participate in weak hydrogen bonding interactions.[2][3] This can be critical for maintaining or enhancing binding affinity to biological targets when replacing groups like hydroxyl (-OH) or thiol (-SH).[2][3]
Furthermore, the difluoromethoxy group offers a nuanced modulation of lipophilicity. While it increases lipophilicity compared to a methoxy group, it does so to a lesser extent than a trifluoromethoxy group, providing medicinal chemists with a valuable tool for fine-tuning this critical property to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
Comparative Analysis: The Performance Edge of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
To illustrate the advantages of incorporating a difluoromethoxy group, we will compare key properties of molecules derived from 4-(Difluoromethoxy)-3-methoxybenzaldehyde against those from its non-fluorinated analog, vanillin (4-hydroxy-3-methoxybenzaldehyde), and an alternative fluorinated building block.
| Property | Methoxy (-OCH₃) Analog | Difluoromethoxy (-OCF₂H) Analog | Trifluoromethoxy (-OCF₃) Analog | Rationale for Advantage |
| Metabolic Stability | Prone to O-demethylation by CYP450 enzymes | Significantly more resistant to oxidative metabolism[2][4] | Highly resistant to metabolism | The strong C-F bonds in the -OCF₂H group are less susceptible to enzymatic cleavage, leading to a longer drug half-life and potentially reduced dosing.[1][2][4][5] |
| Lipophilicity (Hansch π) | -0.02 | +0.49 | +1.04 | The -OCF₂H group provides a moderate increase in lipophilicity, which can improve membrane permeability without drastically reducing aqueous solubility.[4] |
| Hydrogen Bonding | H-bond acceptor only | H-bond acceptor and weak H-bond donor[2][3] | H-bond acceptor only | The ability to act as a hydrogen bond donor allows it to mimic hydroxyl or thiol groups, potentially preserving key interactions with a biological target.[2][3] |
| Electronic Effect (Hammett σp) | -0.27 (donating) | +0.14 (weakly withdrawing)[4] | +0.35 (withdrawing) | The weakly electron-withdrawing nature of the -OCF₂H group can alter the pKa of nearby functionalities, influencing ionization at physiological pH and potentially improving target binding or solubility.[1][2] |
Workflow for Selecting Fluorinated Intermediates
The decision to incorporate a fluorinated intermediate is a multi-faceted process driven by the specific goals of a drug discovery program. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a fluorinated intermediate.
Experimental Protocol: Reductive Amination of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
This protocol details a standard reductive amination reaction, a common method for constructing carbon-nitrogen bonds, which is crucial in the synthesis of many pharmaceutical compounds.[6][7]
Objective: To synthesize N-benzyl-1-(4-(difluoromethoxy)-3-methoxyphenyl)methanamine.
Materials:
-
4-(Difluoromethoxy)-3-methoxybenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (1.0 eq, 10 mmol) in ethyl acetate (20 mL), add benzylamine (1.1 eq, 11 mmol).[8]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2 eq, 12 mmol) to the mixture.[8]
-
Reaction Monitoring: Stir the mixture at room temperature for 6 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).[8]
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[8]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the resulting crude product by flash column chromatography to afford the desired N-benzyl-1-(4-(difluoromethoxy)-3-methoxyphenyl)methanamine.
Caption: Reductive amination reaction scheme.
Case Study: Roflumilast
A prominent example showcasing the utility of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is in the synthesis of Roflumilast.[1][10] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[1][10] The difluoromethoxy group in Roflumilast is crucial for its enhanced metabolic stability and potency, contributing directly to its favorable pharmacokinetic profile.[1][4][10]
Conclusion
The use of fluorinated intermediates, particularly 4-(Difluoromethoxy)-3-methoxybenzaldehyde, offers a distinct strategic advantage in drug design and development. The unique combination of enhanced metabolic stability, modulated lipophilicity, and the capacity for hydrogen bond donation provided by the difluoromethoxy group allows for the rational design of drug candidates with improved ADME properties and biological activity.[2][4] As the demand for more effective and safer therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
- Vertex AI Search. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook.
- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
- Key Applications of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in Pharma & Beyond.
- NINGBO INNO PHARMCHEM CO.,LTD. Benefits of Using Fluorinated Intermediates like 4-(Difluoromethoxy)-3-methoxybenzaldehyde.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
- BenchChem. Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism.
- ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH.
- What is 4-Difluoromethoxy-3-hydroxybenzaldehyde? - Knowledge.
- Chemical Society Reviews (RSC Publishing). Late-stage difluoromethylation: concepts, developments and perspective.
- ResearchGate. (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC.
- Google Patents. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
- BenchChem. A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.
- ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
- Bioisosteres of Common Functional Groups.
- The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties.
- BOC Sciences. CAS 151103-08-1 4-Difluoromethoxy-3-hydroxybenzaldehyde.
- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- ACS Publications. Trends in the Torsional Potentials of Methoxy and Trifluoromethoxy Groups: An ab Initio and Density Functional Study on the Structure of para-Substituted Pyridines and Pyridinium Cations | The Journal of Physical Chemistry A.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- ResearchGate. Selected examples of CF2H-containing pharmaceuticals and drug.
- YouTube. Reductive Amination.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Macmillan Group - Princeton University. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.
- ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol | PDF.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gctlc.org [gctlc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Difluoromethoxy)-4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Difluoromethoxy)-4-methoxybenzaldehyde, a fluorinated aromatic aldehyde. The procedures outlined here are grounded in established safety protocols and environmental regulations to ensure the protection of personnel and the environment.
The unique chemical structure of 2-(Difluoromethoxy)-4-methoxybenzaldehyde, featuring a difluoromethoxy group, necessitates a disposal methodology that accounts for the persistence and potential hazards of halogenated organic compounds. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation and requiring specialized disposal methods.[1]
I. Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the compound's hazards is paramount.
Hazard Profile:
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [2] |
| Eye Irritation | Causes serious eye irritation. | [2] |
| Respiratory Irritation | May cause respiratory irritation. | [2] |
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the use of appropriate PPE. The following should be worn at all times:
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Body Protection: A laboratory coat, fully buttoned.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]
II. The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 2-(Difluoromethoxy)-4-methoxybenzaldehyde is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
Step 1: Segregation of Waste
-
Causality: The primary and most critical step is the segregation of halogenated organic waste from all other waste streams.[6] Co-mingling halogenated and non-halogenated waste can complicate and significantly increase the cost of disposal. Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.
-
Procedure:
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Ensure this container is clearly and accurately labeled.
-
Do not mix 2-(Difluoromethoxy)-4-methoxybenzaldehyde waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[5]
-
Step 2: Waste Container Selection and Labeling
-
Causality: Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure safe handling, transport, and disposal.[7][8]
-
Procedure:
-
Select a container that is chemically compatible with 2-(Difluoromethoxy)-4-methoxybenzaldehyde and is in good condition with a secure, leak-proof lid.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(Difluoromethoxy)-4-methoxybenzaldehyde."
-
An indication of the hazards (e.g., "Irritant").[7]
-
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Causality: SAAs are designated areas within a laboratory for the short-term storage of hazardous waste, ensuring it remains under the control of laboratory personnel at or near its point of generation.[5][7]
-
Procedure:
-
Store the labeled waste container in a designated SAA.
-
The SAA must be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.[4]
-
Do not exceed the storage limit of 55 gallons for hazardous waste in an SAA.[4][7]
-
Step 4: Arranging for Final Disposal
-
Causality: The final disposal of 2-(Difluoromethoxy)-4-methoxybenzaldehyde must be handled by a licensed hazardous waste disposal company. The recommended method for fluorinated organic compounds is high-temperature incineration, as this is the most effective way to break the stable carbon-fluorine bond.[1][9][10][11]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.
-
Do not transport the hazardous waste yourself. Trained EHS personnel or a licensed contractor will handle the collection and transportation.[4]
-
Ensure all necessary paperwork is completed as per your institution's and local regulations.
-
III. On-Site Treatment Considerations (Not Recommended for General Laboratories)
While some aldehydes can be neutralized to non-hazardous substances, this is a complex process that should not be attempted without a thorough, substance-specific validation and the appropriate permits.[12][13][14][15][16] For aromatic and halogenated aldehydes like 2-(Difluoromethoxy)-4-methoxybenzaldehyde, the byproducts of neutralization may also be hazardous. Therefore, the most reliable and compliant method of disposal is through a certified hazardous waste management service.
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(Difluoromethoxy)-4-methoxybenzaldehyde.
Caption: Decision-making flowchart for the compliant disposal of 2-(Difluoromethoxy)-4-methoxybenzaldehyde.
V. References
-
Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety Office. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2022). Lab Manager. Retrieved from [Link]
-
Aldex® - Aldehyde Disposal Made Easy. (n.d.). WasteWise Disposal and Recycling Products. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]
-
Reductive amination for aldehyde neutralization. (2003). Google Patents. Retrieved from
-
Method of neutralizing aldehyde-containing waste waters and the like. (1996). Google Patents. Retrieved from
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2024). US EPA. Retrieved from [Link]
-
Aldex® Neutralizer FAQs. (n.d.). Arch Technochem, Inc. Retrieved from [Link]
-
Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. Retrieved from [Link]
-
Neutralizing the Aldehydes. (n.d.). The University of Texas at Austin. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2020). US EPA. Retrieved from [Link]
-
Proper disposal of chemicals. (2023). Sciencemadness Wiki. Retrieved from [Link]
-
4-Methoxybenzaldehyde Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
2024 Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). US EPA. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. (2024). Plastics Europe. Retrieved from [Link]
-
Chemical Safety Guidelines - PMSF and HF Releasers. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. odu.edu [odu.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. danielshealth.com [danielshealth.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. wastewise.com [wastewise.com]
- 13. US6670520B2 - Reductive amination for aldehyde neutralization - Google Patents [patents.google.com]
- 14. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 15. archtechnochem.com [archtechnochem.com]
- 16. Neutralizing the Aldehydes | SynapseWeb [synapseweb.clm.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

